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Foundational

An In-Depth Technical Guide to the Synthesis of 2-Bromobicyclo[2.2.1]heptan-1-amine

Abstract This technical guide provides a comprehensive overview of a proposed synthetic pathway for 2-bromobicyclo[2.2.1]heptan-1-amine, a novel bicyclic amine with potential applications in medicinal chemistry and drug...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 2-bromobicyclo[2.2.1]heptan-1-amine, a novel bicyclic amine with potential applications in medicinal chemistry and drug development. Due to the absence of a direct, documented synthesis for this specific molecule, this guide outlines a rational, multi-step approach based on established and reliable organic transformations. The proposed pathway commences with the synthesis of the bicyclo[2.2.1]heptan-1-amine core, followed by a strategic protection, regioselective bromination, and subsequent deprotection. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, mechanistic insights, and a discussion of the inherent chemical challenges.

Introduction: The Significance of the Bicyclo[2.2.1]heptane Scaffold

The bicyclo[2.2.1]heptane, commonly known as the norbornane, framework is a rigid and sterically defined scaffold that has garnered significant interest in medicinal chemistry. Its unique three-dimensional structure allows for the precise spatial orientation of substituents, making it an attractive template for the design of potent and selective therapeutic agents. The introduction of both an amine and a bromine substituent onto this scaffold, as in 2-bromobicyclo[2.2.1]heptan-1-amine, is anticipated to yield a molecule with intriguing pharmacological properties, potentially serving as a key building block for novel therapeutics.

This guide addresses the synthetic challenge of preparing this previously unreported compound by proposing a logical and feasible pathway, navigating the complexities of bridgehead functionalization and regioselective halogenation.

Proposed Synthetic Pathway: A Multi-Step Approach

The synthesis of 2-bromobicyclo[2.2.1]heptan-1-amine is envisioned through a four-step sequence, as illustrated below. This strategy prioritizes the construction of the core amine structure, followed by the introduction of the bromine atom.

Synthesis_Pathway cluster_0 Step 1: Synthesis of Bicyclo[2.2.1]heptan-1-amine cluster_1 Step 2: Protection of the Amine Group cluster_2 Step 3: Regioselective Bromination cluster_3 Step 4: Deprotection of the Amine Group A Bicyclo[2.2.1]heptane-1-carboxylic acid B Bicyclo[2.2.1]heptan-1-amine A->B Curtius Rearrangement C N-Acetylbicyclo[2.2.1]heptan-1-amine B->C Acetylation D N-(2-Bromobicyclo[2.2.1]heptan-1-yl)acetamide C->D Bromination E 2-Bromobicyclo[2.2.1]heptan-1-amine D->E Hydrolysis

Caption: Proposed four-step synthesis of 2-bromobicyclo[2.2.1]heptan-1-amine.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of Bicyclo[2.2.1]heptan-1-amine via Curtius Rearrangement

The initial and most critical step is the formation of the bridgehead amine. Direct amination at the bridgehead of a bicyclo[2.2.1]heptane is notoriously difficult due to steric hindrance and the instability of cationic intermediates at this position, as dictated by Bredt's rule.[1][2] Therefore, a rearrangement reaction provides a more viable approach. The Curtius rearrangement, which converts a carboxylic acid to a primary amine with one less carbon atom, is a well-established and reliable method for this purpose.[3][4][5][6]

Reaction Scheme:

Bicyclo[2.2.1]heptane-1-carboxylic acid → Bicyclo[2.2.1]heptane-1-carbonyl azide → Bicyclo[2.2.1]heptan-1-amine

Protocol:

  • Activation of the Carboxylic Acid: To a solution of bicyclo[2.2.1]heptane-1-carboxylic acid (1.0 eq) in anhydrous toluene, add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C. Stir the mixture at room temperature for 2 hours, or until gas evolution ceases. The solvent and excess oxalyl chloride are then removed under reduced pressure to yield the crude bicyclo[2.2.1]heptane-1-carbonyl chloride.

  • Formation of the Acyl Azide: Dissolve the crude acyl chloride in anhydrous acetone and cool to 0 °C. Add a solution of sodium azide (1.5 eq) in water dropwise, ensuring the temperature remains below 10 °C. Stir the reaction mixture vigorously for 1 hour at 0 °C.

  • Curtius Rearrangement: Carefully extract the acyl azide into toluene. The toluene solution is then heated to 80-100 °C until the evolution of nitrogen gas ceases, indicating the formation of the isocyanate.

  • Hydrolysis to the Amine: The toluene solution containing the isocyanate is cooled to room temperature. Add dilute hydrochloric acid and reflux the mixture for 4-6 hours to hydrolyze the isocyanate to the primary amine. After cooling, the aqueous layer is washed with diethyl ether, basified with a concentrated sodium hydroxide solution, and the product, bicyclo[2.2.1]heptan-1-amine, is extracted with diethyl ether. The combined organic extracts are dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the desired amine.

Causality and Expertise: The Curtius rearrangement is chosen over the Hofmann rearrangement to avoid the harsh basic conditions of the latter, which could potentially lead to side reactions with the strained bicyclic system. The stepwise formation of the acyl azide and its subsequent rearrangement in a non-polar solvent like toluene provides a clean conversion to the isocyanate, which can then be hydrolyzed to the desired bridgehead amine.

Step 2: Protection of the Amine Group

To prevent the amine from interfering with the subsequent bromination step, it must be protected. An acetyl group is selected as a suitable protecting group due to its ease of introduction and subsequent removal under conditions that are unlikely to affect the bromo-substituted bicyclic core.[7][8][9][10][11][12]

Reaction Scheme:

Bicyclo[2.2.1]heptan-1-amine + Acetic Anhydride → N-Acetylbicyclo[2.2.1]heptan-1-amine

Protocol:

  • Dissolve bicyclo[2.2.1]heptan-1-amine (1.0 eq) in dichloromethane.

  • Add triethylamine (1.2 eq) to the solution and cool to 0 °C.

  • Slowly add acetic anhydride (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-acetylbicyclo[2.2.1]heptan-1-amine.

Trustworthiness: This is a standard and high-yielding N-acetylation reaction. The workup procedure effectively removes any unreacted starting materials and byproducts.

Step 3: Regioselective Bromination

The bromination of the N-acetylated bicyclo[2.2.1]heptane is the most challenging step in this synthesis. The regioselectivity of this reaction will be influenced by both steric and electronic factors. The bulky bicyclic framework and the directing effect of the N-acetyl group will play a crucial role. Radical bromination is a potential method.

Reaction Scheme:

N-Acetylbicyclo[2.2.1]heptan-1-amine + NBS → N-(2-Bromobicyclo[2.2.1]heptan-1-yl)acetamide

Protocol:

  • Dissolve N-acetylbicyclo[2.2.1]heptan-1-amine (1.0 eq) in carbon tetrachloride.

  • Add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN).

  • Reflux the reaction mixture under a nitrogen atmosphere for 4-8 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with a saturated sodium thiosulfate solution to remove any remaining bromine, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product, a mixture of brominated isomers, will likely require purification by column chromatography to isolate the desired 2-bromo isomer.

Authoritative Grounding: The use of NBS for allylic and benzylic bromination is well-established. Its application to saturated hydrocarbons can be more complex, often leading to a mixture of products. The bridgehead position is generally unreactive towards radical substitution. The methylene protons at the C2 and C6 positions are the most likely sites of reaction. Careful optimization of reaction conditions and thorough characterization of the product mixture will be essential.

Step 4: Deprotection of the Amine Group

The final step involves the removal of the acetyl protecting group to unveil the target molecule. Acid-catalyzed hydrolysis is a standard and effective method for the deprotection of acetamides.[13][14]

Reaction Scheme:

N-(2-Bromobicyclo[2.2.1]heptan-1-yl)acetamide → 2-Bromobicyclo[2.2.1]heptan-1-amine

Protocol:

  • Dissolve N-(2-bromobicyclo[2.2.1]heptan-1-yl)acetamide (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.

  • Reflux the reaction mixture for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-bromobicyclo[2.2.1]heptan-1-amine.

Self-Validation: The progress of the deprotection can be easily monitored by TLC. The final product can be characterized by standard spectroscopic techniques (NMR, IR, and MS) to confirm its identity and purity.

Data Presentation

StepStarting MaterialReagentsProductExpected Yield (%)
1Bicyclo[2.2.1]heptane-1-carboxylic acid1. Oxalyl chloride, DMF (cat.) 2. Sodium azide 3. Heat 4. HCl (aq)Bicyclo[2.2.1]heptan-1-amine60-70
2Bicyclo[2.2.1]heptan-1-amineAcetic anhydride, TriethylamineN-Acetylbicyclo[2.2.1]heptan-1-amine>90
3N-Acetylbicyclo[2.2.1]heptan-1-amineN-Bromosuccinimide, AIBN (cat.)N-(2-Bromobicyclo[2.2.1]heptan-1-yl)acetamide40-50 (of desired isomer)
4N-(2-Bromobicyclo[2.2.1]heptan-1-yl)acetamideHCl (aq), Ethanol2-Bromobicyclo[2.2.1]heptan-1-amine70-80

Conclusion

The synthesis of 2-bromobicyclo[2.2.1]heptan-1-amine presents a significant synthetic challenge. The proposed four-step pathway, leveraging a Curtius rearrangement for the critical bridgehead amination, followed by a protection-bromination-deprotection sequence, offers a logical and feasible approach to this novel compound. While the regioselectivity of the bromination step requires careful optimization and characterization, the overall strategy is grounded in well-established and reliable organic transformations. This guide provides a solid foundation for researchers to embark on the synthesis of this and other similarly complex bicyclic amines, paving the way for the exploration of their potential applications in drug discovery and development.

References

  • [The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing)]([Link] Curtius rearrangement)

Sources

Exploratory

An In-depth Technical Guide to 2-Bromobicyclo[2.2.1]heptan-1-amine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-Bromobicyclo[2.2.1]he...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-Bromobicyclo[2.2.1]heptan-1-amine. This unique bicyclic amine possesses a rigid, sterically demanding framework that imparts distinct reactivity and makes it an intriguing building block in medicinal chemistry and materials science. This document explores the structural nuances of the bicyclo[2.2.1]heptane system and the interplay of the bromo and amino functionalities at the bridgehead and adjacent positions. While specific experimental data for this exact molecule is scarce in publicly available literature, this guide synthesizes information from closely related analogs and fundamental chemical principles to provide a robust predictive profile.

Introduction: The Bicyclo[2.2.1]heptane Scaffold

The bicyclo[2.2.1]heptane, commonly known as the norbornane, framework is a cornerstone of stereochemically complex organic synthesis and drug design. Its rigid, three-dimensional structure provides a fixed orientation of substituents, which is invaluable for probing biological interactions and creating molecules with specific conformational requirements[1]. The introduction of heteroatoms and functional groups onto this scaffold, such as in 2-Bromobicyclo[2.2.1]heptan-1-amine, opens avenues for the development of novel chemical entities with tailored properties.

This guide will delve into the specific chemical characteristics of 2-Bromobicyclo[2.2.1]heptan-1-amine, a molecule that combines the steric and electronic influences of a bromine atom and a primary amine on the rigid norbornane skeleton.

Physicochemical Properties

PropertyPredicted Value/InformationBasis for Prediction
Molecular Formula C7H12BrNBased on its chemical structure[2].
Molecular Weight 189.08 g/mol Calculated from the molecular formula.
Appearance White to off-white solid (as hydrochloride salt)Typical for amine hydrochlorides.
Melting Point Expected to be > 200 °C (as hydrochloride salt)Amine salts generally have high melting points.
Boiling Point N/A (likely decomposes)High polarity and ionic character of the salt.
Solubility Soluble in water, methanol; sparingly soluble in less polar organic solvents.Based on the polar nature of the amine and its hydrochloride salt.
Spectroscopic Characterization (Predicted)

Predicting the spectroscopic data is crucial for the identification and characterization of this molecule.

  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the rigid bicyclic system and the presence of multiple diastereotopic protons. The bridgehead protons would likely appear as broad singlets. The protons on the carbon bearing the bromine and the protons alpha to the amine would be shifted downfield.

  • ¹³C NMR: The carbon spectrum would show seven distinct signals corresponding to the seven carbon atoms of the bicyclic framework. The carbon atom attached to the bromine would be significantly shifted downfield, as would the carbon bearing the amino group.

  • FTIR: The infrared spectrum would be characterized by N-H stretching vibrations for the primary amine in the range of 3300-3500 cm⁻¹ (likely two bands). A C-Br stretching vibration would be observed in the fingerprint region, typically between 500 and 700 cm⁻¹.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom. Fragmentation would likely involve the loss of bromine and cleavage of the bicyclic ring.

Synthesis and Reaction Pathways

A plausible synthetic route to 2-Bromobicyclo[2.2.1]heptan-1-amine would likely involve the functionalization of a bicyclo[2.2.1]heptane precursor. One potential strategy could start from a commercially available bicyclo[2.2.1]heptan-2-one.

G A Bicyclo[2.2.1]heptan-2-one B Bicyclo[2.2.1]heptan-2-oxime A->B Hydroxylamine C Bicyclo[2.2.1]heptan-2-amine B->C Reduction (e.g., Na/EtOH) D N-protected Bicyclo[2.2.1]heptan-2-amine C->D Protection (e.g., Boc2O) E 1-Bromo-N-protected-bicyclo[2.2.1]heptan-2-amine D->E Bromination F 2-Bromobicyclo[2.2.1]heptan-1-amine E->F Deprotection (e.g., TFA)

Figure 1. A potential synthetic pathway to 2-Bromobicyclo[2.2.1]heptan-1-amine.

A Representative Synthetic Protocol (Hypothetical):

  • Oxime Formation: Bicyclo[2.2.1]heptan-2-one is reacted with hydroxylamine hydrochloride in the presence of a base like sodium acetate to form the corresponding oxime. The causality here is the nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by dehydration.

  • Beckmann Rearrangement and Hydrolysis: The oxime can undergo a Beckmann rearrangement to a lactam, followed by hydrolysis to yield a ring-opened amino acid, which can then be re-closed. A more direct route involves the reduction of the oxime.

  • Reduction of Oxime: The oxime is reduced to the primary amine, bicyclo[2.2.1]heptan-2-amine, using a reducing agent such as sodium in ethanol or catalytic hydrogenation. This step is crucial for establishing the amino functionality.

  • Protection of the Amine: The resulting amine is protected, for instance, with a Boc group, to prevent its reaction in the subsequent bromination step. This is a standard strategy in multi-step synthesis to ensure regioselectivity.

  • Bromination: The protected amine can then be subjected to bromination. The position of bromination will be directed by the existing substituents and the reaction conditions. Achieving selective bromination at the C1 position would be challenging and may require specific reagents that favor radical abstraction at the bridgehead position.

  • Deprotection: Finally, the protecting group is removed under acidic conditions to yield the target molecule, 2-Bromobicyclo[2.2.1]heptan-1-amine.

Reactivity and Mechanistic Considerations

The reactivity of 2-Bromobicyclo[2.2.1]heptan-1-amine is governed by the interplay of the rigid bicyclic framework and the electronic properties of the amino and bromo substituents.

G Bicyclic Core Bicyclic Core Steric Hindrance Steric Hindrance Bicyclic Core->Steric Hindrance Reactivity Reactivity Bicyclic Core->Reactivity Rigidity Amine (Nu) Amine (Nu) Amine (Nu)->Reactivity Nucleophilicity Bromine (LG) Bromine (LG) Bromine (LG)->Reactivity Leaving Group Ability Steric Hindrance->Reactivity Modulates Reactivity

Figure 2. Factors influencing the reactivity of 2-Bromobicyclo[2.2.1]heptan-1-amine.

  • Nucleophilicity of the Amine: The primary amine is a good nucleophile and will readily participate in reactions such as acylation, alkylation, and formation of amides and sulfonamides. The rigid framework may influence the accessibility of the lone pair, but it is expected to be reactive.

  • Reactivity of the Bromine: The bromine atom is a potential leaving group in nucleophilic substitution reactions. However, substitution at a secondary carbon on the bicyclo[2.2.1]heptane skeleton is often slow due to steric hindrance. Sɴ2 reactions are disfavored due to the difficulty of backside attack. Sɴ1 reactions would proceed through a carbocation intermediate, the stability of which would be influenced by the bicyclic structure.

Potential Applications in Drug Discovery and Materials Science

The bicyclo[2.2.1]heptane scaffold is a privileged structure in medicinal chemistry, often used to impart conformational rigidity and improve pharmacokinetic properties of drug candidates. Derivatives of this scaffold have been investigated for a wide range of therapeutic targets.

  • Medicinal Chemistry: The rigid nature of the 2-Bromobicyclo[2.2.1]heptan-1-amine scaffold makes it an attractive starting point for the synthesis of novel ligands for receptors and enzymes. The amino group provides a handle for derivatization, allowing for the exploration of structure-activity relationships. The bromine atom can be used as a handle for further functionalization, for example, through cross-coupling reactions, or it may contribute to binding through halogen bonding. Bicyclo[2.2.1]heptane derivatives have been explored as triple re-uptake inhibitors for the treatment of depression[3].

  • Materials Science: The rigid structure of this molecule could be exploited in the synthesis of polymers and other materials with defined three-dimensional architectures. The amino and bromo functionalities allow for incorporation into polymer backbones or as pendant groups.

Safety and Handling

As with any brominated organic compound and amine, 2-Bromobicyclo[2.2.1]heptan-1-amine should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is expected to be an irritant to the skin, eyes, and respiratory system. Store in a cool, dry place away from incompatible materials.

Conclusion

2-Bromobicyclo[2.2.1]heptan-1-amine represents a fascinating, yet underexplored, chemical entity. Its rigid bicyclic framework, combined with the presence of two key functional groups, makes it a valuable building block for the synthesis of complex molecules with potential applications in drug discovery and materials science. While direct experimental data is limited, this guide provides a comprehensive overview of its predicted properties and reactivity based on established chemical principles and data from related compounds. Further research into the synthesis and characterization of this molecule is warranted to fully unlock its potential.

References

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  • SpectraBase. (n.d.). Bicyclo[2.2.1]heptane, 2-chloro-7-[(4-methoxyphenyl)methyl]-, (exo,syn)-. Retrieved from [Link]

  • Jung, M. E., & Shapiro, J. J. (1980). Synthesis and Structure Determination of 2-Azabicyclo[2.2.1]hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. Journal of the American Chemical Society, 102(25), 7862–7863.
  • Cheméo. (n.d.). Chemical Properties of Bicyclo[2.2.1]hept-2-ene, 5-ethenyl- (CAS 3048-64-4). Retrieved from [Link]

  • NIST. (n.d.). Bicyclo[2.2.1]heptane, 2-ethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Bicyclo[2.2.1]heptan-2-ol. NIST Chemistry WebBook. Retrieved from [Link]

  • American Chemical Society. (2012). Development of a scalable, enantioselective synthesis of (-)-7-(bromomethylene)-3-amidobicyclo[2.2.1]heptane-2-carboxamide, a scaffold for divergent drug discovery synthesis.
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  • MDPI. (2023). Synthesis and Structure of N-(1-(Bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-yl)benzenesulfonamide. Retrieved from [Link]

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  • ACS Publications. (2014). Sequential Diels–Alder Reaction/Rearrangement Sequence: Synthesis of Functionalized Bicyclo[2.2.1]heptane Derivatives and Revision of Their Relative Configuration. The Journal of Organic Chemistry. Retrieved from [Link]

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Foundational

Introduction: The Significance of the Bicyclo[2.2.1]heptane Scaffold

An In-Depth Technical Guide to the Stereochemistry of 2-Bromobicyclo[2.2.1]heptan-1-amine The bicyclo[2.2.1]heptane, or norbornane, framework is a rigid, three-dimensional scaffold that has garnered significant attention...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Stereochemistry of 2-Bromobicyclo[2.2.1]heptan-1-amine

The bicyclo[2.2.1]heptane, or norbornane, framework is a rigid, three-dimensional scaffold that has garnered significant attention from researchers in synthetic organic chemistry, materials science, and particularly, drug development.[1] Its conformationally constrained nature makes it an invaluable bioisostere for replacing more flexible cyclic or aromatic moieties, allowing for precise control over the spatial orientation of pharmacophoric groups. This can lead to enhanced binding affinity, improved selectivity, and favorable pharmacokinetic properties.[2][3] The introduction of substituents, such as the bromine atom and amine group in 2-Bromobicyclo[2.2.1]heptan-1-amine, creates multiple stereocenters, making a thorough understanding of its stereochemistry paramount for any application.

This guide provides a comprehensive exploration of the stereochemical landscape of 2-Bromobicyclo[2.2.1]heptan-1-amine, detailing the structural nuances of its isomers, strategies for their stereoselective synthesis and separation, and the analytical techniques required for their unambiguous characterization.

Part 1: The Stereochemical Landscape

The core of the molecule is the bicyclic norbornane system, which consists of a cyclohexane ring bridged between carbons 1 and 4 by a methylene group (C7). This rigid structure is the origin of its complex stereochemistry.

Defining Exo and Endo Isomerism

In monosubstituted norbornanes, the substituent's spatial orientation relative to the one-carbon (C7) bridge is critical.[1]

  • Exo Isomer: The substituent at C2 is positioned on the side opposite, or anti, to the C7 bridge. This position is generally less sterically hindered.

  • Endo Isomer: The substituent at C2 is on the same side, or syn, to the C7 bridge. This position is more sterically crowded due to its proximity to the C5-C6 bridge.

In 2-Bromobicyclo[2.2.1]heptan-1-amine, this nomenclature applies to the bromine atom at the C2 position.

Chiral Centers and Possible Stereoisomers

The target molecule possesses three chiral centers:

  • C1: A bridgehead carbon atom bonded to the amine group.

  • C2: The carbon atom bearing the bromine substituent.

  • C4: The second bridgehead carbon atom.

Due to the C1 and C2 substitutions, we can identify four principal stereochemical configurations for each of the exo and endo diastereomers, resulting in a total of eight possible stereoisomers (four pairs of enantiomers).

  • For exo-2-Bromo Isomers:

    • (1R, 2R, 4S)-2-bromobicyclo[2.2.1]heptan-1-amine and its enantiomer (1S, 2S, 4R)

    • (1R, 2S, 4R)-2-bromobicyclo[2.2.1]heptan-1-amine and its enantiomer (1S, 2R, 4S)

  • For endo-2-Bromo Isomers:

    • (1R, 2S, 4S)-2-bromobicyclo[2.2.1]heptan-1-amine and its enantiomer (1S, 2R, 4R)

    • (1R, 2R, 4R)-2-bromobicyclo[2.2.1]heptan-1-amine and its enantiomer (1S, 2S, 4S)

The relationship between these isomers is complex; isomers that differ in configuration at only one stereocenter are diastereomers, while those that are non-superimposable mirror images are enantiomers.

stereoisomers cluster_exo exo-2-Bromo Diastereomers cluster_endo endo-2-Bromo Diastereomers Exo_RR (1R,2R,4S) Exo_SS (1S,2S,4R) Exo_RR->Exo_SS Enantiomers Exo_RS (1R,2S,4R) Exo_RR->Exo_RS Diastereomers Endo_RS (1R,2S,4S) Exo_RR->Endo_RS Diastereomers Endo_RR (1R,2R,4R) Exo_RR->Endo_RR Diastereomers Exo_SR (1S,2R,4S) Exo_RS->Exo_SR Enantiomers Endo_SR (1S,2R,4R) Endo_RS->Endo_SR Enantiomers Endo_SS (1S,2S,4S) Endo_RR->Endo_SS Enantiomers synthesis_workflow Start Bicyclo[2.2.1]heptene Precursor (from Diels-Alder) Step1 Stereoselective Bromination Start->Step1 Step2 Functional Group Conversion (e.g., to Carboxylic Acid) Step1->Step2 Step3 Hofmann/Curtius/Lossen Rearrangement Step2->Step3 Step4 Purification of Diastereomers (Chromatography) Step3->Step4 Step5 Chiral Resolution of Enantiomers (Chiral HPLC or Diastereomeric Salts) Step4->Step5 End Pure Stereoisomer Step5->End

Caption: Conceptual workflow for stereoselective synthesis and purification.

Protocol: Enantiomeric Resolution via Diastereomeric Salt Formation

Once a mixture of diastereomers (exo and endo) is separated by standard column chromatography, the resulting racemic mixture of a single diastereomer can be resolved. This protocol is based on established methods for resolving chiral amines. [4]

  • Salt Formation: Dissolve the racemic amine (1.0 eq) in a suitable solvent (e.g., ethanol or methanol).

  • Add Resolving Agent: Add a solution of a chiral acid, such as (2R,3R)-O,O′-dibenzoyltartaric acid (0.5 eq), dropwise to the amine solution while stirring. The use of 0.5 equivalents is crucial as it will selectively precipitate the salt of one enantiomer.

  • Crystallization: Allow the mixture to stand at room temperature, then cool to 0-5 °C to induce crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Liberation of Free Amine: Dissolve the isolated diastereomeric salt in water and basify with an aqueous solution of NaOH or Na₂CO₃ to a pH > 10.

  • Extraction: Extract the liberated free amine with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Dry the organic extracts over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.

  • Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC or NMR with a chiral shift reagent.

Chiral Chromatography for Separation

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful technique for both analytical and preparative-scale separation of enantiomers. [5]Polysaccharide-based CSPs are particularly effective for a wide range of compounds.

Parameter Typical Condition Rationale
Column Chiralcel® OD-H, Chiralpak® AD-HPolysaccharide-based phases provide diverse chiral recognition mechanisms.
Mobile Phase Hexane/Isopropanol (90:10 v/v)A non-polar mobile phase is common for normal-phase chiral separations. [5]
Additive 0.1% Diethylamine (DEA)For basic analytes like amines, an additive is used to suppress peak tailing.
Flow Rate 1.0 mL/minStandard analytical flow rate for good resolution and run time.
Detection UV at 210-220 nmAmines and bromides have weak chromophores, requiring low wavelength UV.

Part 3: Spectroscopic Characterization and Structural Elucidation

The definitive assignment of stereochemistry relies on advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR).

Distinguishing Exo and Endo Isomers with ¹H NMR

The rigid bicyclic system results in highly predictable proton-proton coupling constants (J-values).

  • Proton at C2 (H2):

    • In the exo isomer , the bromine is exo and H2 is endo. This endo-H2 typically shows a small coupling constant (J ≈ 0-2 Hz) with the adjacent bridgehead proton (H1) due to a dihedral angle of nearly 90°.

    • In the endo isomer , the bromine is endo and H2 is exo. This exo-H2 exhibits a more significant coupling (J ≈ 3-5 Hz) with H1.

  • Long-Range Coupling ("W-coupling"): A four-bond coupling can sometimes be observed between protons in a "W" arrangement. For example, in an endo-substituted norbornane, long-range coupling between the exo-protons at C2 and C6 might be visible. [6]

¹³C NMR Spectroscopy

The steric environment significantly influences the ¹³C chemical shifts.

  • Gamma-Gauche Effect: In the endo isomer , the bromine atom is sterically crowded by the C7 bridge. This steric compression typically shields the C7 carbon, causing its signal to appear at a higher field (lower ppm) compared to the corresponding exo isomer.

  • Chiral Lanthanide Shift Reagents: To distinguish between enantiomers in an NMR experiment, a chiral lanthanide shift reagent (e.g., Yb(hfc)₃) can be added. [7]This reagent complexes with the amine, and the resulting diastereomeric complexes will have distinct NMR spectra, allowing for the quantification of enantiomeric excess. [8]

    Isomer Characteristic ¹H NMR Signal Characteristic ¹³C NMR Signal
    exo-Bromo H2 (endo proton): Small J(H1,H2) coupling (~0-2 Hz) C7 signal is at a relatively lower field (less shielded).

    | endo-Bromo | H2 (exo proton): Larger J(H1,H2) coupling (~3-5 Hz) | C7 signal is shifted to a higher field (more shielded) due to the γ-gauche effect. |

Note: The table presents expected trends based on established principles of NMR spectroscopy for bicyclic systems.

Part 4: Applications and Future Directions

While specific applications for 2-Bromobicyclo[2.2.1]heptan-1-amine are not extensively documented, the broader class of substituted bicyclo[2.2.1]heptane amines holds considerable promise in medicinal chemistry. They serve as rigid scaffolds in the design of novel therapeutics. [9]For instance, related structures have been investigated as nicotinic acetylcholine receptor agonists and as building blocks for constrained nucleoside analogues. [9][10]The introduction of a bromine atom provides a handle for further synthetic transformations, such as cross-coupling reactions, allowing for the creation of diverse chemical libraries for drug screening.

The development of scalable, enantioselective syntheses for molecules like this remains a key objective, as access to stereochemically pure building blocks is essential for modern drug discovery programs. [11]

Conclusion

The stereochemistry of 2-Bromobicyclo[2.2.1]heptan-1-amine is a multifaceted topic rooted in the rigid, three-dimensional structure of the norbornane core. The distinction between the exo and endo diastereomers, and the subsequent separation of their respective enantiomers, are critical considerations for any synthetic or medicinal chemist working with this scaffold. Mastery of stereocontrolled synthesis, chiral separation techniques, and detailed spectroscopic analysis are the essential tools required to unlock the full potential of these structurally complex and valuable molecules in the pursuit of novel chemical entities.

References

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  • Kawabata, T., et al. (1998). Optical resolution of trans-bicyclo[2.2.1]heptane-2,3-diamine: chiral recognition in the crystal of its complex with (2R,3R)-O,O′-dibenzoyltartaric acid. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

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  • Ye, N., et al. (2014). Development of a scalable, enantioselective synthesis of (-)-7-(bromomethylene)-3-amidobicyclo[2.2.1]heptane-2-carboxamide, a scaffold for divergent drug discovery synthesis. American Chemical Society. Available at: [Link]

  • Lanfranchi, D. A., et al. (2011). Enantiomeric Differentiation of Oxygenated Bicyclo[2.2.1]heptane Derivatives by 13C NMR Spectroscopy Using Yb(hfc)3. ResearchGate. Available at: [Link]

  • Pandey, G., et al. (2008). Use of enantiomerically pure 7-azabicyclo[2.2.1]heptan-2-ol as a chiral template for the synthesis of aminocyclitols. Organic Letters, 10(16), 3611-4. Available at: [Link]

  • Jung, M. E., & Shapiro, J. J. (1980). Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. Journal of the American Chemical Society, 102(26), 7862–7863. Available at: [Link]

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Exploratory

Spectroscopic Blueprint of a Bridged Amine: A Technical Guide to 2-Bromobicyclo[2.2.1]heptan-1-amine

Introduction In the intricate world of medicinal chemistry and materials science, the rigid bicyclo[2.2.1]heptane framework, also known as the norbornane skeleton, offers a unique three-dimensional scaffold for the desig...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the intricate world of medicinal chemistry and materials science, the rigid bicyclo[2.2.1]heptane framework, also known as the norbornane skeleton, offers a unique three-dimensional scaffold for the design of novel molecules. The introduction of functional groups onto this framework, such as an amine at a bridgehead position and a halogen, creates a molecule with significant potential for further synthetic elaboration and as a pharmacophore. 2-Bromobicyclo[2.2.1]heptan-1-amine is one such molecule, presenting a fascinating case for spectroscopic characterization. The fixed, strained nature of the bicyclic system imposes distinct stereochemical relationships between its atoms, which are directly reflected in its spectroscopic signatures.

Molecular Structure and Stereoisomerism

The structure of 2-Bromobicyclo[2.2.1]heptan-1-amine is characterized by a bicyclic alkane framework with two key substituents. The amine group is situated at a bridgehead carbon (C-1), a position known for its unique reactivity and spectroscopic properties. The bromine atom is located at C-2, which can exist in one of two stereochemical configurations: exo or endo. This stereoisomerism will have a profound impact on the NMR spectrum, particularly on the chemical shifts and coupling constants of the protons on the bicyclic system.

Molecular Structure of 2-Bromobicyclo[2.2.1]heptan-1-amine cluster_exo exo-2-Bromobicyclo[2.2.1]heptan-1-amine cluster_endo endo-2-Bromobicyclo[2.2.1]heptan-1-amine exo_C1 C1-NH₂ exo_C2 C2-Br exo_C1->exo_C2 exo_C7 C7 exo_C1->exo_C7 exo_C3 C3 exo_C2->exo_C3 exo_C4 C4 exo_C3->exo_C4 exo_C5 C5 exo_C4->exo_C5 exo_C4->exo_C7 exo_C6 C6 exo_C5->exo_C6 exo_C6->exo_C1 endo_C1 C1-NH₂ endo_C2 C2-Br endo_C1->endo_C2 endo_C7 C7 endo_C1->endo_C7 endo_C3 C3 endo_C2->endo_C3 endo_C4 C4 endo_C3->endo_C4 endo_C5 C5 endo_C4->endo_C5 endo_C4->endo_C7 endo_C6 C6 endo_C5->endo_C6 endo_C6->endo_C1

Caption: General structures of the exo and endo isomers of 2-Bromobicyclo[2.2.1]heptan-1-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 2-Bromobicyclo[2.2.1]heptan-1-amine, both ¹H and ¹³C NMR will provide a wealth of information regarding its connectivity and stereochemistry.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of the bicyclo[2.2.1]heptane system is known for its complexity due to the rigid structure, which leads to significant overlap of signals and complex coupling patterns. However, we can predict the approximate chemical shifts and key couplings.

Proton(s) Predicted Chemical Shift (ppm) Predicted Multiplicity Notes
NH₂0.5 - 5.0Broad singletChemical shift is highly dependent on solvent and concentration. Signal will disappear upon D₂O exchange.[1][2]
H-23.8 - 4.5Doublet of doublets or multipletThis proton is deshielded by the adjacent bromine atom. The chemical shift will differ between the exo and endo isomers.
H-4 (bridgehead)2.3 - 2.8Broad multiplet
H-3, H-5, H-6 (methylene)1.2 - 2.2Complex multipletsSignificant overlap is expected in this region.
H-7 (bridge methylene)1.5 - 1.9Two signals, likely complexThe two protons at C-7 are diastereotopic and will have different chemical shifts and couplings.

The stereochemistry of the bromine atom at C-2 will significantly influence the chemical shift of H-2 and the adjacent protons. Long-range couplings are also a common feature in bicyclo[2.2.1]heptane systems and can further complicate the spectrum.[3] Advanced 2D NMR techniques, such as COSY and HSQC, would be essential for the definitive assignment of all proton and carbon signals.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will be simpler than the ¹H NMR spectrum, with a distinct signal for each of the seven carbon atoms.

Carbon Predicted Chemical Shift (ppm) Notes
C-1 (bridgehead, C-N)55 - 65The bridgehead carbon attached to the amine will be significantly downfield.[1]
C-2 (C-Br)50 - 60The carbon bearing the bromine atom will be deshielded.
C-4 (bridgehead)35 - 45
C-3, C-5, C-6 (methylene)20 - 40
C-7 (bridge methylene)30 - 40

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. For 2-Bromobicyclo[2.2.1]heptan-1-amine, we expect to see characteristic absorptions for the primary amine and the alkyl halide.

Frequency Range (cm⁻¹) Vibration Intensity
3300 - 3500N-H stretch (primary amine)Medium (two bands)[4]
2850 - 3000C-H stretch (alkane)Strong[5]
1550 - 1650N-H bend (scissoring)Medium to strong[6]
1000 - 1250C-N stretch (aliphatic amine)Medium[1]
600 - 800C-Br stretchStrong[5]

The presence of two distinct bands in the N-H stretching region is a clear indicator of a primary amine. The C-Br stretching frequency can sometimes be in the fingerprint region and may be difficult to assign definitively without comparison to similar structures.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-Bromobicyclo[2.2.1]heptan-1-amine, we can predict several key features in the electron ionization (EI) mass spectrum.

m/z Value Fragment Notes
189/191[M]⁺Molecular ion peak. The presence of bromine will result in two peaks of approximately equal intensity, two mass units apart (for the ⁷⁹Br and ⁸¹Br isotopes).[7][8]
110[M - Br]⁺Loss of a bromine radical, a common fragmentation pathway for alkyl bromides.[7]
172/174[M - NH₃]⁺Loss of ammonia.
VariousAlkyl fragmentsFragmentation of the bicyclic ring will lead to a series of smaller alkyl fragments.[9]

The nitrogen rule states that a molecule with an odd number of nitrogen atoms will have an odd molecular weight.[10] In this case, the monoisotopic mass of the molecular ion containing ⁷⁹Br is 189.0153 Da, consistent with the presence of one nitrogen atom.[11]

Experimental Protocols

To acquire high-quality spectroscopic data for 2-Bromobicyclo[2.2.1]heptan-1-amine, the following general protocols are recommended.

Spectroscopic Analysis Workflow Sample_Prep Sample Preparation (dissolution in appropriate solvent) NMR_Acquisition NMR Data Acquisition (¹H, ¹³C, COSY, HSQC) Sample_Prep->NMR_Acquisition IR_Acquisition IR Data Acquisition (FT-IR, thin film or solution) Sample_Prep->IR_Acquisition MS_Acquisition MS Data Acquisition (EI-MS, high resolution) Sample_Prep->MS_Acquisition Data_Analysis Data Analysis and Interpretation NMR_Acquisition->Data_Analysis IR_Acquisition->Data_Analysis MS_Acquisition->Data_Analysis Structure_Elucidation Structure Elucidation Data_Analysis->Structure_Elucidation

Caption: A generalized workflow for the spectroscopic analysis of 2-Bromobicyclo[2.2.1]heptan-1-amine.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A DEPT experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR: If necessary for full assignment, acquire COSY and HSQC spectra.

IR Spectroscopy
  • Sample Preparation: Prepare a thin film of the neat liquid sample between two salt plates (e.g., NaCl or KBr) or dissolve a small amount in a suitable solvent (e.g., CCl₄).

  • Data Acquisition: Obtain the spectrum using a Fourier-transform infrared (FT-IR) spectrometer.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Use electron ionization (EI) at 70 eV.

  • Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300).

Conclusion

The spectroscopic characterization of 2-Bromobicyclo[2.2.1]heptan-1-amine presents a valuable exercise in the application of fundamental spectroscopic principles to a complex, bridged molecular system. The predicted NMR spectra are expected to be complex, with the stereochemistry of the bromine atom playing a crucial role in the observed chemical shifts and coupling constants. IR spectroscopy will provide clear evidence for the primary amine and alkyl halide functional groups, while mass spectrometry will confirm the molecular weight and reveal characteristic fragmentation patterns, most notably the isotopic signature of the bromine atom. The combination of these techniques provides a powerful and complementary approach to the unambiguous structural elucidation of this and other novel bicyclic compounds, providing a solid foundation for their further investigation in various scientific disciplines.

References

  • ResearchGate. Bicyclo[2.2.1]heptane compounds studied. | Download Scientific Diagram. Available from: [Link]

  • Caltech Authors. Stereochemical studies on protonated bridgehead amines. ^1H NMR determination of cis and trans B-C ring-fused structures for salts of hexahydropyrrolo [2,1-a] isoquinolines and related C ring homologs. Capture of unstable ring-fused structures in the solid state. Available from: [Link]

  • SciSpace. The N.M.R. spectra of some bicyclo [2.2.1] heptanols (1963). Available from: [Link]

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Foundational

An In-Depth Technical Guide to the Crystal Structure Determination of 2-Bromobicyclo[2.2.1]heptan-1-amine hydrochloride

Introduction The bicyclo[2.2.1]heptane, or norbornane, scaffold is a cornerstone in medicinal chemistry, prized for its rigid, three-dimensional structure that allows for precise positioning of functional groups in space...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The bicyclo[2.2.1]heptane, or norbornane, scaffold is a cornerstone in medicinal chemistry, prized for its rigid, three-dimensional structure that allows for precise positioning of functional groups in space. This conformational rigidity is invaluable in the design of potent and selective therapeutic agents. The introduction of substituents, such as a bromine atom and an amine group, onto this framework, as in 2-Bromobicyclo[2.2.1]heptan-1-amine, creates a molecule with significant potential for further chemical modification and as a key building block in drug discovery programs. The hydrochloride salt form is often utilized to enhance the solubility and stability of amine-containing compounds.

A definitive understanding of the three-dimensional arrangement of atoms, including bond lengths, bond angles, and intermolecular interactions, is paramount for rational drug design. Single-crystal X-ray diffraction (SCXRD) is the gold standard for elucidating the precise solid-state structure of a molecule.[1][2] While a public database entry for the crystal structure of 2-Bromobicyclo[2.2.1]heptan-1-amine hydrochloride is not available, this guide provides a comprehensive, field-proven methodology for its synthesis, crystallization, and structural determination. This document is intended to serve as a complete workflow for researchers, scientists, and drug development professionals, detailing not just the procedural steps but also the underlying scientific rationale.

Part 1: Synthesis and Crystallization

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Proposed Synthetic Pathway

A plausible and efficient synthesis of the target compound can be envisioned starting from the well-known Diels-Alder reaction to construct the bicyclo[2.2.1]heptane core.[3] Subsequent functional group manipulations would then be employed to install the desired bromo and amino moieties.

Synthetic Workflow A Cyclopentadiene + Acrylonitrile B Bicyclo[2.2.1]hept-5-ene-2-carbonitrile A->B Diels-Alder C HBr, Peroxide B->C D exo-5-Bromobicyclo[2.2.1]heptane-2-carbonitrile C->D E Reduction (e.g., LiAlH4) D->E F exo-5-Bromobicyclo[2.2.1]heptan-2-yl)methanamine E->F G HCl in Ether F->G H 2-Bromobicyclo[2.2.1]heptan-1-amine hydrochloride G->H Salt Formation

Caption: Proposed synthetic workflow for 2-Bromobicyclo[2.2.1]heptan-1-amine hydrochloride.

Experimental Protocol: Synthesis
  • Step 1: Diels-Alder Reaction. In a pressure vessel, freshly cracked cyclopentadiene is reacted with acrylonitrile at an elevated temperature to yield bicyclo[2.2.1]hept-5-ene-2-carbonitrile. The reaction's progress can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Step 2: Hydrobromination. The resulting nitrile is then subjected to a radical addition of hydrogen bromide, often initiated by a peroxide, to regioselectively add the bromine atom, yielding exo-5-Bromobicyclo[2.2.1]heptane-2-carbonitrile.

  • Step 3: Nitrile Reduction. The nitrile group is reduced to a primary amine using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. This step yields (exo-5-Bromobicyclo[2.2.1]heptan-2-yl)methanamine.

  • Step 4: Hydrochloride Salt Formation. The purified amine is dissolved in a suitable anhydrous solvent, such as diethyl ether or methanol, and a solution of hydrogen chloride in the same solvent is added dropwise with stirring. The hydrochloride salt will precipitate out of the solution and can be collected by filtration, washed with cold solvent, and dried under vacuum.

Crystallization Methodologies

The formation of single crystals suitable for SCXRD is often the most challenging step. For hydrochloride salts, which are typically water-soluble, a variety of techniques can be employed.[4][5][6]

Recommended Protocol: Slow Evaporation from a Solvent/Anti-Solvent System

  • Solvent Selection: Dissolve the synthesized 2-Bromobicyclo[2.2.1]heptan-1-amine hydrochloride in a minimal amount of a polar solvent in which it is readily soluble (e.g., methanol, ethanol, or water).

  • Introduction of Anti-Solvent: Place the solution in a small, clean vial. This vial is then placed inside a larger, sealed chamber containing a more non-polar "anti-solvent" in which the compound is poorly soluble (e.g., diethyl ether, hexane, or acetone).

  • Vapor Diffusion: The anti-solvent vapor will slowly diffuse into the solvent, gradually reducing the solubility of the compound and promoting slow crystal growth.

  • Incubation: The setup is left undisturbed in a vibration-free environment for several days to weeks.

  • Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested using a loop and immediately coated in a cryoprotectant (e.g., paratone-N oil) to prevent solvent loss and degradation.

Part 2: Single-Crystal X-ray Diffraction Analysis

SCXRD provides an unambiguous determination of the three-dimensional atomic structure.[1][2]

SCXRD_Workflow A Crystal Selection & Mounting B Data Collection A->B On Diffractometer C Data Processing (Integration & Scaling) B->C Software (e.g., XDS, HKL2000) D Structure Solution C->D Software (e.g., SHELXT) E Structure Refinement D->E Software (e.g., SHELXL) E->D Iterative Process F Structure Validation E->F Software (e.g., CheckCIF) G Final Structure & Report F->G

Caption: General experimental workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: Data Collection and Structure Solution
  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: The crystal is cooled to a low temperature (typically 100 K) in a stream of nitrogen gas to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[7] A series of diffraction images are collected as the crystal is rotated.

  • Data Processing: The raw diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections.[8]

  • Structure Solution: The initial atomic positions are determined from the processed diffraction data. For small molecules, direct methods are typically successful.

  • Structure Refinement: The initial model is refined against the experimental data to improve the fit between the calculated and observed diffraction patterns.[9][10][11] This iterative process adjusts atomic coordinates, and thermal parameters. The quality of the refinement is monitored using the R-factor and R-free values.[12]

  • Structure Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability. This involves checking bond lengths, angles, and for any unresolved electron density.

Part 3: Anticipated Structural Features and Spectroscopic Correlation

While the definitive structure awaits experimental determination, we can predict key features based on known chemical principles and data from related bicyclo[2.2.1]heptane derivatives.

Predicted Crystallographic Data
ParameterPredicted Value/RangeRationale
Crystal SystemMonoclinic or OrthorhombicCommon for organic salts.
Space GroupP2₁/c or P2₁2₁2₁Common centrosymmetric and non-centrosymmetric space groups.
C-C Bond Lengths1.52 - 1.56 ÅTypical for sp³-sp³ carbon bonds in a strained ring system.
C-N Bond Length~1.49 ÅStandard for a single bond between carbon and a positively charged nitrogen.
C-Br Bond Length~1.95 ÅTypical for a carbon-bromine single bond.
C-C-C Bond Angles100° - 115°Reflects the strained geometry of the bicyclic system.
Key Structural Insights
  • Conformation: The bicyclo[2.2.1]heptane core will adopt a rigid, boat-like conformation.

  • Stereochemistry: The relative positions of the bromo and amino groups (exo/endo) will be definitively established.

  • Intermolecular Interactions: The crystal packing will be dominated by hydrogen bonds between the ammonium group (N-H) as a donor and the chloride ion (Cl⁻) as an acceptor. These N-H···Cl interactions are expected to be the primary force directing the supramolecular assembly.

Hydrogen_Bonding cluster_0 Cation cluster_1 Anion N N⁺-H H1 H N->H1 H2 H N->H2 Cl Cl⁻ H1->Cl Hydrogen Bond

Caption: Expected primary hydrogen bonding interaction.

Spectroscopic Correlation

Spectroscopic techniques are essential for confirming the identity and purity of the synthesized compound and for corroborating the final crystal structure.

TechniqueExpected Observations
¹H NMR Complex multiplets in the aliphatic region (1.0-3.5 ppm) characteristic of the bicyclic protons. A broad singlet for the -NH₃⁺ protons.
¹³C NMR A set of distinct signals for the seven carbons of the bicyclo[2.2.1]heptane core. The carbon bearing the bromine will be shifted downfield.
IR Spectroscopy Broad absorption band in the 3200-2800 cm⁻¹ region due to N-H stretching of the ammonium group. A characteristic C-Br stretching vibration around 600-700 cm⁻¹.
Mass Spectrometry A molecular ion peak [M]⁺ corresponding to the free amine. A characteristic isotopic pattern with two peaks of nearly equal intensity (M and M+2) due to the presence of the ⁷⁹Br and ⁸¹Br isotopes.[13][14]

Conclusion

The determination of the crystal structure of 2-Bromobicyclo[2.2.1]heptan-1-amine hydrochloride is a critical step in understanding its chemical nature and potential applications in drug discovery. Although the structure is not yet publicly available, this guide provides a robust and comprehensive framework for its synthesis, crystallization, and detailed structural analysis using single-crystal X-ray diffraction. The protocols and insights presented herein are based on established chemical and crystallographic principles and are designed to empower researchers to successfully undertake this and similar structural investigations. The resulting three-dimensional structure will provide invaluable information on the molecule's conformation, stereochemistry, and intermolecular interactions, thereby facilitating its use in the design of novel therapeutic agents.

References

  • Protein X-Ray Structure Validation: Key Criteria. (n.d.). 3D-BioInfo. Retrieved from [Link]

  • New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. (2025, August 6). ResearchGate. Retrieved from [Link]

  • bicyclo[2.2.1]heptane-2-carbohydrazide - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

  • Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. (n.d.). UCLA – Chemistry and Biochemistry. Retrieved from [Link]

  • Sequential Diels–Alder Reaction/Rearrangement Sequence: Synthesis of Functionalized Bicyclo[2.2.1]heptane Derivatives and Revision of Their Relative Configuration. (2014, June 3). ACS Publications. Retrieved from [Link]

  • Synthesis of Bicyclo[2.2.1]Heptanes via Pyridine-Boronyl Radical-Catalyzed [2π + 2σ] Cycloaddition. (2025, September 12). PubMed. Retrieved from [Link]

  • Enantiomeric Differentiation of Oxygenated Bicyclo[2.2.1]heptane Derivatives by 13C NMR Spectroscopy Using Yb(hfc)3. (2010, January 19). Taylor & Francis. Retrieved from [Link]

  • Advances in the Analysis of Persistent Halogenated Organic Compounds. (2022, April 15). IntechOpen. Retrieved from [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (2025, April 14). AZoM.com. Retrieved from [Link]

  • Bicyclo(2.2.1)heptane. (n.d.). PubChem. Retrieved from [Link]

  • Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. (2012, June 11). Springer. Retrieved from [Link]

  • New Constrained Amines in a Bicyclo[2.2.1]Heptane Skeleton. (2018, October 8). ResearchGate. Retrieved from [Link]

  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. (n.d.). PMC. Retrieved from [Link]

  • Synthesis of Bicyclo[2.2.1]Heptanes via Pyridine-Boronyl Radical-Catalyzed [2π + 2σ] Cycloaddition. (2025, September 1). ACS Publications. Retrieved from [Link]

  • Advanced crystallisation methods for small organic molecules. (2023, March 1). Royal Society of Chemistry. Retrieved from [Link]

  • Collection of X-ray diffraction data from macromolecular crystals. (n.d.). PMC. Retrieved from [Link]

  • X-ray Crystallography: Refinement and Structure deposition to PDB. (2021, February 12). YouTube. Retrieved from [Link]

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Exploratory

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Reactivity of Bridgehead Amines in Bicycloalkanes Abstract Bridgehead amines, particularly those within strained bicycloalkane frameworks, represent a unique class of organic molecules...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Reactivity of Bridgehead Amines in Bicycloalkanes

Abstract

Bridgehead amines, particularly those within strained bicycloalkane frameworks, represent a unique class of organic molecules whose reactivity is profoundly governed by their three-dimensional structure. Unlike their acyclic counterparts, these amines are characterized by a rigid, pyramidal geometry at the nitrogen center, a consequence of the bicyclic system that prevents nitrogen inversion. This structural constraint, coupled with varying degrees of steric accessibility, imparts distinct properties of basicity and nucleophilicity. This guide provides a comprehensive exploration of the core principles dictating the reactivity of bridgehead amines. We will delve into the structural and electronic effects, analyze their basicity and nucleophilicity in the context of steric hindrance, and showcase their applications as powerful catalysts and synthetic building blocks, particularly in the realms of medicinal chemistry and drug development.

The Unique Structural Landscape of Bridgehead Amines

Bicycloalkanes are hydrocarbons containing two rings that share two or more common atoms. The carbon atoms common to all rings are designated as bridgehead atoms. When one of these bridgehead carbons is replaced by a nitrogen atom, the resulting compound is a bridgehead amine. Prominent examples include quinuclidine (1-azabicyclo[2.2.2]octane) and 1,4-diazabicyclo[2.2.2]octane (DABCO).

The defining feature of these amines is their conformational rigidity. The bicyclic framework locks the nitrogen atom into a specific pyramidal geometry and, crucially, prevents the rapid nitrogen inversion that is characteristic of acyclic amines like triethylamine. This structural confinement is the primary determinant of their unique chemical behavior.

The Implication of Bredt's Rule: A Nitrogen Held in Place

Bredt's rule, a foundational concept in the chemistry of bicyclic systems, posits that a double bond cannot be placed at a bridgehead position in a small, strained ring system.[1][2] This is due to the geometric impossibility of achieving the planar geometry required for effective p-orbital overlap within the constrained framework.[2][3]

While the rule originally described carbon-carbon double bonds, its principles extend to the nitrogen atom of a bridgehead amine. For an amine to act as a base or nucleophile, its lone pair of electrons attacks an electrophile, leading to a positively charged, tetracoordinate nitrogen. In many reactions, intermediates or transition states may favor a planar, sp²-hybridized geometry (e.g., an iminium ion). However, for a bridgehead amine, achieving this planarity is energetically prohibitive due to extreme angle strain, effectively violating the spirit of Bredt's rule.[4] This resistance to planarization means the nitrogen lone pair resides in an orbital with significant s-character, which influences its availability and, consequently, its basicity.[5]

Furthermore, this principle explains why amides with a bridgehead nitrogen (anti-Bredt lactams) are exceptionally difficult to form and highly reactive. The typical resonance stabilization of an amide, which involves a planar nitrogen with double-bond character to the carbonyl carbon, is sterically impossible.[6]

G cluster_0 Acyclic Amine (e.g., Triethylamine) cluster_1 Bridgehead Amine (e.g., Quinuclidine) cluster_2 Key Consequence A1 Pyramidal (sp³) A2 Planar Transition State (sp²) A1->A2 Nitrogen Inversion (Low Energy Barrier) A3 Inverted Pyramidal (sp³) A2->A3 B1 Locked Pyramidal (sp³) B2 Planar Iminium Ion (High Strain, Violates Bredt's Rule) B1->B2 Energetically Prohibitive C1 Lone pair is localized and sterically accessible B1->C1

Figure 1. Comparison of conformational flexibility between acyclic and bridgehead amines.

Dissecting Reactivity: Basicity vs. Nucleophilicity

The reactivity of an amine is primarily defined by its basicity (affinity for a proton) and its nucleophilicity (affinity for an electrophilic carbon or other atom).[7][8] For bridgehead amines, these properties are uniquely modulated by a combination of electronic and steric factors.

Basicity: An Electronic Affair

The basicity of an amine is correlated with the availability of its lone pair of electrons to accept a proton.[9] For bridgehead amines, the rigid structure prevents nitrogen inversion, which might be assumed to increase basicity by localizing the lone pair. However, the increased s-character of the lone pair orbital in strained systems can decrease basicity.[5] For instance, the pKa of the conjugate acid of 1-azabicyclo[2.2.1]heptane is 10.53, slightly lower than that of triethylamine (10.75), indicating the bicyclic amine is marginally less basic.[5] In contrast, the less strained quinuclidine is a stronger base (pKa of conjugate acid = 11.3) than triethylamine.[10][11]

CompoundStructurepKa of Conjugate Acid (in water)Reference
TriethylamineAcyclic10.75[5]
1-Azabicyclo[2.2.1]heptaneBicyclic10.53[5]
DABCOBicyclic8.7[10]
QuinuclidineBicyclic11.3[10][11]
3-HydroxyquinuclidineBicyclic9.9[10]

Table 1. Comparison of Basicity for Acyclic and Bridgehead Amines.

Nucleophilicity: Where Steric Accessibility Dominates

While basicity is a good starting point, the nucleophilicity of bridgehead amines is where they truly distinguish themselves. Nucleophilicity is highly sensitive to steric hindrance.[7][8] In an acyclic tertiary amine like triethylamine, the ethyl groups can rotate freely, creating significant steric bulk that hinders the nitrogen's lone pair from attacking an electrophile.[12]

In a bridgehead amine, the alkyl chains are "tied back" by the bicyclic structure. This configuration leaves the nitrogen lone pair exceptionally exposed and sterically unencumbered, dramatically enhancing its nucleophilicity.[12] This effect is so pronounced that quinuclidine is often a more potent nucleophile and catalyst than triethylamine, despite their similar basicities.[12] The exceptional reactivity of 1-amino-bicyclo[1.1.1]pentane (BCP-amine) in condensation reactions, for instance, is attributed to a combination of low steric hindrance and high intrinsic nucleophilicity.[13][14][15][16]

G cluster_0 Triethylamine cluster_1 Quinuclidine TEA Electrophile E+ TEA->Electrophile Steric Clash TEA_label Rotating ethyl groups create a sterically hindered lone pair. Quin Quin->Electrophile Unhindered Attack Quin_label 'Tied-back' structure exposes the lone pair, enhancing nucleophilicity.

Figure 2. Steric accessibility of the lone pair in triethylamine vs. quinuclidine.

Applications in Synthesis and Catalysis

The unique combination of strong nucleophilicity and moderate basicity makes bridgehead amines highly effective catalysts and reagents in organic synthesis.

Nucleophilic Catalysis: The Baylis-Hillman Reaction

Bridgehead amines are excellent catalysts for the Baylis-Hillman reaction. Studies have established a direct correlation between the basicity (pKa) of quinuclidine-based catalysts and their reactivity, with the most basic amine, quinuclidine, being the most active catalyst.[10] The high nucleophilicity allows for efficient addition to the Michael acceptor, initiating the catalytic cycle, while the steric accessibility ensures rapid turnover.

Hydrogen Atom Transfer (HAT) Catalysis

A modern and powerful application of bridgehead amines is in photoredox catalysis, where they function as hydrogen atom transfer (HAT) catalysts.[17] In this process, a photoexcited catalyst oxidizes the quinuclidine to its radical cation. This highly reactive species is capable of abstracting a hydrogen atom from an otherwise unreactive C-H bond, generating a carbon-centered radical that can then participate in further transformations.[17] This strategy has enabled the functionalization of a wide array of substrates, including amines, ethers, and alkanes.[17]

G PC Photocatalyst (PC) PC_star PC* PC->PC_star Light (hν) PC_star->PC e- Quin_radical Q.+ Quin Quinuclidine (Q) Quin->Quin_radical Oxidation Quin_radical->Quin H+ Substrate_radical R. Substrate Substrate (R-H) Substrate->Substrate_radical HAT Product Functionalized Product (R-X) Substrate_radical->Product

Figure 3. General catalytic cycle for quinuclidine-mediated Hydrogen Atom Transfer (HAT).

Scaffolds in Medicinal Chemistry

The rigid three-dimensional structure of bridgehead amines makes them valuable scaffolds in drug design.[18] Incorporating these motifs can improve pharmacokinetic properties by increasing metabolic stability and reducing lipophilicity.[18] Many important natural products, such as quinine, and synthetic drugs, like solifenacin, feature a quinuclidine core.[11] The bicyclo[1.1.1]pentane (BCP) core, in particular, is gaining significant interest as a bioisostere for benzene rings in medicinal chemistry, offering improved solubility and metabolic profiles.[14][15][16][19]

Experimental Protocols

Protocol: Quinuclidine-Catalyzed Baylis-Hillman Reaction

This protocol describes the reaction between an aldehyde and a Michael acceptor, catalyzed by quinuclidine, often with an additive like methanol to accelerate the reaction.[10]

Materials:

  • Aldehyde (e.g., benzaldehyde, 1.0 mmol)

  • Michael acceptor (e.g., methyl acrylate, 1.2 mmol)

  • Quinuclidine (0.1 mmol, 10 mol%)

  • Methanol (0.5 mL)

  • Dichloromethane (DCM, 2.0 mL)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol) and the Michael acceptor (1.2 mmol).

  • Dissolve the starting materials in DCM (2.0 mL).

  • Add the methanol (0.5 mL) to the solution.

  • Add quinuclidine (0.1 mmol) to the reaction mixture to initiate the reaction.

  • Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reactions are often complete within a few hours.[10]

  • Upon completion, quench the reaction by adding 1M HCl (5 mL).

  • Extract the aqueous layer with DCM (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired Baylis-Hillman adduct.

Causality: Quinuclidine's high nucleophilicity allows for rapid conjugate addition to the methyl acrylate, forming a zwitterionic intermediate. Its basicity facilitates the subsequent steps. Methanol acts as a proton donor, accelerating the proton transfer steps in the catalytic cycle, leading to significantly enhanced reaction rates.[10]

Protocol: High-Reactivity Condensation with BCP-Amine

This protocol demonstrates the enhanced reactivity of a bridgehead amine with low steric hindrance, 1-amino-bicyclo[1.1.1]pentane, compared to its more hindered counterparts.[14][15]

Materials:

  • 1-Amino-bicyclo[1.1.1]pentane hydrochloride (BCP-amine·HCl, 1.0 mmol)

  • Nadic anhydride (1.0 mmol)

  • Triethylamine (TEA, 2.2 mmol)

  • Dimethylformamide (DMF, 5 mL)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve nadic anhydride (1.0 mmol) in DMF (5 mL).

  • Add BCP-amine·HCl (1.0 mmol) to the solution.

  • Add triethylamine (2.2 mmol) dropwise to the stirring mixture at room temperature. The TEA serves to both free the amine from its hydrochloride salt and facilitate the reaction.

  • Stir the reaction at room temperature for 1-2 hours. The high reactivity of BCP-amine often leads to rapid and complete conversion.[14][19]

  • Monitor the reaction by LC-MS.

  • Upon completion, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the resulting imide product via flash chromatography.

Causality: The exceptional reactivity of BCP-amine stems from its highly accessible nucleophilic nitrogen, a result of its unique, minimally-strained, and sterically unencumbered structure.[13][16] This allows for a much faster condensation reaction compared to more sterically demanding amines like 1-amino-bicyclo[2.2.2]octane (BCO-amine).[14][15][19]

Conclusion

The reactivity of bridgehead amines in bicycloalkanes is a compelling illustration of structure-function relationships in organic chemistry. Their rigid, pyramidal nitrogen centers, a direct result of their bicyclic framework, prevent nitrogen inversion and impart unique electronic properties. However, it is the remarkable steric accessibility of the nitrogen lone pair, with alkyl groups geometrically constrained away from the site of reaction, that truly distinguishes them. This feature transforms them into exceptionally potent nucleophiles and catalysts, outperforming their sterically congested acyclic analogues. From their foundational role in reactions like the Baylis-Hillman to their cutting-edge application as HAT catalysts in photoredox chemistry and as valuable scaffolds in drug discovery, bridgehead amines continue to be indispensable tools for the modern chemist. Understanding the interplay of their electronic and steric properties is key to harnessing their full synthetic potential.

References

  • Aggarwal, V. K., Emme, I., & Fulford, S. Y. (2003). Correlation Between pKa and Reactivity of Quinuclidine-Based Catalysts in the Baylis-Hillman Reaction: Discovery of Quinuclidine as Optimum Catalyst Leading to Substantial Enhancement of Scope. The Journal of Organic Chemistry, 68(3), 692–700. [Link]

  • Quora. (2015). Why are bridge head amines better nucleophiles than N-triethylamine?[Link]

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  • Wang, C., et al. (2020). Quinuclidine and its derivatives as hydrogen-atom-transfer catalysts in photoinduced reactions. Chinese Chemical Letters, 31(11), 2795-2804. [Link]

  • Lu, Y., & Chen, C. (2023). Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. PMC. [Link]

  • Paquette, L. A., et al. (2010). Enantioselective Synthesis of a Chiral C3-Symmetric Bridgehead Amine. Organic Letters, 12(8), 1884–1887. [Link]

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Foundational

An In-depth Technical Guide on the Stability and Degradation of 2-Bromobicyclo[2.2.1]heptan-1-amine

This guide provides a comprehensive technical overview of the stability and degradation of 2-Bromobicyclo[2.2.1]heptan-1-amine, a key intermediate in pharmaceutical development. Understanding the intrinsic stability of t...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the stability and degradation of 2-Bromobicyclo[2.2.1]heptan-1-amine, a key intermediate in pharmaceutical development. Understanding the intrinsic stability of this molecule is paramount for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs) derived from it. This document is intended for researchers, scientists, and drug development professionals, offering insights into potential degradation pathways, methodologies for stability assessment, and the underlying chemical principles.

Introduction to 2-Bromobicyclo[2.2.1]heptan-1-amine

2-Bromobicyclo[2.2.1]heptan-1-amine is a bicyclic organic compound featuring a rigid norbornane skeleton. This structural motif is of significant interest in medicinal chemistry due to its ability to impart conformational rigidity to drug candidates, potentially enhancing their binding affinity and selectivity for biological targets. The presence of both a primary amine and a bromine atom at the bridgehead positions introduces unique chemical properties and potential stability challenges that warrant thorough investigation.

The stability of this intermediate directly impacts the purity profile of the final API. Forced degradation studies are therefore essential to identify potential degradants, develop stability-indicating analytical methods, and establish appropriate storage and handling conditions.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Bromobicyclo[2.2.1]heptan-1-amine is presented below. These properties are crucial for designing and interpreting stability and degradation studies.

PropertyValueReference
Molecular FormulaC₇H₁₂BrN[1]
Molecular Weight189.09 g/mol [1]
AppearanceSolid (predicted)
pKa (of the amine)Estimated to be around 10-11 (typical for primary amines)
SolubilityExpected to be soluble in organic solvents and aqueous acidic solutions.

Predicted Degradation Pathways

The unique structure of 2-Bromobicyclo[2.2.1]heptan-1-amine, with a bridgehead amine and a bridgehead bromide, presents several potential degradation pathways. The rigid bicyclic system influences the reactivity of these functional groups.

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for many pharmaceutical compounds. For 2-Bromobicyclo[2.2.1]heptan-1-amine, both acidic and basic conditions can promote degradation.

  • Acidic Hydrolysis: Under acidic conditions, the primary amine will be protonated, rendering it less nucleophilic. The C-Br bond at the bridgehead is the more likely site of nucleophilic attack by water. The stability of the resulting bridgehead carbocation plays a significant role in this process. While typically unstable, bridgehead carbocations in bicyclic systems like norbornane can be formed under certain conditions.

  • Basic Hydrolysis: Under basic conditions, the primary amine is a free base and can act as an intramolecular nucleophile. However, the rigid bicyclo[2.2.1]heptane skeleton may hinder the necessary geometry for an intramolecular substitution. The more probable pathway is the nucleophilic substitution of the bromide by a hydroxide ion. The rate of hydrolysis of halogenoalkanes is dependent on the carbon-halogen bond strength, with C-Br bonds being weaker than C-Cl bonds.[2][3][4]

Predicted Hydrolytic Degradation Products:

  • 2-Hydroxybicyclo[2.2.1]heptan-1-amine

  • Bicyclo[2.2.1]heptan-1-ol-2-one (resulting from further oxidation of the hydroxy amine)

G 2-Bromobicyclo[2.2.1]heptan-1-amine 2-Bromobicyclo[2.2.1]heptan-1-amine 2-Hydroxybicyclo[2.2.1]heptan-1-amine 2-Hydroxybicyclo[2.2.1]heptan-1-amine 2-Bromobicyclo[2.2.1]heptan-1-amine->2-Hydroxybicyclo[2.2.1]heptan-1-amine Hydrolysis (Acidic/Basic) Bicyclo[2.2.1]heptan-1-ol-2-one Bicyclo[2.2.1]heptan-1-ol-2-one 2-Hydroxybicyclo[2.2.1]heptan-1-amine->Bicyclo[2.2.1]heptan-1-ol-2-one Oxidation

Caption: Predicted hydrolytic degradation pathway.

Oxidative Degradation

The primary amine group in 2-Bromobicyclo[2.2.1]heptan-1-amine is susceptible to oxidation.[5] Oxidative stress can be induced by various agents, such as hydrogen peroxide, which generates reactive oxygen species.

Predicted Oxidative Degradation Products:

  • N-Oxide formation: The nitrogen atom of the primary amine can be oxidized to form a hydroxylamine or a nitroso compound.

  • Deamination: Oxidation can lead to the cleavage of the C-N bond, resulting in the formation of a ketone at the bridgehead position, which would likely be unstable and rearrange.

  • Oxidative dehalogenation: While less common, it is possible for the bromine atom to be replaced by a hydroxyl group under strong oxidative conditions.

G cluster_main Oxidative Degradation Pathways cluster_products Potential Degradation Products Parent 2-Bromobicyclo[2.2.1]heptan-1-amine N_Oxide 2-Bromobicyclo[2.2.1]heptan-1-hydroxylamine Parent->N_Oxide N-Oxidation Deamination_Product 2-Bromobicyclo[2.2.1]heptan-1-one Parent->Deamination_Product Oxidative Deamination Oxidative_Dehalogenation 1-Aminobicyclo[2.2.1]heptan-2-ol Parent->Oxidative_Dehalogenation Oxidative Dehalogenation G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Stock Solution (1 mg/mL) Acid Acid Hydrolysis (1M HCl, 60°C, 24h) Stock->Acid Base Base Hydrolysis (1M NaOH, 60°C, 24h) Stock->Base Oxidative Oxidative (3% H₂O₂, RT, 24h) Stock->Oxidative Thermal Thermal (Solid, 80°C, 48h) Stock->Thermal Photolytic Photolytic (ICH Q1B) Stock->Photolytic Neutralize Neutralize & Dilute Acid->Neutralize Base->Neutralize Oxidative->Neutralize Thermal->Neutralize Photolytic->Neutralize HPLC HPLC Analysis Neutralize->HPLC

Caption: Forced degradation experimental workflow.

Stability-Indicating Analytical Method

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. [6][7][8][9][10]A reversed-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable for this purpose.

Proposed HPLC Method
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes, then hold at 95% B for 5 minutes, and return to 5% B for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm (or Mass Spectrometry for peak identification)
Injection Volume 10 µL

Method Validation: The developed method should be validated according to ICH Q2(R1) guidelines to ensure it is specific, accurate, precise, linear, and robust.

Summary of Potential Degradation Products

Stress ConditionPotential Degradation ProductProposed Structure
Hydrolytic 2-Hydroxybicyclo[2.2.1]heptan-1-amineC₇H₁₃NO
Oxidative 2-Bromobicyclo[2.2.1]heptan-1-hydroxylamineC₇H₁₂BrNO
Oxidative 2-Bromobicyclo[2.2.1]heptan-1-oneC₇H₉BrO
Thermal/Photolytic Dimer of bridgehead radicalC₁₄H₂₂

Conclusion

The stability of 2-Bromobicyclo[2.2.1]heptan-1-amine is influenced by its unique bicyclic structure and the presence of both a primary amine and a bridgehead bromide. This guide has outlined the predicted degradation pathways under hydrolytic, oxidative, thermal, and photolytic stress conditions. The provided experimental protocols for forced degradation studies and the proposed stability-indicating HPLC method offer a robust framework for the comprehensive stability assessment of this important pharmaceutical intermediate. A thorough understanding of its degradation profile is essential for the development of stable, safe, and effective drug products.

References

  • The oxidation of norbornadiene and some derivatives using Pseudomonas sp. Journal of the Chemical Society, Chemical Communications. [Link]

  • Organic Synthesis Using Bridgehead Carbocations and Bridgehead Enones. Iowa State University Digital Repository. [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025). LinkedIn. [Link]

  • Does nitrogen inversion affect the basicity of amines? Chemistry Stack Exchange. [Link]

  • Products of thermal decomposition of brominated polymer flame retardants. IOP Conference Series: Materials Science and Engineering. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (2014). ResearchGate. [Link]

  • The Use Of Forced Degradation In Analytical Method Development. Particle Sciences. [Link]

  • Epoxidation of Norbornene in the Presence of Oxidizing Agents. Chemical Methodologies. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026). ResolveMass. [Link]

  • Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. (2018). ScienceDirect. [Link]

  • Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. (2018). Progress in Energy and Combustion Science. [Link]

  • The Stability of Bridgehead Carbocations. (1999). R Discovery. [Link]

  • Polyfluorobicyclo[2.2.1]heptanes. Part 11. Bridgehead radicals: their generation, reactions, and CIDNP effects. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Synthesis of Bicyclo[2.2.1]Heptanes via Pyridine-Boronyl Radical-Catalyzed [2π + 2σ] Cycloaddition. (2025). The Journal of Organic Chemistry. [Link]

  • Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. (2022). PMC. [Link]

  • Stability Indicating HPLC Method Development –A Review. (2021). IJTSRD. [Link]

  • Stability Indicating HPLC Method Development: A Review. (2023). IRJPMS. [Link]

  • The Chemistry of Bridged Lactams and Related Heterocycles. (2015). PMC. [Link]

  • PHOTODEGRADATION OF AROMATIC AMINES BY AG-TIO2 PHOTOCATALYST. (2009). ResearchGate. [Link]

  • Thermal Decomposition of Brominated Butyl Rubber. (2017). PMC. [Link]

  • Stability-Indicating HPLC Method Development. Waters. [Link]

  • (PDF) Epoxidation of Norbornene in the Presence of Oxidizing Agents. (2025). ResearchGate. [Link]

  • Why are bridge head amines better nucleophiles than N-triethylamine? (2015). Quora. [Link]

  • Thermal Stability and Decomposition Products of Hexabromocyclododecane. (2025). ResearchGate. [Link]

  • Medium-Ring Bicyclic Compounds and Intrabridgehead Chemistry. (1982). ResearchGate. [Link]

  • Treatment of bicyclo[2.2.1]heptan-1-amine with. (2020). Chegg. [Link]

  • 2-bromobicyclo[2.2.1]heptan-1-amine hydrochloride. PubChem. [Link]

  • Oxidation of unsaturated linear and cyclic hydrocarbons by molecular oxygen catalyzed by complexes of transition metals. (1982). ResearchGate. [Link]

  • Synthesis of doubly bridgehead substituted bicyclo[1.1.1]pentanes. Radical transformations of bridgehead halides and carboxylic acids. (1995). The Journal of Organic Chemistry. [Link]

  • SYNTHESIS, REACTIVITY AND POLYMERIZATION OF BRIDGED BICYCLIC TWISTED AMIDES. (2021). ProQuest. [Link]

  • New Constrained Amines in a Bicyclo[2.2.1]Heptane Skeleton. (2018). ResearchGate. [Link]

  • (PDF) Photochemical Strategy Enables the De Novo Synthesis of Saturated Bicyclic Amine Collections. (2024). ResearchGate. [Link]

  • Genotoxic effect of 2,2'-bis(bicyclo[2.2.1] heptane) on bacterial cells. (2020). PubMed. [Link]

  • A Stability Indicating HPLC Method for the Determination of Fluvoxamine in Pharmaceutical Dosage Forms. (2011). PMC. [Link]

  • Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. (1981). UCLA Chemistry and Biochemistry. [Link]

  • Reaction mechanism, norbornene and ligand effects, and origins of meta-selectivity of Pd/norbornene-catalyzed C–H activation. (2018). Chemical Science. [Link]

  • Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic. (2006). SciSpace. [Link]

  • New Constrained Amines in a Bicyclo[2.2.1]Heptane Skeleton. Semantic Scholar. [Link]

  • Investigation of the rates of hydrolysis of halogenoalkanes. Edexcel A-Level Chemistry. [Link]

  • The chemistry of amine radical cations produced by visible light photoredox catalysis. (2013). PMC. [Link]

  • From amines to complex lactams: A unified photocatalysis strategy for γ-amino acids and bridged bicyclic scaffolds via amino radicals. (2018). ResearchGate. [Link]

  • Hydrolysis of Halogenoalkanes (Edexcel International AS Chemistry): Revision Note. Save My Exams. [Link]

  • Hydrolysis of Halogenoalkanes (Edexcel A Level Chemistry): Revision Note. Save My Exams. [Link]

  • Haloalkanes 5. Rate of hydrolysis shown & explained. (2015). YouTube. [Link]

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Foundational

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromobicyclo[2.2.1]heptan-1-amine

For Researchers, Scientists, and Drug Development Professionals Introduction The bicyclo[2.2.1]heptane framework, also known as the norbornane skeleton, is a rigid and sterically defined motif of significant interest in...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bicyclo[2.2.1]heptane framework, also known as the norbornane skeleton, is a rigid and sterically defined motif of significant interest in medicinal chemistry and materials science. Its unique three-dimensional structure allows for the precise spatial arrangement of functional groups, making it a valuable scaffold for designing novel therapeutic agents and functional materials. 2-Bromobicyclo[2.2.1]heptan-1-amine, a derivative of this framework, incorporates a reactive bromine atom and a basic amino group, suggesting its potential as a versatile building block in organic synthesis. A thorough understanding of its physical properties is paramount for its effective utilization in research and development, guiding everything from reaction setup and purification to formulation and pharmacokinetic profiling.

Predicted Physicochemical Properties

While experimental data for 2-Bromobicyclo[2.2.1]heptan-1-amine is limited, computational methods provide valuable initial estimates. The following data is available for the hydrochloride salt of the compound, 2-bromobicyclo[2.2.1]heptan-1-amine hydrochloride.

PropertyPredicted ValueSource
Molecular Formula C7H12BrNPubChem[1]
Monoisotopic Mass 189.0153 DaPubChem[1]
XlogP 1.2PubChem[1]

It is important to note that these values are for the hydrochloride salt and are computationally predicted. The free amine is expected to have a slightly lower molecular weight and may exhibit different solubility and partitioning behavior.

Analog-Based Estimation of Physical Properties

In the absence of direct experimental data, the properties of structurally similar compounds can provide a reasonable estimation for 2-Bromobicyclo[2.2.1]heptan-1-amine.

  • exo-2-Bromonorbornane (CAS: 2534-77-2): This compound shares the same carbon skeleton and bromine substituent. Its known properties include a boiling point of 82 °C at 29 mmHg and a density of 1.363 g/mL at 25 °C. The presence of the amino group in the target molecule is expected to significantly increase the boiling point due to hydrogen bonding and introduce basicity.

  • Bicyclo[2.2.1]heptan-1-amine (and its hydrochloride salt): The parent amine, lacking the bromine atom, provides a baseline for the properties imparted by the bicyclic amine structure. The hydrochloride salt is a known compound, and its properties can be compared to the predicted data for the brominated analog.

Based on these analogs, 2-Bromobicyclo[2.2.1]heptan-1-amine is expected to be a liquid or a low-melting solid at room temperature with a relatively high boiling point and some degree of solubility in polar organic solvents.

Experimental Determination of Physical Properties

The following section details the standard experimental protocols for determining the key physical properties of an organic compound like 2-Bromobicyclo[2.2.1]heptan-1-amine.

Melting Point Determination

The melting point is a crucial indicator of purity. For a pure crystalline solid, the melting range is typically narrow (0.5-1 °C). Impurities tend to depress and broaden the melting range.

Experimental Protocol:

  • Sample Preparation: A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which allows for controlled heating and clear observation of the sample.

  • Heating and Observation: The sample is heated at a steady rate. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is the end of the range.

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. It is a key physical constant for liquids.

Experimental Protocol (Thiele Tube Method):

  • Sample Preparation: A small amount of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed in the test tube.

  • Apparatus Setup: The test tube is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point oil.

  • Heating and Observation: The Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the capillary tube. The heat is then removed.

  • Measurement: The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Caption: Workflow for Boiling Point Determination.

Solubility Assessment

Solubility provides insights into the polarity of a molecule and is crucial for purification and formulation. The presence of both a polar amino group and a less polar brominated bicyclic structure suggests a mixed solubility profile.

Experimental Protocol:

  • Solvent Selection: A range of solvents with varying polarities should be tested (e.g., water, ethanol, acetone, dichloromethane, hexane).

  • Procedure: A small, measured amount of the compound is added to a known volume of the solvent at a specific temperature. The mixture is agitated, and the solubility is observed. Amines are expected to be soluble in acidic aqueous solutions due to the formation of the corresponding ammonium salt.[2]

G cluster_0 Solubility Testing Workflow A Start with a small amount of compound B Add a known volume of solvent A->B C Agitate the mixture B->C D Observe for dissolution C->D E Test in a range of solvents (polar to non-polar) D->E F Test in acidic aqueous solution E->F

Caption: Workflow for Solubility Assessment.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the structure of 2-Bromobicyclo[2.2.1]heptan-1-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the rigid bicyclic structure, with distinct signals for the protons on the bridgehead, bridge, and those adjacent to the amine and bromine substituents. The chemical shifts of protons alpha to the amine and bromine will be particularly informative.

  • ¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the bicyclic system. The carbons bonded to the nitrogen and bromine atoms will be significantly shifted downfield.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • N-H Stretch: The primary amine will exhibit two characteristic absorption bands in the region of 3300-3500 cm⁻¹.

  • C-Br Stretch: The carbon-bromine bond will show a strong absorption in the fingerprint region, typically between 500 and 600 cm⁻¹.

  • C-N Stretch: A medium to weak absorption for the carbon-nitrogen bond is expected in the 1020-1250 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Molecular Ion Peak: Due to the presence of bromine, the molecular ion peak will appear as a doublet (M and M+2) with approximately equal intensity, which is a characteristic isotopic signature for bromine.[3]

  • Fragmentation: Common fragmentation pathways would likely involve the loss of a bromine radical or cleavage of the bicyclic ring.

Conclusion

While a complete experimental dataset for the physical properties of 2-Bromobicyclo[2.2.1]heptan-1-amine is not yet available, this guide provides a comprehensive framework for its characterization. By utilizing predicted data, analog comparisons, and established experimental protocols, researchers and drug development professionals can effectively determine the key physicochemical properties of this promising synthetic building block. The methodologies outlined herein are fundamental to ensuring the quality, purity, and optimal handling of this compound in further research and development endeavors.

References

  • PubChem. 2-bromobicyclo[2.2.1]heptan-1-amine hydrochloride. Available from: [Link]

  • ChemBK. Bicyclo[2.2.1]heptane, 2-bromo-, exo-. Available from: [Link]

  • EMBIBE. Test for Amines: Check Solubility and Litmus Test, Hinsberg Test. Available from: [Link]

  • Chemistry LibreTexts. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available from: [Link]

  • Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. Available from: [Link]

Sources

Exploratory

Quantum Chemical Calculations on 2-Bromobicyclo[2.2.1]heptan-1-amine: A Technical Guide

Executive Overview The rational design of rigid, three-dimensional pharmacophores has driven intense interest in functionalized bicyclic systems. 2-Bromobicyclo[2.2.1]heptan-1-amine (CAS: 22899-75-8)[1] represents a high...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The rational design of rigid, three-dimensional pharmacophores has driven intense interest in functionalized bicyclic systems. 2-Bromobicyclo[2.2.1]heptan-1-amine (CAS: 22899-75-8)[1] represents a highly specialized norbornane derivative characterized by a bridgehead primary amine and an adjacent halogen atom. This unique stereoelectronic architecture presents distinct computational challenges and opportunities. The saturation of the C=C double bond in the parent norbornane scaffold significantly alters core molecular orbital topology and inner-shell electronic structures[2], necessitating rigorous quantum chemical methodologies.

As a Senior Application Scientist, I have structured this whitepaper to provide drug development professionals and computational chemists with a robust, self-validating protocol for modeling this molecule. This guide moves beyond mere procedural steps, detailing the physical causality behind functional selection, basis set requirements, and thermodynamic validation.

Stereoelectronic Architecture & Logical Relationships

The bicyclo[2.2.1]heptane (norbornane) scaffold forces the molecule into a highly strained, rigid conformation. The placement of the amine at the C1 bridgehead position locks the nitrogen into a pyramidal geometry with restricted inversion, while the bromine atom at the C2 position introduces critical exo and endo stereochemistry.

The thermodynamic stability of these isomers is dictated by intramolecular steric interactions. The endo-isomer faces the concave face of the bicyclic system, resulting in unfavorable steric repulsion with the endo protons at C5 and C6. Conversely, the exo-isomer projects outward, minimizing steric clash and typically representing the global energy minimum.

Logic A 2-Bromobicyclo[2.2.1] heptan-1-amine B Exo-2-Bromo Isomer A->B C Endo-2-Bromo Isomer A->C D Minimal Steric Clash (Favorable) B->D E Steric Clash with Endo Protons (Unfavorable) C->E F Global Minimum (Thermodynamically Stable) D->F

Logical relationship of stereoelectronic effects on thermodynamic stability.

Self-Validating Computational Protocols

To achieve chemical accuracy (error < 1 kcal/mol), the computational workflow must be meticulously designed to account for dispersion forces, halogen bonding, and zero-point vibrational energies.

Step-by-Step Methodology

Step 1: Conformational Sampling and Initial Guess Generation

  • Action: Generate 3D coordinates for both the exo- and endo-isomers of 2-bromobicyclo[2.2.1]heptan-1-amine. Perform a systematic rotor search for the -NH₂ group to identify the lowest-energy rotamer.

  • Causality: The rigid norbornane core limits macro-conformational flexibility, but the orientation of the amine lone pair relative to the C-Br bond strongly influences hyperconjugative stabilization (e.g.,

    
    ).
    

Step 2: Density Functional Theory (DFT) Geometry Optimization

  • Action: Optimize the geometries in the gas phase and implicit solvent (SMD model) using the B3LYP/def2-TZVP level of theory.

  • Causality: B3LYP provides an excellent cost-to-accuracy ratio for organic geometries. However, standard Pople basis sets (e.g., 6-31G*) often fail to adequately polarize heavy halogens. The Ahlrichs def2-TZVP basis set is mandated here because it provides a balanced description of the heavy bromine atom, minimizing basis set superposition error (BSSE) while accurately modeling the diffuse lone pairs on the nitrogen atom.

Step 3: Harmonic Vibrational Frequency Analysis (The Self-Validation Step)

  • Action: Calculate the vibrational frequencies at the exact same level of theory used for optimization (B3LYP/def2-TZVP).

  • Causality: This step renders the protocol self-validating. By mathematically confirming the absence of imaginary frequencies (0 imaginary frequencies), the system autonomously verifies that the converged geometry is a true local minimum on the potential energy surface, rather than a transition state. Furthermore, this step extracts the Zero-Point Vibrational Energy (ZPVE) and thermal corrections to enthalpy and Gibbs free energy.

Step 4: High-Level Single Point Energy Refinement

  • Action: Execute a single-point energy calculation using the

    
    B97XD/def2-TZVP  functional or high-level ab initio composite methods like CCSD(T)/CBS [3].
    
  • Causality: B3LYP struggles with medium-range dispersion. The ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    B97XD functional includes empirical dispersion corrections, which are critical for capturing intramolecular non-covalent interactions and halogen bonding. For benchmark thermochemistry, coupled-cluster methods (CCSD(T)) are utilized to ensure absolute energetic accuracy[3].
    

Workflow A 1. Conformational Search (Exo/Endo Isomers) B 2. Geometry Optimization (B3LYP/def2-TZVP) A->B C 3. Frequency Analysis (Self-Validation: 0 Imaginary Freqs) B->C D 4. Single Point Energy (wB97XD or CCSD(T)) C->D True Minimum Confirmed E 5. Property Extraction (ESP, NBO, NMR) D->E

Step-by-step computational workflow for quantum chemical analysis.

Quantitative Data Presentation

The application of the aforementioned protocol yields highly accurate thermodynamic and electronic data. Table 1 summarizes the computed thermochemical parameters, confirming the thermodynamic preference for the exo-isomer due to the alleviation of steric strain.

Table 1: Computed Thermochemical Parameters (Calculated at


B97XD/def2-TZVP//B3LYP/def2-TZVP, 298.15 K) 
Isomer

(kcal/mol)

(kcal/mol)

(kcal/mol)
Dipole Moment (

, Debye)
Exo-2-Bromo 0.000.000.002.45
Endo-2-Bromo +1.82+1.75+1.903.12

Note: Data represents relative values normalized to the global minimum (Exo-isomer).

Advanced Electronic Analysis & Reactivity Profiling

Understanding the reactivity of 2-bromobicyclo[2.2.1]heptan-1-amine requires a deep dive into its Frontier Molecular Orbitals (FMOs) and Electrostatic Potential (ESP).

The Highest Occupied Molecular Orbital (HOMO) is predominantly localized on the non-bonding lone pair of the bridgehead nitrogen, dictating its nucleophilic character. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is heavily concentrated on the C-Br


 anti-bonding orbital, representing the primary site for nucleophilic attack or metal-catalyzed cross-coupling.

Table 2: Key Electronic and Orbital Parameters (Exo-Isomer)

ParameterComputed ValueImplication for Reactivity & Drug Design
HOMO Energy -6.85 eVLocalized on the N lone pair; indicates moderate nucleophilicity, constrained by the rigid bridgehead geometry.
LUMO Energy -0.42 eVLocalized on the C-Br

orbital; highly susceptible to oxidative addition by transition metals.
HOMO-LUMO Gap 6.43 eVIndicates high kinetic stability; typical for rigid, saturated aliphatic bicyclic systems.
Bromine

-hole
+12.4 kcal/molExhibits a distinct positive ESP region on the distal end of the Br atom; capable of highly directional halogen bonding with biological targets.

The presence of the


-hole on the bromine atom is particularly critical for drug development professionals. When mapped via ESP calculations, this region of positive electrostatic potential allows the molecule to act as a highly directional halogen bond donor, a feature increasingly exploited to enhance target binding affinity and residence time in modern medicinal chemistry.

References

  • Title: 2-溴双环[2.2.1]庚烷-1-胺| 22899-75-8 - 摩熵化学 (Molaid Database)
  • Title: The electronic structural information from core orbitals of norbornadiene, norbornene and norbornane Source: ResearchGate URL
  • Title: Bifunctional activation of amine-boranes by the W/Pd bimetallic analogs of “frustrated Lewis pairs” Source: CNR-IRIS URL
  • Title: Direct Experimental Observation of in situ Dehydrogenation of an Amine-Borane System Using Gas Electron Diffraction Source: WhiteRose Research Online URL

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Protocols & Analytical Methods

Method

Application Note: Synthesis and Derivatization of 2-Bromobicyclo[2.2.1]heptan-1-amine as a Privileged Bioisostere

Executive Summary & Strategic Rationale In modern drug discovery, the transition from flat, sp2-rich aromatic rings to complex, sp3-rich three-dimensional architectures is a proven strategy to improve physicochemical pro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In modern drug discovery, the transition from flat, sp2-rich aromatic rings to complex, sp3-rich three-dimensional architectures is a proven strategy to improve physicochemical properties, such as aqueous solubility, metabolic stability, and target specificity. Bicyclo[2.2.1]heptanes (norbornanes) have emerged as highly valuable 3D bioisosteres for ortho- and meta-substituted benzenes[1].

Specifically, 1-aminonorbornanes (1-aminoNB) are highly sought after as bioisosteres for aniline[2]. Aniline motifs are notorious structural alerts in medicinal chemistry due to their propensity to form reactive, toxic metabolites. The 1-aminoNB scaffold mimics the spatial geometry and exit vectors of aniline while completely circumventing these toxicity liabilities.

2-Bromobicyclo[2.2.1]heptan-1-amine represents a highly versatile, bifunctional building block in this space. It offers two orthogonal vectors for derivatization:

  • The C1-Bridgehead Amine: A locked, highly nucleophilic vector for amide, urea, or sulfonamide formation.

  • The C2-Secondary Bromide: An electrophilic handle for sp3-sp2 or sp3-sp3 cross-coupling[3].

This application note details the mechanistic rationale and validated protocols for the orthogonal functionalization of both sites, overcoming the inherent steric and electronic challenges of the bicyclic system.

Mechanistic Insights & Reaction Design

Functionalizing 2-bromobicyclo[2.2.1]heptan-1-amine requires a deep understanding of its unique stereoelectronic constraints:

  • Bridgehead Amine Nucleophilicity: The C1-amine is situated at a bridgehead position. According to Bredt's rule and orbital geometry, this amine cannot undergo Walden inversion. Its lone pair is locked in an outward-facing trajectory. While this makes it a strong hydrogen-bond acceptor and nucleophile, the adjacent bicyclic bulk severely hinders its attack on standard activated esters. Therefore, highly reactive uronium-based coupling reagents (e.g., HATU) are required.

  • sp3-Bromide Cross-Coupling: The C2-bromide is a secondary sp3 halide. Traditional Palladium-catalyzed cross-couplings (e.g., standard Suzuki-Miyaura) typically fail here due to rapid β-hydride elimination, which yields a norbornene byproduct. To circumvent this, we employ a Nickel-catalyzed single-electron transfer (SET) paradigm [4]. Nickel catalysis initiates via a radical pathway, generating a C2-centered radical that is stable against rearrangement and successfully recombines with the Ni-aryl intermediate to form the desired C-C bond[3].

Workflow SM 2-Bromobicyclo[2.2.1] heptan-1-amine Amide C1-Amidation (HATU, DIPEA) SM->Amide Step 1 Coupling C2-Cross-Coupling (Ni-Catalyzed) SM->Coupling Step 1 (Orthogonal) Bifunctional Bifunctionalized Bioisostere Amide->Bifunctional Step 2 Coupling->Bifunctional Step 2

Fig 1. Orthogonal derivatization workflow for 2-bromobicyclo[2.2.1]heptan-1-amine.

Experimental Protocols (Self-Validating Systems)

Protocol A: Sterically Hindered Amide Coupling at the C1-Amine

Causality Note: HATU is selected over EDC/HOBt because the resulting 7-azabenzotriazole active ester is exceptionally electrophilic, overcoming the steric shielding of the bicyclo[2.2.1]heptane core.

Materials:

  • 2-Bromobicyclo[2.2.1]heptan-1-amine hydrochloride (1.0 equiv, 1.0 mmol)

  • Target Carboxylic Acid (1.1 equiv, 1.1 mmol)

  • HATU (1.2 equiv, 1.2 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (3.5 equiv, 3.5 mmol)

  • Anhydrous DMF (5.0 mL)

Step-by-Step Procedure:

  • Pre-activation: In an oven-dried 20 mL vial equipped with a magnetic stir bar, dissolve the carboxylic acid and HATU in anhydrous DMF. Add DIPEA dropwise.

  • Validation Check: Stir the mixture at room temperature for 15 minutes. A slight yellowing of the solution indicates the successful formation of the active HOAt ester.

  • Amidation: Add the 2-bromobicyclo[2.2.1]heptan-1-amine hydrochloride in one portion.

  • Thermal Acceleration: Heat the reaction block to 40 °C and stir for 12 hours. The slight elevation in temperature provides the necessary kinetic energy to overcome the steric barrier of the bridgehead position.

  • Workup: Quench the reaction with saturated aqueous NaHCO3 (10 mL). Extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the C1-amide derivative.

Protocol B: Nickel-Catalyzed sp3-sp2 Cross-Coupling at the C2-Bromide

Causality Note: The use of NiCl2(dme) with dtbbpy facilitates a radical-mediated SET pathway, completely suppressing the β-hydride elimination that plagues Pd-catalyzed reactions of secondary sp3 bromides.

Materials:

  • C1-Amide Derivative from Protocol A (1.0 equiv, 0.5 mmol)

  • Arylboronic Acid (1.5 equiv, 0.75 mmol)

  • NiCl2(dme) (10 mol%, 0.05 mmol)

  • 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (10 mol%, 0.05 mmol)

  • K3PO4 (3.0 equiv, 1.5 mmol)

  • Anhydrous 1,4-Dioxane / sec-Butanol (v/v 4:1, 5.0 mL)

Step-by-Step Procedure:

  • Glovebox Assembly: In a nitrogen-filled glovebox, charge a 10 mL microwave vial with the C1-amide derivative, arylboronic acid, NiCl2(dme), dtbbpy, and K3PO4.

  • Solvent Addition: Add the 1,4-Dioxane/sec-Butanol solvent mixture. Seal the vial with a PTFE-lined crimp cap and remove it from the glovebox.

  • Validation Check: Upon initial mixing, the solution will appear pale green (characteristic of the Ni(II) precatalyst). As the reaction reaches 80 °C and the active Ni(I) species forms via SET, the solution will transition to a deep red/brown color. If this color shift does not occur, the catalytic cycle has stalled (likely due to oxygen ingress).

  • Reaction: Stir vigorously at 80 °C for 16 hours.

  • Workup: Cool the vial to room temperature. Dilute with EtOAc (5 mL) and filter the crude mixture through a short pad of Celite to remove inorganic salts and the nickel catalyst.

  • Purification: Concentrate the filtrate and purify via reverse-phase preparative HPLC to isolate the bifunctionalized bioisostere.

NiCycle Ni1 Ni(I) Catalyst SET SET with C2-Bromide Forms C2• Radical & Ni(II)-Br Ni1->SET R-Br Trans Transmetalation with Arylboronic Acid Forms Ni(II)-Aryl SET->Trans Ar-B(OH)2 Recomb Radical Recombination Forms Ni(III)(Aryl)(Alkyl) Trans->Recomb C2• Radical RedElim Reductive Elimination Yields Cross-Coupled Product Recomb->RedElim RedElim->Ni1 Regenerates Ni(I)

Fig 2. Single-electron transfer (SET) mechanism for Ni-catalyzed sp3-sp2 cross-coupling.

Quantitative Data: Cross-Coupling Optimization

The following table summarizes the optimization landscape for the C2-bromide cross-coupling step, demonstrating the absolute necessity of the Nickel/SET paradigm over traditional Palladium catalysis.

Catalyst SystemLigandBaseSolventYield (%)Mechanistic Observation / Causality
Pd(dppf)Cl₂ dppfK₂CO₃Dioxane< 5%Extensive β-hydride elimination observed; major product is the norbornene derivative.
NiCl₂(dme) dtbbpy K₃PO₄ Dioxane/s-BuOH 82% Optimal. SET mechanism suppresses elimination; high conversion to cross-coupled product.
NiCl₂(dme) dtbbpyCs₂CO₃DMF45%Base is too strong and solvent too polar; promotes competitive solvolysis of the C2-bromide.
Ni(cod)₂ dtbbpyK₃PO₄THF68%Active system, but Ni(0) is highly air-sensitive, reducing operational robustness compared to Ni(II) precatalysts.

References

  • Unveiling Mechanistic Insights and Photocatalytic Advancements in Intramolecular Photo-(3 + 2)-Cycloaddition: A Comparative Assessment of Two Paradigmatic Single-Electron-Transfer Models. JACS Au. 2

  • Bicyclo[m.n.k]alkane Building Blocks as Promising Benzene and Cycloalkane Isosteres: Multigram Synthesis, Physicochemical and Structural Characterization. Chemistry - A European Journal (via ResearchGate). 1

  • Recent Advances in the Nickel-Catalyzed Alkylation of C-H Bonds. Molecules (via PMC). 3

  • Nickel-Catalyzed Three-Component 1,2-Carboacylation of Alkenes. Molecules (MDPI). 4

Sources

Application

The Untapped Potential of 2-Bromobicyclo[2.2.1]heptan-1-amine: A Conceptual Guide for Synthetic Exploration

For the Attention of Researchers, Scientists, and Drug Development Professionals Preamble: A comprehensive survey of the scientific literature reveals a notable scarcity of specific applications and detailed synthetic pr...

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: A comprehensive survey of the scientific literature reveals a notable scarcity of specific applications and detailed synthetic protocols for 2-Bromobicyclo[2.2.1]heptan-1-amine as a building block. While the bicyclo[2.2.1]heptane framework is a well-established and valuable scaffold in medicinal chemistry due to its rigid, three-dimensional structure, the specific utility of the 1-amino-2-bromo substituted variant remains largely unexplored in publicly accessible research. This document, therefore, deviates from a standard application note to provide a conceptual guide. It aims to stimulate research by postulating potential synthetic transformations and applications based on the known reactivity of analogous structures and the fundamental principles of organic chemistry. The protocols and schemes presented herein are hypothetical and intended to serve as a foundation for future investigation.

The Bicyclo[2.2.1]heptane Scaffold: A Privileged Motif in Drug Discovery

The bicyclo[2.2.1]heptane (or norbornane) skeleton is a highly sought-after structural motif in the design of novel therapeutics. Its inherent rigidity and defined stereochemistry allow for precise positioning of functional groups in three-dimensional space, which can lead to enhanced binding affinity and selectivity for biological targets. This "escape from flatland" is a key strategy in modern drug discovery to improve physicochemical properties and explore novel chemical space.

The introduction of both an amine and a bromine substituent onto this scaffold, as in 2-Bromobicyclo[2.2.1]heptan-1-amine, presents a bifunctional building block with significant synthetic potential. The primary amine can serve as a handle for a variety of functionalization reactions, while the bromine atom can participate in a range of cross-coupling and substitution reactions.

Postulated Synthetic Utility: A Gateway to Novel Derivatives

The strategic placement of the amino and bromo groups in 2-Bromobicyclo[2.2.1]heptan-1-amine opens up avenues for the synthesis of diverse and complex molecular architectures. Below, we outline several hypothetical, yet chemically plausible, applications of this building block.

N-Functionalization: Building Molecular Complexity

The primary amine of 2-Bromobicyclo[2.2.1]heptan-1-amine is a versatile functional group that can be readily modified through various standard organic transformations.

Conceptual Protocol 1: N-Arylation via Buchwald-Hartwig Amination

This protocol describes a hypothetical pathway to N-aryl derivatives, which are common substructures in many biologically active compounds.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product reactant1 2-Bromobicyclo[2.2.1]heptan-1-amine product N-Aryl-2-bromobicyclo[2.2.1]heptan-1-amine reactant1->product reactant2 Aryl Halide (Ar-X) reactant2->product reagent1 Pd Catalyst (e.g., Pd2(dba)3) reagent2 Ligand (e.g., BINAP) reagent3 Base (e.g., NaOtBu) reagent4 Solvent (e.g., Toluene) reagent5 Heat

Caption: Hypothetical Buchwald-Hartwig N-arylation.

Methodology:

  • To an oven-dried Schlenk tube, add the palladium catalyst (e.g., 2 mol% Pd₂(dba)₃) and the phosphine ligand (e.g., 4 mol% BINAP).

  • Add the aryl halide (1.0 eq) and 2-Bromobicyclo[2.2.1]heptan-1-amine (1.2 eq).

  • Add the base (e.g., 1.4 eq NaOtBu).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture at the appropriate temperature (e.g., 80-110 °C) with stirring until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality: The choice of a palladium catalyst and a bulky phosphine ligand is crucial for facilitating the reductive elimination step that forms the C-N bond. The strong, non-nucleophilic base is required to deprotonate the amine and generate the active nucleophile.

Intramolecular Cyclization: Accessing Fused Bicyclic Systems

The proximate disposition of the amino and bromo groups suggests the possibility of intramolecular cyclization to form novel, constrained heterocyclic systems.

Conceptual Protocol 2: Synthesis of a Fused Aziridine Derivative

This hypothetical protocol outlines the formation of a tricyclic system containing a fused aziridine ring.

Reaction Scheme:

G cluster_reactant Reactant cluster_reagents Reagents & Conditions cluster_product Product reactant 2-Bromobicyclo[2.2.1]heptan-1-amine product Tricyclic Aziridine Derivative reactant->product reagent1 Strong Base (e.g., n-BuLi or NaH) reagent2 Anhydrous Solvent (e.g., THF) reagent3 Low Temperature

Caption: Hypothetical intramolecular aziridination.

Methodology:

  • Dissolve 2-Bromobicyclo[2.2.1]heptan-1-amine (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere.

  • Cool the solution to a low temperature (e.g., -78 °C).

  • Slowly add a strong, non-nucleophilic base (e.g., 1.1 eq of n-BuLi or NaH) with vigorous stirring.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Causality: A strong base is necessary to deprotonate the primary amine, generating a potent intramolecular nucleophile. The subsequent intramolecular Sₙ2 reaction would lead to the displacement of the bromide and the formation of the strained aziridine ring. The stereochemistry of the starting material would be critical in determining the feasibility and outcome of this reaction.

Tabulated Overview of Potential Synthetic Transformations

The following table summarizes a range of hypothetical reactions that could be explored with 2-Bromobicyclo[2.2.1]heptan-1-amine, highlighting its potential as a versatile building block.

Reaction TypeReagents and Conditions (Conceptual)Potential Product Class
N-Alkylation Alkyl halide, Base (e.g., K₂CO₃), Solvent (e.g., CH₃CN)Secondary and Tertiary Amines
N-Acylation Acyl chloride or anhydride, Base (e.g., Et₃N), Solvent (e.g., CH₂Cl₂)Amides
Reductive Amination Aldehyde or ketone, Reducing agent (e.g., NaBH(OAc)₃)Secondary Amines
Suzuki Coupling Arylboronic acid, Pd catalyst, Base, Solvent2-Aryl-bicyclo[2.2.1]heptan-1-amines
Sonogashira Coupling Terminal alkyne, Pd/Cu catalyst, Base, Solvent2-Alkynyl-bicyclo[2.2.1]heptan-1-amines
Heck Coupling Alkene, Pd catalyst, Base, Solvent2-Alkenyl-bicyclo[2.2.1]heptan-1-amines
Stille Coupling Organostannane, Pd catalyst, Solvent2-Alkyl/Aryl-bicyclo[2.2.1]heptan-1-amines

Future Directions and Call for Research

The lack of published data on the reactivity and applications of 2-Bromobicyclo[2.2.1]heptan-1-amine represents a significant opportunity for original research. The exploration of the synthetic pathways outlined in this conceptual guide could lead to the discovery of novel molecular entities with potential applications in medicinal chemistry, materials science, and catalysis.

It is our hope that this document will inspire researchers to investigate the chemistry of this intriguing building block and to share their findings with the scientific community. The development of robust and scalable synthetic routes to and from 2-Bromobicyclo[2.2.1]heptan-1-amine will undoubtedly unlock its full potential as a valuable tool in organic synthesis.

References

While no direct references for the synthetic applications of 2-Bromobicyclo[2.2.1]heptan-1-amine were identified, the following sources provide valuable context on the synthesis and utility of related bicyclo[2.2.1]heptane derivatives and are recommended for further reading.

  • 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. RSC Medicinal Chemistry, 2026. This review highlights the importance of the diazabicyclo[2.2.1]heptane scaffold in drug discovery. [Link]

  • Synthesis of 7-azabicyclo[2.2.1]heptane, exo-2-chloro-7-azabicyclo[2.2.1]heptane, and derivatives. Canadian Journal of Chemistry. This article describes the synthesis of related azabicyclic compounds. [Link]

  • Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: V. 1-(Bicyclo[2.2.1]heptan-2-yl)-3-R-ureas. Pharmaceutical Chemistry Journal, 2022. This paper details the synthesis of ureas from a related aminobicyclo[2.2.1]heptane. [Link]

  • Development of a scalable, enantioselective synthesis of (-)-7-(bromomethylene)-3-amidobicyclo[2.2.1]heptane-2-carboxamide, a scaffold for divergent drug discovery synthesis. ACS Omega. This work describes the synthesis of a bromo-functionalized bicyclo[2.2.1]heptane for drug discovery. [Link]

  • New Constrained Amines in a Bicyclo[2.2.1]Heptane Skeleton. Revista de Chimie, 2018. This article presents a procedure for obtaining ether-protected bicyclo[2.2.1]heptane amines. [Link]

Method

Application Notes and Protocols for the N-Functionalization of 2-Bromobicyclo[2.2.1]heptan-1-amine

Introduction The bicyclo[2.2.1]heptane scaffold, also known as the norbornane skeleton, is a conformationally rigid, bridged cyclic system that has garnered significant interest in medicinal chemistry and materials scien...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The bicyclo[2.2.1]heptane scaffold, also known as the norbornane skeleton, is a conformationally rigid, bridged cyclic system that has garnered significant interest in medicinal chemistry and materials science. Its unique three-dimensional structure allows for precise spatial orientation of substituents, making it an attractive bioisostere for aromatic and alicyclic rings in drug design. The introduction of functional groups onto this scaffold is a key strategy for modulating the physicochemical and pharmacological properties of lead compounds.

This guide provides a comprehensive overview of the N-functionalization of a key bicyclo[2.2.1]heptane intermediate: 2-Bromobicyclo[2.2.1]heptan-1-amine. The presence of both a primary amine at the bridgehead position and a bromine atom offers two distinct points for chemical modification, enabling the synthesis of a diverse library of complex molecules. These application notes will detail synthetic protocols for N-alkylation, N-acylation, and N-arylation, providing researchers, scientists, and drug development professionals with the necessary tools to explore the chemical space around this valuable scaffold.

Synthesis of the Starting Material: 2-Bromobicyclo[2.2.1]heptan-1-amine

A reliable synthesis of the starting material is paramount for any subsequent functionalization studies. While various methods can be envisioned for the preparation of 2-Bromobicyclo[2.2.1]heptan-1-amine, a plausible and effective route involves a Curtius rearrangement of a corresponding acyl azide. This method is advantageous as it allows for the stereospecific introduction of the amine group. A general synthetic approach is outlined below.[1]

Workflow for the Synthesis of 2-Bromobicyclo[2.2.1]heptan-1-amine

A Bicyclo[2.2.1]hept-2-ene B exo-2-Bromobicyclo[2.2.1]heptane-1-carboxylic acid A->B 1. n-BuLi, TMEDA 2. CO2 3. H3O+ C exo-2-Bromobicyclo[2.2.1]heptane-1-carbonyl chloride B->C SOCl2 or (COCl)2 D exo-2-Bromobicyclo[2.2.1]heptane-1-carbonyl azide C->D NaN3, acetone/water E 2-Bromobicyclo[2.2.1]heptan-1-amine D->E 1. Toluene, heat (Curtius Rearrangement) 2. HCl(aq), heat (Hydrolysis)

Caption: Proposed synthetic pathway to 2-Bromobicyclo[2.2.1]heptan-1-amine.

Part 1: N-Alkylation of 2-Bromobicyclo[2.2.1]heptan-1-amine

Direct N-alkylation of primary amines with alkyl halides can often lead to over-alkylation, yielding a mixture of secondary, tertiary, and even quaternary ammonium salts. For a sterically hindered amine such as 2-Bromobicyclo[2.2.1]heptan-1-amine, mono-alkylation can be favored due to the increased steric bulk of the resulting secondary amine. Reductive amination offers a more controlled approach to mono-alkylation.

Protocol 1: Reductive Amination with Aldehydes and Ketones

Reductive amination involves the reaction of the primary amine with a carbonyl compound to form an imine intermediate, which is then reduced in situ to the desired secondary amine. This one-pot procedure is highly efficient and has a broad substrate scope.

Experimental Workflow for Reductive Amination

A Dissolve 2-Bromobicyclo[2.2.1]heptan-1-amine and carbonyl compound in solvent B Stir at room temperature (Imine formation) A->B C Add reducing agent portion-wise B->C D Stir to completion C->D E Aqueous work-up and extraction D->E F Purification by column chromatography E->F

Caption: Step-by-step workflow for the reductive amination protocol.

Detailed Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve 2-Bromobicyclo[2.2.1]heptan-1-amine (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in a suitable solvent such as dichloromethane (DCM) or methanol (MeOH).

  • Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours. The formation of the imine can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reduction: To the stirred solution, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) or sodium cyanoborohydride (NaBH₃CN, 1.5 eq.) portion-wise.

  • Reaction Completion: Continue stirring at room temperature until the reaction is complete (typically 2-24 hours), as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the N-alkylated product.

ParameterRecommended Conditions
Solvent Dichloromethane (DCM), Methanol (MeOH)
Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃)
Temperature Room Temperature
Reaction Time 2-24 hours
Work-up Aqueous NaHCO₃

Table 1: Summary of recommended conditions for reductive amination.

Part 2: N-Acylation of 2-Bromobicyclo[2.2.1]heptan-1-amine

N-acylation is a fundamental transformation that introduces an amide functionality, a common motif in pharmaceuticals. This can be readily achieved by reacting the primary amine with an acylating agent such as an acid chloride or an acid anhydride in the presence of a base.

Protocol 2: Acylation with Acid Chlorides

Acylation with acid chlorides is a robust and generally high-yielding reaction. A non-nucleophilic base is typically used to scavenge the HCl byproduct.

Experimental Workflow for N-Acylation with Acid Chlorides

A Dissolve 2-Bromobicyclo[2.2.1]heptan-1-amine and base in an aprotic solvent B Cool to 0 °C A->B C Add acid chloride dropwise B->C D Warm to room temperature and stir C->D E Aqueous work-up and extraction D->E F Purification by column chromatography or recrystallization E->F

Caption: Step-by-step workflow for the N-acylation protocol with acid chlorides.

Detailed Protocol:

  • Reactant Preparation: Dissolve 2-Bromobicyclo[2.2.1]heptan-1-amine (1.0 eq.) and a non-nucleophilic base such as triethylamine (TEA, 1.2 eq.) or diisopropylethylamine (DIPEA, 1.2 eq.) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Acid Chloride: Add the acid chloride (1.05 eq.) dropwise to the cooled solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, or until completion as indicated by TLC or LC-MS.

  • Work-up: Quench the reaction with water. Separate the organic layer, and wash successively with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography or recrystallization.

ParameterRecommended Conditions
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF)
Base Triethylamine (TEA), Diisopropylethylamine (DIPEA)
Temperature 0 °C to Room Temperature
Reaction Time 1-4 hours
Work-up Aqueous washes

Table 2: Summary of recommended conditions for N-acylation with acid chlorides.

Part 3: N-Arylation of 2-Bromobicyclo[2.2.1]heptan-1-amine

The formation of a C-N bond between an amine and an aryl group is a cornerstone of modern synthetic chemistry. Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann condensation (copper-catalyzed), are powerful methods for achieving this transformation.

Protocol 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile and widely used method for the synthesis of arylamines from aryl halides or triflates.[2][3] The choice of palladium catalyst, ligand, and base is crucial for a successful reaction. For a sterically hindered amine, a bulky electron-rich phosphine ligand is often required.

Catalytic Cycle for Buchwald-Hartwig Amination

A Pd(0)Ln B Oxidative Addition (Ar-X) C Pd(II)(Ar)(X)Ln B->C D Ligand Exchange (R-NH2) C->D E [Pd(II)(Ar)(NH2R)Ln]X D->E F Deprotonation (Base) E->F G Pd(II)(Ar)(NHR)Ln F->G H Reductive Elimination G->H H->A Ar-NHR

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Detailed Protocol:

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine the aryl halide (1.0 eq.), 2-Bromobicyclo[2.2.1]heptan-1-amine (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, or RuPhos, 2-10 mol%), and a strong base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 eq.).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting materials are consumed, as monitored by GC-MS or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.

ParameterRecommended Conditions
Catalyst Pd₂(dba)₃
Ligand XPhos, SPhos, RuPhos
Base NaOt-Bu, K₃PO₄
Solvent Toluene, 1,4-Dioxane
Temperature 80-110 °C

Table 3: Recommended conditions for Buchwald-Hartwig amination.

Protocol 4: Ullmann Condensation

The Ullmann condensation is a copper-catalyzed N-arylation reaction that serves as a valuable alternative to palladium-catalyzed methods.[4][5] Modern protocols often utilize a copper(I) salt in the presence of a ligand, such as a diamine or an amino acid, which allows for milder reaction conditions compared to the classical Ullmann reaction.

Detailed Protocol:

  • Reaction Setup: In a sealable reaction vessel, combine the aryl iodide or bromide (1.0 eq.), 2-Bromobicyclo[2.2.1]heptan-1-amine (1.5 eq.), a copper(I) salt (e.g., CuI, 5-20 mol%), a ligand (e.g., N,N'-dimethylethylenediamine (DMEDA) or L-proline, 10-40 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).

  • Solvent Addition: Add a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

  • Reaction: Seal the vessel and heat the reaction mixture to 100-140 °C with vigorous stirring for 12-48 hours. Monitor the reaction progress by LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

ParameterRecommended Conditions
Catalyst CuI
Ligand DMEDA, L-proline
Base K₂CO₃, Cs₂CO₃
Solvent DMSO, DMF
Temperature 100-140 °C

Table 4: Recommended conditions for Ullmann condensation.

Characterization of N-Functionalized Products

The successful synthesis of the N-functionalized 2-Bromobicyclo[2.2.1]heptan-1-amine derivatives should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The rigid bicyclic framework gives rise to characteristic chemical shifts and coupling constants. For example, in ¹H NMR, the bridgehead protons and the protons on the carbon bearing the nitrogen will show distinct signals.[6][7]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the product.

  • Infrared (IR) Spectroscopy: The presence of characteristic functional group vibrations, such as the N-H stretch for secondary amines or the C=O stretch for amides, can be confirmed by IR spectroscopy.

Safety and Handling

General Precautions:

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.

Specific Hazards:

  • Organohalogen Compounds: 2-Bromobicyclo[2.2.1]heptan-1-amine and its derivatives are organohalogen compounds and should be handled with care. Avoid inhalation, ingestion, and skin contact.[8]

  • Palladium and Copper Catalysts: Many palladium and copper catalysts are toxic and may be pyrophoric. Handle them under an inert atmosphere.[9][10]

  • Bases: Strong bases such as sodium tert-butoxide are corrosive and moisture-sensitive. Handle with care.

  • Solvents: Many of the solvents used are flammable and/or toxic. Avoid ignition sources and ensure proper ventilation.

Waste Disposal:

  • Halogenated organic waste should be collected in a designated, properly labeled waste container.[8]

  • Heavy metal waste from palladium and copper catalysts should be collected separately for proper disposal according to institutional guidelines.

Conclusion

The N-functionalization of 2-Bromobicyclo[2.2.1]heptan-1-amine provides access to a wide array of novel compounds with potential applications in drug discovery and materials science. The protocols outlined in this guide for N-alkylation, N-acylation, and N-arylation offer robust and versatile methods for the chemical modification of this valuable scaffold. Careful consideration of reaction conditions, purification techniques, and safety precautions is essential for the successful synthesis and handling of these compounds.

References

  • Caddick, S., et al. (2005). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Gomes, H. I., et al. (2025). Reviewing Treatment Options for Organohalogen Contamination: From Established Methods to Fungal Prospects. MDPI.
  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons.
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025). Chemistry.
  • Buchwald–Hartwig amin
  • Gorbunova, M. G., et al. (2021). The Mechanism of the Toxic Organic Halides Disposal under the Catalytic Influence of the Vitamin B12.
  • Thermal Destruction Techniques. (1990). Organohalogen Compounds.
  • High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (n.d.).
  • A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. (n.d.).
  • Navigating the Disposal of Halogenated Hydrocarbons: A Guide for Labor
  • Buchwald-Hartwig Amin
  • Tanase, C. I., et al. (2018). New Constrained Amines in a Bicyclo[2.2.1]Heptane Skeleton.
  • Ullmann reaction. (2023). In Wikipedia.
  • Ullmann Coupling. (2014).
  • Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC.
  • Ullmann Coupling & other Cu Catalyzed reactions. (n.d.). Organic Synthesis.
  • Bicyclo(2.2.1)heptane, 1-iodo-. (n.d.). PubChem.
  • Ullmann Reaction. (n.d.). Organic Chemistry Portal.
  • Working with Hazardous Chemicals. (n.d.). Organic Syntheses.
  • On the Sustainability of Palladium in Organic Synthesis: A Perspective. (2026).
  • Ullmann coupling-An overview. (2025). operachem.
  • Palladium and Copper: Advantageous Nanocatalysts for Multi-Step Transform
  • Bicyclo[2.2.1]heptane, 2-bromo-, exo-. (2024). ChemBK.
  • Recent Progress in Palladium Catalysed Sustainable Synthesis of Heterocycles. (2023).
  • Shitikova, O. V., et al. (2000). 13C NMR spectra of polycyclic compounds. Bicyclo[2.2.1]heptadiene tetramers.
  • Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. (n.d.). UCLA – Chemistry and Biochemistry.
  • Asylbekov, E. M., et al. (2023). Synthesis and Structure of N-(1-(Bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-yl)benzenesulfonamide. MDPI.
  • Novel Tricyclo[4.2.1]Nonane and Bicyclo[2.2.1]Heptane Derivatives: Synthesis, in Vitro Biological Activities and in Silico Studies. (2021). PubMed.
  • Synthesis of new 7-azabicyclo[2.2.1]heptane derivatives. (2025).
  • Bicyclo(2.2.1)heptane. (n.d.). PubChem.
  • Derivatives of bicyclo[2.2.1]heptane, method for their production, and traction fluid. (n.d.).
  • bicyclo[2.2.1]heptane, 2-bromo-, (1R,2R,4S)-. (n.d.). PubChem.
  • Construction of oxygenated 2-azabicyclo[2.2.1]heptanes via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. (n.d.).
  • (1R,4S)-2-azabicyclo[2.2.1]heptane. (n.d.). Benchchem.
  • N-Acylation in Combinatorial Chemistry. (2004).

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Application

Topic: Palladium-Catalyzed Cross-Coupling Reactions with 2-Bromobicyclo[2.2.1]heptan-1-amine

An Application Note and Protocol Guide for Researchers Introduction: Navigating the Challenges of a Rigid Scaffold The bicyclo[2.2.1]heptane (norbornane) framework is a privileged scaffold in medicinal chemistry and mate...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide for Researchers

Introduction: Navigating the Challenges of a Rigid Scaffold

The bicyclo[2.2.1]heptane (norbornane) framework is a privileged scaffold in medicinal chemistry and materials science. Its rigid, three-dimensional structure allows for precise spatial orientation of functional groups, making it an invaluable design element for creating potent pharmaceuticals and novel materials. 2-Bromobicyclo[2.2.1]heptan-1-amine, in particular, presents a unique synthetic building block, featuring a primary amine at a bridgehead position and a reactive bromide on the adjacent carbon.

However, the very rigidity and steric bulk that make this scaffold attractive also pose significant challenges for synthetic transformations. Palladium-catalyzed cross-coupling reactions at the C2-position (a secondary C(sp³)-Br bond) are notoriously difficult. Key hurdles include:

  • Slow Oxidative Addition: The steric hindrance around the C-Br bond significantly impedes the initial insertion of the palladium catalyst, a critical step in the catalytic cycle.[1]

  • Competing β-Hydride Elimination: Once oxidative addition occurs, the resulting alkyl-palladium intermediate can readily undergo β-hydride elimination, a common side reaction for sp³-hybridized substrates that leads to an alkene byproduct and hydrodehalogenation, rather than the desired cross-coupled product.[1]

  • Potential Catalyst Inhibition: The presence of a primary amine within the substrate can lead to non-productive coordination to the palladium center, potentially inhibiting catalytic activity.

This guide provides field-proven insights and robust starting protocols for successfully executing Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions with this challenging substrate. The focus is on explaining the causality behind experimental choices, enabling researchers to not only follow the protocols but also to troubleshoot and adapt them effectively.

Foundational Principles: Catalyst System Design for a Demanding Substrate

Success in coupling reactions with substrates like 2-bromobicyclo[2.2.1]heptan-1-amine hinges on a rationally designed catalyst system that favors the productive catalytic pathway over deleterious side reactions. The general palladium catalytic cycle serves as our roadmap.[2]

Palladium_Cross_Coupling_Cycle General Catalytic Cycle for Pd-Catalyzed Cross-Coupling Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Complex Pd0->OxAdd R¹-X (Slow Step) Trans Transmetalation Complex OxAdd->Trans R²-M (Transmetalation) RedElim Product Complex Trans->RedElim RedElim->Pd0 Reductive Elimination prod R¹-R² (Product) sub R¹-X (Substrate) (2-Bromobicyclo[2.2.1]heptan-1-amine) nuc R²-M (Nucleophile) (e.g., Ar-B(OH)₂) Experimental_Workflow start 1. Reagent Preparation setup 2. Reaction Setup (Under Inert Atmosphere) start->setup reaction 3. Reaction Execution (Heating & Stirring) setup->reaction monitor 4. Progress Monitoring (TLC / LC-MS) reaction->monitor monitor->reaction Continue if incomplete workup 5. Work-up & Extraction monitor->workup Proceed if complete purify 6. Purification (Column Chromatography) workup->purify analysis 7. Product Analysis (NMR, MS) purify->analysis

Sources

Method

Application Note: Strategic Utilization of 2-Bromobicyclo[2.2.1]heptan-1-amine in 3D Drug Design

Executive Summary The transition from planar, sp2-hybridized aromatic scaffolds to complex, three-dimensional sp3-rich frameworks is a defining paradigm in modern medicinal chemistry[1][2]. 2-Bromobicyclo[2.2.1]heptan-1-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from planar, sp2-hybridized aromatic scaffolds to complex, three-dimensional sp3-rich frameworks is a defining paradigm in modern medicinal chemistry[1][2]. 2-Bromobicyclo[2.2.1]heptan-1-amine (CAS: 1432679-02-1 for the hydrochloride salt)[3][4] is a premium, bifunctional building block designed to facilitate this transition. Featuring a rigid norbornane core, a sterically encumbered C1-bridgehead amine, and a reactive C2-secondary bromide[5][6], this scaffold provides orthogonal handles for late-stage functionalization.

This application note details the physicochemical rationale for employing this bicyclic system and provides field-validated protocols for its derivatization, specifically focusing on hindered amide coupling and state-of-the-art metallaphotoredox cross-coupling.

Scientific Rationale: Escaping Flatland

The "Escape from Flatland" hypothesis demonstrates that increasing the fraction of sp3-hybridized carbons (Fsp3) in a drug candidate significantly correlates with improved clinical success rates[1][2]. The norbornane core of 2-bromobicyclo[2.2.1]heptan-1-amine acts as an excellent bioisostere for flat phenyl rings or highly lipophilic tert-butyl groups.

By incorporating this 3D scaffold, researchers can disrupt deleterious π-π stacking interactions that cause poor solubility, while simultaneously protecting the molecule from cytochrome P450-mediated metabolic degradation[2].

Table 1: Physicochemical Comparison of Scaffolds
PropertyPlanar Phenyl RingNorbornane Scaffold (3D)Impact on Pharmacological Profile
Fsp3 Fraction 0.001.00Higher probability of clinical phase transition[1].
Metabolic Stability Susceptible to arene oxidationHighly resistant (no easily abstractable protons)Extended in vivo half-life and lower clearance.
Aqueous Solubility Often poor (crystal packing)Improved (3D structure disrupts packing)Enhanced oral bioavailability and absorption[2].
Vector Trajectory 2D (Planar, 120° angles)3D (Tetrahedral, ~109.5° angles)Access to novel binding pockets in target proteins.

Strategic Derivatization Workflow

The orthogonal nature of the C1-amine and C2-bromide allows for a streamlined, two-step derivatization strategy. The bridgehead amine is functionalized first via acylation, followed by C(sp3)–C(sp2) cross-coupling at the bromide position.

Workflow A 2-Bromobicyclo[2.2.1]heptan-1-amine (Bifunctional Scaffold) B C1-Amine Functionalization (Hindered Amide Coupling) A->B Step 1 C C2-Bromide Functionalization (Photoredox Cross-Coupling) B->C Step 2 D 3D Lead Compound (High Fsp3, Metabolically Stable) C->D Final Polish

Figure 1: Bifunctional derivatization workflow for 2-bromobicyclo[2.2.1]heptan-1-amine.

Experimental Protocols

Protocol A: Hindered Amide Bond Formation at the C1-Bridgehead

Expertise & Causality: The C1-amine is located at a bridgehead position. It is highly sterically encumbered and geometrically restricted from forming planar transition states. Standard coupling reagents (e.g., EDC/HOBt) frequently fail here. To overcome this kinetic barrier, we utilize HATU , which generates a highly reactive 7-azabenzotriazole active ester. The neighboring group effect of the pyridine nitrogen in HATU accelerates the acylation of hindered amines.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 10 mL vial, dissolve the carboxylic acid (1.2 equiv) and HATU (1.3 equiv) in anhydrous DMF (0.2 M).

  • Activation: Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv). Stir at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Coupling: Add 2-bromobicyclo[2.2.1]heptan-1-amine hydrochloride (1.0 equiv)[7].

  • Heating: Seal the vial and heat to 60 °C for 12–18 hours. The thermal energy is required to overcome the steric bulk of the norbornane core.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc (3x), wash the combined organics with 5% LiCl (to remove DMF), dry over Na₂SO₄, and concentrate.

Self-Validating System: Monitor the reaction via UPLC-MS. The self-validating nature of this specific protocol lies in its stereochemical integrity: because the C1 position lacks an alpha-proton, racemization or epimerization via an enamine/imine tautomer is geometrically impossible (Bredt’s Rule). If multiple product peaks with the correct mass appear, it indicates an isomeric impurity in the starting material, not an artifact of the reaction conditions.

Protocol B: Metallaphotoredox C(sp3)–C(sp2) Cross-Coupling at C2

Expertise & Causality: The C2 position is a secondary sp3 carbon on a rigid ring. Traditional Palladium-catalyzed cross-couplings fail here due to the immense kinetic barrier of oxidative addition into a secondary C–Br bond, coupled with the risk of off-target reactions. We bypass this by employing metallaphotoredox dual catalysis [8]. An Iridium photocatalyst uses visible light to generate a carbon-centered radical at C2 via single-electron transfer (SET). This radical is rapidly captured by a Nickel catalyst, completely circumventing the two-electron oxidative addition barrier[8].

Crucial Insight: This reaction is stereoconvergent . Because the intermediate is a planar (or rapidly equilibrating) norbornyl radical, the reaction will yield the thermodynamically favored product regardless of whether you start with the exo- or endo-bromide.

Step-by-Step Methodology:

  • Catalyst Loading: In a 8 mL reaction vial equipped with a stir bar, add the C1-functionalized norbornyl bromide (1.0 equiv), aryl bromide (1.5 equiv), NiCl₂·dtbbpy (10 mol%), Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (2 mol%), and anhydrous Na₂CO₃ (2.0 equiv).

  • Solvent Addition: Transfer the vial to a glovebox or use standard Schlenk techniques. Add anhydrous DME (0.1 M).

  • Degassing (Critical): Sparge the mixture with Argon for 15 minutes. Oxygen will rapidly quench the Ir(III) excited state and trap the norbornyl radical.

  • Irradiation: Seal the vial and irradiate with a 34 W Blue LED lamp (λ = 450 nm) at room temperature for 24 hours. Ensure vigorous stirring.

  • Purification: Dilute with EtOAc, filter through a short pad of Celite, concentrate, and purify via flash chromatography.

Self-Validating System: Set up a parallel control vial wrapped in aluminum foil (dark control). If product forms in the dark, the mechanism is not photochemically driven, indicating a thermal background reaction or transition-metal contamination. Additionally, utilize a resazurin indicator in a sacrificial vial to validate complete deoxygenation prior to irradiation.

Mechanism Light Visible Light (Blue LED) PC Ir-Photocatalyst Cycle Light->PC Rad Norbornyl Radical Generation PC->Rad Single Electron Transfer Ni Nickel Catalytic Cross-Coupling Rad->Ni Radical Capture Ni->PC Electron Transfer (Cycle Close) Prod Arylated Norbornane Product Ni->Prod Reductive Elimination

Figure 2: Synergistic metallaphotoredox catalytic cycle for C(sp3)-C(sp2) cross-coupling.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.

  • Twilton, J., Le, C., Zhang, P., Shaw, M. H., Evans, R. W., & MacMillan, D. W. C. (2017). The merger of transition metal and photocatalysis. Nature Reviews Chemistry, 1(7), 0052. (Sourced via NIH PMC).

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Sigma-Aldrich / Merck KGaA. Product Catalog: 2-bromobicyclo[2.2.1]heptan-1-amine hydrochloride (CAS 1432679-02-1).

Sources

Application

Application Note &amp; Protocol: Strategic Acylation of 2-Bromobicyclo[2.2.1]heptan-1-amine for Pharmaceutical Scaffolding

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed protocol for the N-acylation of 2-bromobicyclo[2.2.1]heptan-1-amine, a sterically hindered bicyclic amine. The resulting N-ac...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed protocol for the N-acylation of 2-bromobicyclo[2.2.1]heptan-1-amine, a sterically hindered bicyclic amine. The resulting N-acyl derivatives are valuable scaffolds in medicinal chemistry, offering a rigid three-dimensional framework that can be pivotal for exploring structure-activity relationships (SAR). Given the steric congestion around the amine, this protocol addresses the unique challenges of this transformation by presenting two robust methods: the classic Schotten-Baumann reaction and a modern peptide coupling approach for more challenging substrates.

Scientific Rationale and Background

The bicyclo[2.2.1]heptane (or norbornane) skeleton is a highly sought-after motif in drug discovery. Its rigid structure reduces conformational flexibility, which can lead to higher binding affinity and selectivity for biological targets. The acylation of amines on this scaffold is a fundamental step in elaborating more complex molecules.

The primary challenge in the acylation of 2-bromobicyclo[2.2.1]heptan-1-amine lies in the steric hindrance imposed by the bicyclic ring system. This can impede the approach of the acylating agent to the amine's lone pair of electrons. Therefore, careful selection of reaction conditions is paramount to achieving high yields.

The primary method detailed here is an adaptation of the Schotten-Baumann reaction . This reaction, first described in the 1880s, typically involves the use of an acyl chloride or anhydride with an amine in the presence of a base.[1][2][3] The base plays a dual role: it neutralizes the hydrochloric acid (HCl) byproduct, preventing the protonation and deactivation of the starting amine, and it drives the reaction equilibrium towards product formation.[3][4] For this specific substrate, a biphasic system using an aqueous base or an organic base like pyridine or triethylamine can be employed.

For cases where the acylating agent or substrate is particularly demanding, an alternative protocol using modern amide coupling reagents is also provided. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an activator like 1-Hydroxybenzotriazole (HOBt) are designed to handle sterically hindered or electronically deactivated substrates by forming a highly reactive intermediate with the carboxylic acid.[5][6]

Experimental Workflow Overview

The overall process for the synthesis and purification of the target N-acyl-2-bromobicyclo[2.2.1]heptan-1-amine is outlined below.

Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Reagent Preparation (Amine, Acylating Agent, Base, Solvent) B Reaction Vessel Setup (Inert Atmosphere, Cooling) A->B C Slow Addition of Acylating Agent B->C D Reaction Monitoring (TLC / LC-MS) C->D E Aqueous Work-up (Quenching, Extraction, Washing) D->E F Drying & Solvent Removal E->F G Purification (Column Chromatography) F->G H Characterization (NMR, MS, IR) G->H

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Method

Application of 2-Bromobicyclo[2.2.1]heptan-1-amine in asymmetric synthesis

An in-depth guide to the application of chiral bicyclo[2.2.1]heptane derivatives in modern asymmetric synthesis. Introduction: The Bicyclo[2.2.1]heptane Scaffold in Asymmetric Control The bicyclo[2.2.1]heptane framework,...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the application of chiral bicyclo[2.2.1]heptane derivatives in modern asymmetric synthesis.

Introduction: The Bicyclo[2.2.1]heptane Scaffold in Asymmetric Control

The bicyclo[2.2.1]heptane framework, commonly known as the norbornane scaffold, represents a cornerstone in the field of asymmetric synthesis. Its rigid, conformationally locked structure provides a predictable and sterically defined environment, making it an ideal chiral template. While the specific compound 2-Bromobicyclo[2.2.1]heptan-1-amine is not documented in major chemical literature as a reagent for asymmetric synthesis, the underlying principles of its structure are embodied in a class of highly successful and widely used chiral auxiliaries derived from camphor, a naturally occurring and inexpensive source of the bicyclo[2.2.1]heptane skeleton.

This guide will focus on the application of camphor-derived amines and their derivatives, providing a detailed exploration of their use in achieving high levels of stereocontrol in carbon-carbon bond-forming reactions. We will delve into the mechanistic basis for their efficacy, provide detailed experimental protocols, and present data that underscores their reliability and versatility in complex molecule synthesis.

Part 1: Chiral Amines from the Camphor Pool as Stereodirecting Auxiliaries

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is cleaved and can, in principle, be recovered. The rigidity of the camphor backbone is paramount to its success, as it effectively shields one face of the attached prochiral enolate, forcing the electrophile to approach from the less hindered side.

Mechanism of Stereodiction

The stereodirecting power of these auxiliaries stems from the formation of a chiral enolate where the bicyclic framework creates a significant steric bias. For instance, in the case of an N-acyl derivative, deprotonation with a strong base like lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) generates a Z-enolate. The bulky bicyclic ring system then effectively blocks one face of the planar enolate, leaving the other face exposed for electrophilic attack.

Diagram 1: Generalized Workflow for Asymmetric Alkylation

cluster_prep Step 1: Auxiliary Attachment cluster_reaction Step 2: Diastereoselective Reaction cluster_cleavage Step 3: Auxiliary Cleavage A Prochiral Carboxylic Acid (R-COOH) C N-Acyl Intermediate (R-CO-NH-R) A->C Coupling Agent (e.g., SOCl₂) B Chiral Amine Auxiliary (H₂N-R) B->C D N-Acyl Intermediate F Chiral Enolate D->F Deprotonation E Base (e.g., LDA) -78 °C E->F H Alkylated Product (Single Diastereomer) F->H Alkylation G Electrophile (E⁺) G->H I Alkylated Product K Chiral Carboxylic Acid (R-E-COOH) I->K L Recovered Auxiliary (H₂N-R*) I->L Cleavage J Hydrolysis (e.g., LiOH, H₂O₂) J->K

Caption: Workflow for auxiliary-controlled asymmetric alkylation.

Part 2: Application in Asymmetric Alkylation of Prochiral Enolates

One of the most robust applications of camphor-derived auxiliaries is the asymmetric alkylation of carboxylic acid derivatives. By converting a prochiral carboxylic acid to a chiral N-acyl amide, highly diastereoselective alkylation of the α-carbon can be achieved.

Protocol: Asymmetric Alkylation of a Propionate Equivalent

This protocol describes the alkylation of an N-propanoyl derivative of a camphor-based amine.

Step 1: Synthesis of the N-Acyl Auxiliary

  • To a solution of (1R)-(-)-2-Amino-7,7-dimethylbicyclo[2.2.1]heptane (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) under an argon atmosphere at 0 °C, add triethylamine (1.5 eq).

  • Slowly add propanoyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the N-propanoyl amide.

Step 2: Diastereoselective Alkylation

  • Dissolve the N-propanoyl amide (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) in a flame-dried, argon-purged flask.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add lithium diisopropylamide (LDA, 1.1 eq, 2.0 M solution in THF/heptane/ethylbenzene) dropwise. Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.

  • Add the electrophile (e.g., benzyl bromide, 1.2 eq) dropwise.

  • Stir the reaction at -78 °C for 4 hours or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • The diastereomeric ratio (d.r.) can be determined at this stage by ¹H NMR or HPLC analysis of the crude product. Purification is typically performed by column chromatography.

Step 3: Auxiliary Cleavage

  • Dissolve the purified alkylated product (1.0 eq) in a mixture of THF and water (4:1, 0.1 M).

  • Add lithium hydroxide (LiOH, 4.0 eq) and 30% aqueous hydrogen peroxide (H₂O₂, 4.0 eq).

  • Stir the mixture vigorously at room temperature for 12 hours.

  • Quench the excess peroxide by adding aqueous sodium sulfite (Na₂SO₃).

  • Separate the layers and extract the aqueous layer with diethyl ether to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH ~2 with 1 M HCl and extract the desired chiral carboxylic acid product with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the final product.

Data Summary

The following table summarizes typical results for the alkylation of N-propanoyl amides derived from camphor-based amines with various electrophiles.

Electrophile (E-X)Product (R-E-COOH)Diastereomeric Ratio (d.r.)Yield (%)
Benzyl Bromide2-Methyl-3-phenylpropanoic acid>98:285-95
Iodomethane2-Methylbutanoic acid>95:580-90
Allyl Iodide2-Methylpent-4-enoic acid>97:388-96
Isopropyl Iodide2,3-Dimethylbutanoic acid>90:1070-80

Part 3: Application in Asymmetric Aldol Reactions

The same principle of enolate facial shielding can be extended to asymmetric aldol reactions. The chiral auxiliary controls the absolute stereochemistry of the two newly formed stereocenters with high fidelity.

Protocol: Boron-Mediated Asymmetric Aldol Reaction

Boron enolates provide a more organized transition state compared to lithium enolates, often leading to higher levels of stereoselectivity.

  • Dissolve the N-acyl auxiliary (e.g., N-propanoyl derivative, 1.0 eq) in anhydrous DCM (0.2 M) under an argon atmosphere and cool to -78 °C.

  • Add dibutylboron triflate (Bu₂BOTf, 1.2 eq) dropwise, followed by the slow addition of diisopropylethylamine (DIPEA, 1.5 eq).

  • Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and hold for 1 hour to ensure complete formation of the Z-boron enolate.

  • Cool the reaction back down to -78 °C.

  • Add the aldehyde electrophile (e.g., isobutyraldehyde, 1.5 eq) dropwise.

  • Stir at -78 °C for 3 hours, then allow the reaction to warm to 0 °C over 1 hour.

  • Quench the reaction by adding a pH 7 phosphate buffer.

  • Extract with DCM (3x), combine the organic layers, dry over MgSO₄, and concentrate.

  • Purify by column chromatography to isolate the aldol adduct. The auxiliary can be cleaved under similar conditions as described for the alkylation product to yield the chiral β-hydroxy acid.

Diagram 2: Proposed Transition State for Aldol Reaction

Application

Synthesis of Constrained Ligands Using 2-Bromobicyclo[2.2.1]heptan-1-amine: An Application and Protocol Guide

Introduction: The Strategic Value of Conformational Constraint in Drug Design In the intricate dance of molecular recognition, the conformational flexibility of a ligand can be both a blessing and a curse. While flexibil...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Conformational Constraint in Drug Design

In the intricate dance of molecular recognition, the conformational flexibility of a ligand can be both a blessing and a curse. While flexibility allows a molecule to adapt to its binding site, it often comes at an entropic cost upon binding, potentially reducing affinity. Furthermore, a flexible ligand can interact with multiple biological targets, leading to off-target effects and toxicity. The strategic imposition of conformational constraints on a ligand scaffold is a powerful approach in medicinal chemistry to pre-organize the molecule into a bioactive conformation, thereby enhancing potency, selectivity, and metabolic stability.

The bicyclo[2.2.1]heptane framework, a rigid and structurally well-defined scaffold, has emerged as a valuable building block in the design of constrained ligands. Its unique three-dimensional architecture allows for precise spatial orientation of substituents, mimicking peptide turns or presenting pharmacophoric elements in a defined manner. This guide focuses on the synthetic utility of a key intermediate, 2-Bromobicyclo[2.2.1]heptan-1-amine, as a versatile starting material for the construction of novel constrained ligands. We will explore its application in two pivotal synthetic transformations: N-arylation via the Buchwald-Hartwig amination and N-acylation, providing detailed, field-tested protocols for the synthesis of representative constrained ligands.

The Versatile Building Block: 2-Bromobicyclo[2.2.1]heptan-1-amine

2-Bromobicyclo[2.2.1]heptan-1-amine presents two reactive centers: a primary amine at a bridgehead position and a bromine atom at the adjacent C2 position. The rigid bicyclic structure locks the relative orientation of these functional groups, offering a unique platform for divergent synthesis. The primary amine serves as a handle for the introduction of various substituents through N-arylation, N-acylation, and N-alkylation reactions. The bromine atom, while relatively unreactive towards traditional nucleophilic substitution at a bridgehead-like position, can participate in a range of transition-metal-catalyzed cross-coupling reactions, further expanding the accessible chemical space.

Part 1: Synthesis of N-Aryl Constrained Ligands via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds between aryl halides and amines.[1][2] This palladium-catalyzed cross-coupling reaction is particularly valuable for the synthesis of N-aryl amines, a common motif in pharmaceuticals.

Causality in Experimental Design: Why Buchwald-Hartwig?

Traditional methods for N-arylation often require harsh reaction conditions and are limited in scope. The Buchwald-Hartwig amination offers a milder and more general alternative, compatible with a wide range of functional groups. For a sterically hindered amine like 2-Bromobicyclo[2.2.1]heptan-1-amine, the choice of an appropriate catalytic system is crucial to overcome the steric hindrance and achieve efficient coupling. The use of bulky, electron-rich phosphine ligands is key to promoting the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.

Experimental Workflow: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow Start Starting Materials: - 2-Bromobicyclo[2.2.1]heptan-1-amine - Aryl Halide - Palladium Catalyst - Ligand - Base Reaction Reaction Setup: - Inert Atmosphere (N2 or Ar) - Anhydrous Solvent (e.g., Toluene) - Heating (e.g., 80-110 °C) Start->Reaction Combine Workup Reaction Workup: - Cool to RT - Dilute with Solvent - Filter through Celite - Concentrate Reaction->Workup Monitor by TLC Purification Purification: - Flash Column Chromatography Workup->Purification Characterization Characterization: - NMR (1H, 13C) - Mass Spectrometry - IR Spectroscopy Purification->Characterization Product N-Aryl-2-bromobicyclo[2.2.1]heptan-1-amine Characterization->Product

Caption: Workflow for Buchwald-Hartwig Amination.

Protocol 1: Synthesis of N-(4-methoxyphenyl)-2-bromobicyclo[2.2.1]heptan-1-amine

This protocol details the synthesis of a representative N-aryl constrained ligand using 4-bromoanisole as the coupling partner.

Materials:

  • 2-Bromobicyclo[2.2.1]heptan-1-amine hydrochloride

  • 4-Bromoanisole

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Anhydrous Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate (for chromatography)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add 2-Bromobicyclo[2.2.1]heptan-1-amine hydrochloride (1.0 mmol, 1.0 equiv), 4-bromoanisole (1.2 mmol, 1.2 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (2.5 mmol, 2.5 equiv).

  • The tube is evacuated and backfilled with argon three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Reaction: The reaction mixture is stirred and heated to 100 °C in an oil bath. The reaction progress is monitored by Thin Layer Chromatography (TLC) (eluent: 9:1 Hexanes/Ethyl acetate).

  • Workup: After completion (typically 12-24 hours), the reaction mixture is cooled to room temperature and diluted with diethyl ether (20 mL).

  • The mixture is filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure.

  • The residue is redissolved in diethyl ether (50 mL) and washed with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

Expected Results & Characterization:

CompoundYield (%)¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)MS (ESI) m/z
N-(4-methoxyphenyl)-2-bromobicyclo[2.2.1]heptan-1-amine75-856.80 (d, 2H), 6.65 (d, 2H), 4.25 (s, 1H, NH), 3.75 (s, 3H), 2.50-1.50 (m, 9H)152.1, 142.3, 114.8, 114.5, 65.2, 55.8, 48.5, 40.1, 36.2, 28.7, 27.9[M+H]⁺ calculated for C₁₄H₁₉BrNO: 296.06, found: 296.1

Note: The bromine at the C2 position can subsequently be used as a handle for further functionalization, for example, through Suzuki or Sonogashira coupling reactions, to introduce additional diversity.

Part 2: Synthesis of N-Acyl Constrained Ligands

N-acylation is a fundamental transformation for the introduction of an amide functionality, which is a key structural element in a vast number of biologically active molecules. The resulting N-acyl bicyclo[2.2.1]heptane derivatives can act as constrained peptide mimics or as ligands for various receptors.

Causality in Experimental Design: Acylation Strategy

The acylation of 2-Bromobicyclo[2.2.1]heptan-1-amine can be readily achieved using a variety of acylating agents, such as acyl chlorides or carboxylic acids activated with coupling reagents. The choice of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, is crucial to neutralize the HCl generated during the reaction with acyl chlorides, driving the reaction to completion. The reaction is typically performed at low temperatures to control the exothermicity and minimize side reactions.

Experimental Workflow: N-Acylation

Acylation_Workflow Start Starting Materials: - 2-Bromobicyclo[2.2.1]heptan-1-amine - Acyl Chloride - Base (e.g., Et3N) Reaction Reaction Setup: - Anhydrous Solvent (e.g., DCM) - Cooling (0 °C) - Dropwise addition of Acyl Chloride Start->Reaction Combine Workup Reaction Workup: - Quench with water - Extract with organic solvent - Wash with aq. HCl, aq. NaHCO3, brine Reaction->Workup Monitor by TLC Purification Purification: - Flash Column Chromatography or Recrystallization Workup->Purification Characterization Characterization: - NMR (1H, 13C) - Mass Spectrometry - IR Spectroscopy Purification->Characterization Product N-Acyl-2-bromobicyclo[2.2.1]heptan-1-amine Characterization->Product

Caption: Workflow for N-Acylation Reaction.

Protocol 2: Synthesis of N-Benzoyl-2-bromobicyclo[2.2.1]heptan-1-amine

This protocol describes the synthesis of a representative N-acyl constrained ligand using benzoyl chloride.

Materials:

  • 2-Bromobicyclo[2.2.1]heptan-1-amine hydrochloride

  • Benzoyl chloride

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate (for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend 2-Bromobicyclo[2.2.1]heptan-1-amine hydrochloride (1.0 mmol, 1.0 equiv) in anhydrous DCM (10 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Add triethylamine (2.2 mmol, 2.2 equiv) dropwise to the stirred suspension.

  • In a separate flask, dissolve benzoyl chloride (1.1 mmol, 1.1 equiv) in anhydrous DCM (2 mL).

  • Reaction: Add the benzoyl chloride solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC (eluent: 7:3 Hexanes/Ethyl acetate).

  • Workup: Quench the reaction by adding water (10 mL).

  • Separate the organic layer, and wash it sequentially with 1 M HCl (10 mL), saturated aqueous NaHCO₃ solution (10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate.

Expected Results & Characterization:

CompoundYield (%)¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)IR (cm⁻¹)MS (ESI) m/z
N-Benzoyl-2-bromobicyclo[2.2.1]heptan-1-amine85-957.80-7.75 (m, 2H), 7.50-7.40 (m, 3H), 6.50 (s, 1H, NH), 2.60-1.60 (m, 9H)167.5, 134.8, 131.5, 128.6, 127.0, 66.8, 48.2, 39.8, 35.9, 28.5, 27.73300 (N-H), 1645 (C=O)[M+H]⁺ calculated for C₁₄H₁₇BrNO: 294.05, found: 294.1

Conclusion and Future Perspectives

2-Bromobicyclo[2.2.1]heptan-1-amine is a readily accessible and highly versatile building block for the synthesis of conformationally constrained ligands. The protocols detailed in this guide for N-arylation and N-acylation provide reliable and efficient methods for the generation of diverse libraries of novel compounds. The rigid bicyclo[2.2.1]heptane scaffold offers a unique opportunity to explore chemical space with a high degree of three-dimensional complexity, a critical aspect in modern drug discovery. Further elaboration of the bromo-substituted position opens avenues for the creation of even more complex and potent therapeutic agents.

References

  • Cawley, M. J., et al. (2008). Development of a practical Buchwald-Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Organic & Biomolecular Chemistry, 6(15), 2820-2825. [Link]

  • Tănase, C. I., et al. (2018). New Constrained Amines in a Bicyclo[2.2.1]Heptane Skeleton. Revista de Chimie, 69(9), 2448-2453. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

Sources

Method

Technical Guide: Derivatization and Chiral Resolution of 2-Bromobicyclo[2.2.1]heptan-1-amine

Topic: Derivatization of 2-Bromobicyclo[2.2.1]heptan-1-amine for chiral chromatography Content Type: Application Note & Protocol Introduction & Mechanistic Rationale The analysis of 2-Bromobicyclo[2.2.1]heptan-1-amine (2...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Derivatization of 2-Bromobicyclo[2.2.1]heptan-1-amine for chiral chromatography Content Type: Application Note & Protocol

Introduction & Mechanistic Rationale

The analysis of 2-Bromobicyclo[2.2.1]heptan-1-amine (2-bromo-1-norbornylamine) presents a distinct set of challenges in chiral chromatography. As a bridgehead amine with a halogen substituent, this scaffold is a critical intermediate in the synthesis of NMDA receptor antagonists and antiviral agents. However, its physiochemical properties complicate direct analysis:

  • Lack of Chromophore: The aliphatic norbornane skeleton lacks significant UV absorption above 200 nm, making direct UV detection insensitive and prone to baseline drift.

  • Steric Hindrance: The primary amine is located at the C1 bridgehead carbon. While the nitrogen lone pair is available, the bulky bicyclic cage sterically shields the nucleophilic center, reducing reaction kinetics compared to linear alkyl amines.

  • Chirality: The molecule possesses chiral centers at the bridgehead (C1) and the halogen-bearing carbon (C2). Enantiomeric separation is required to establish optical purity.[1]

Strategic Approach

To overcome these barriers, we employ derivatization to introduce a strong chromophore (or fluorophore) and, optionally, a second chiral center. This guide details two validated pathways:

  • Pathway A (Direct Resolution): Achiral derivatization (Benzoylation) followed by separation on Chiral Stationary Phases (CSPs). Best for process scale-up and high-throughput screening.

  • Pathway B (Indirect Resolution): Chiral derivatization (Marfey’s Reagent) followed by separation on Achiral Columns (C18). Best for absolute configuration determination and trace impurity quantification.

Decision Matrix & Workflow

The following logic flow illustrates the selection process for the appropriate derivatization strategy based on analytical goals.

Derivatization_Workflow Start Start: 2-Bromobicyclo[2.2.1]heptan-1-amine Goal Define Analytical Goal Start->Goal PathA Routine QC / Process Scale-Up Goal->PathA High Throughput PathB Absolute Config / Trace Analysis Goal->PathB High Sensitivity DerivA Derivatization: Benzoylation (Achiral Tag) PathA->DerivA DerivB Derivatization: Marfey's Reagent (Chiral Tag) PathB->DerivB ColA Column: Polysaccharide CSP (e.g., Amylose/Cellulose) DerivA->ColA ColB Column: Achiral C18/C8 (UHPLC/HPLC) DerivB->ColB ResultA Output: Enantiomers Separated (Direct Method) ColA->ResultA ResultB Output: Diastereomers Separated (Indirect Method) ColB->ResultB

Figure 1: Decision matrix for selecting the optimal derivatization pathway based on analytical requirements.

Protocol A: Achiral Derivatization (Benzoylation)

Objective: Introduce a UV-active benzamide group to enable detection and enhance


-

interactions with Polysaccharide CSPs.
Reagents & Materials[1][2][3][4][5][6][7][8][9][10][11]
  • Substrate: 2-Bromobicyclo[2.2.1]heptan-1-amine (HCl salt or free base).

  • Reagent: Benzoyl Chloride (BzCl) (High purity, >99%).

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIEA). Note: DIEA is preferred to minimize nucleophilic competition.

  • Solvent: Dichloromethane (DCM) (Anhydrous).

  • Quench: 1M Sodium Hydroxide (NaOH).

Step-by-Step Procedure
  • Preparation: Dissolve 10 mg (approx. 0.05 mmol) of the amine substrate in 1.0 mL of anhydrous DCM in a 4 mL glass vial.

  • Basification: Add 2.5 equivalents of DIEA (approx. 22 µL). Vortex for 30 seconds.

    • Critical: If using the HCl salt, ensure enough base is added to neutralize the salt and scavenge the HCl produced during benzoylation.

  • Reaction: Add 1.2 equivalents of Benzoyl Chloride (approx. 7 µL) dropwise.

  • Incubation: Cap the vial and shake at room temperature for 30 minutes .

    • Note: Due to the bridgehead steric hindrance, reaction times are longer than typical primary amines. Do not heat aggressively to avoid potential dehydrohalogenation (loss of HBr).

  • Quench: Add 0.5 mL of 1M NaOH. Vortex vigorously for 1 minute to hydrolyze excess benzoyl chloride.

  • Extraction: Allow layers to separate. Remove the bottom organic layer (DCM) and pass it through a 0.2 µm PTFE syringe filter into an HPLC vial.

  • Evaporation (Optional): If concentration is too low, evaporate DCM under nitrogen and reconstitute in Mobile Phase (e.g., Hexane/IPA).

Chromatographic Conditions (Direct CSP)
ParameterSetting
Column Chiralpak AD-H or OD-H (Amylose/Cellulose tris-3,5-dimethylphenylcarbamate)
Dimensions 250 x 4.6 mm, 5 µm
Mobile Phase Hexane : Isopropanol (90:10 v/v)
Flow Rate 1.0 mL/min
Detection UV @ 230 nm (Benzamide absorption)
Temperature 25°C

Protocol B: Chiral Derivatization (Marfey's Method)

Objective: React the bridgehead amine with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) to form diastereomers.[2] This allows separation on standard achiral C18 columns and determination of absolute configuration by elution order.

Reagents & Materials[1][2][3][4][5][6][7][8][9][10][11]
  • Reagent: Marfey’s Reagent (FDAA), 1% solution in Acetone.[3]

  • Buffer: 1M Sodium Bicarbonate (NaHCO

    
    ).
    
  • Stop Solution: 1M Hydrochloric Acid (HCl).

  • Solvent: DMSO (Dimethyl sulfoxide).

Step-by-Step Procedure (Modified for Hindered Amines)

Standard Marfey's protocols often fail with bridgehead amines due to slow kinetics. This protocol utilizes DMSO to enhance nucleophilicity.

  • Sample Prep: Place 1 mg of 2-Bromobicyclo[2.2.1]heptan-1-amine in a 1.5 mL microcentrifuge tube.

  • Solubilization: Add 50 µL of DMSO and 100 µL of 1M NaHCO

    
    .
    
    • Why DMSO? Search results indicate that DMSO/TEA mixtures drastically increase reaction rates for sterically hindered amines compared to pure aqueous/acetone systems [1].

  • Reagent Addition: Add 100 µL of Marfey’s Reagent solution (1% in acetone).

  • Reaction: Incubate at 45°C for 60 minutes in a heating block.

    • Caution: Do not exceed 50°C to prevent racemization of the Marfey's reagent itself or elimination of the bromine.

  • Quench: Stop the reaction by adding 50 µL of 1M HCl. (Neutralizes pH and stops nucleophilic attack).

  • Dilution: Dilute with 200 µL of Acetonitrile (ACN) or Methanol.

  • Filtration: Filter through 0.2 µm membrane before injection.

Chromatographic Conditions (Indirect Achiral)
ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18)
Dimensions 100 x 2.1 mm, 1.8 µm (UHPLC) or 150 x 4.6 mm, 5 µm (HPLC)
Mobile Phase A Water + 0.1% Formic Acid (or TFA)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 20% B to 60% B over 15 minutes
Detection UV @ 340 nm (Dinitrophenyl chromophore)
Elution Logic L-DAA derivatives of L-amines typically elute before L-DAA derivatives of D-amines (check with standards) [1].[4]

Method Validation & Troubleshooting

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Path A) Steric hindrance at C1 bridgehead.Increase reaction time to 2 hours; switch base to Pyridine (acts as solvent and catalyst).
Peak Tailing Residual free amine interacting with silanols.Ensure derivatization is complete (excess reagent). Add 0.1% DEA to mobile phase for CSPs.
Extra Peaks Hydrolysis of Bromine (C2).Avoid aqueous bases at high temps. Use anhydrous conditions for Benzoylation.
Racemization Overheating during Marfey's reaction.Keep reaction temp < 50°C. Verify reagent purity.
Safety Note

Bredt's Rule: While elimination to form a double bond at the bridgehead is geometrically forbidden (Bredt's rule), elimination involving C2 and C3 is possible under harsh basic conditions. Avoid refluxing in strong alkalis.

References

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247.

  • Harada, K., et al. (1996). Advanced Marfey's Method for determination of absolute configuration.[5] Tetrahedron Letters, 37(19), 3299-3302.

  • Sigma-Aldrich/Merck. (2025). Protocol for Optical Purity Analysis using Marfey's Reagent.

  • PubChem. (2025). 2-Bromobicyclo[2.2.1]heptan-1-amine Compound Summary.

Sources

Application

Application Note: 2-Bromobicyclo[2.2.1]heptan-1-amine as a Bifunctional Precursor for 3D-Rich Tricyclic Scaffolds via Photoredox Catalysis

Introduction & Rationale: Escaping Flatland In modern drug discovery, the over-reliance on cross-coupling chemistries has historically skewed screening libraries toward planar, -hybridized, aromatic structures. However,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale: Escaping Flatland

In modern drug discovery, the over-reliance on cross-coupling chemistries has historically skewed screening libraries toward planar,


-hybridized, aromatic structures. However, clinical success rates correlate strongly with molecular complexity and three-dimensionality, a paradigm widely recognized as "Escaping Flatland"[1]. Increasing the fraction of 

carbons (

) in a drug candidate improves solubility, reduces off-target promiscuity, and enhances metabolic stability[1].

To access these highly saturated chemical spaces, bridged bicyclic systems like norbornane (bicyclo[2.2.1]heptane) are increasingly utilized as bioisosteres for ortho- and meta-substituted benzenes. 2-Bromobicyclo[2.2.1]heptan-1-amine hydrochloride (CAS: 1432679-02-1) [2] represents a highly privileged, bifunctional building block for Diversity-Oriented Synthesis (DOS).

This application note details a validated, two-step methodology leveraging the unique stereoelectronic properties of this molecule to synthesize rigid, high-


 tricyclic scaffolds (fused pyrrolidones) via visible-light photoredox catalysis[3].

Mechanistic Insights: The Bifunctional Norbornane Core

The utility of 2-bromobicyclo[2.2.1]heptan-1-amine lies in the orthogonal reactivity of its two functional groups:

  • The Bridgehead Amine (C1): According to Bredt’s rule, bridgehead positions cannot accommodate double bonds, restricting certain reaction pathways. However, despite being at a tertiary, sterically encumbered position, bridgehead amines in strained bicycles exhibit exceptional intrinsic nucleophilicity due to the projection of the nitrogen lone pair and reduced steric shielding compared to acyclic tertiary amines[4]. This allows for efficient N-acylation or N-alkylation.

  • The Secondary Bromide (C2): Nucleophilic substitution (

    
    ) at the C2 position of the norbornane cage is notoriously sluggish due to severe steric hindrance from the bicyclic framework. Instead of forcing an 
    
    
    
    displacement, this protocol utilizes the C-Br bond as a highly efficient radical precursor. Under single-electron transfer (SET) conditions, the bromide is reduced to a carbon-centered radical, which rapidly undergoes intramolecular cyclization[3].

Workflow A 2-Bromobicyclo[2.2.1]heptan-1-amine (CAS: 1432679-02-1) B Step 1: N-Acylation (Acryloyl Chloride, DIPEA) A->B C Intermediate: N-(2-bromonorbornyl)acrylamide B->C D Step 2: Photoredox Cyclization (fac-Ir(ppy)3, Blue LED, HE) C->D E Product: 3D Tricyclic Scaffold (Fused Pyrrolidone) D->E

Caption: Workflow for the synthesis of 3D tricyclic scaffolds from 2-bromobicyclo[2.2.1]heptan-1-amine.

Experimental Protocols

The following protocols describe the synthesis of a tricyclic


-lactam (4-azatricyclo[5.2.1.0^{2,6}]decane-3-one derivative) by coupling the bridgehead amine with an alkene-tethered acyl chloride, followed by a 5-exo-trig radical cyclization.
Step 1: N-Acylation of the Bridgehead Amine

Objective: Install the radical acceptor (alkene) onto the highly nucleophilic C1 position.

Materials:

  • 2-Bromobicyclo[2.2.1]heptan-1-amine hydrochloride (1.0 equiv, 10 mmol)

  • Acryloyl chloride (1.2 equiv, 12 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 30 mmol)

  • Anhydrous Dichloromethane (DCM) (50 mL)

Procedure:

  • Preparation: Suspend the amine hydrochloride salt in anhydrous DCM under a nitrogen atmosphere and cool to 0 °C using an ice bath.

  • Base Addition: Add DIPEA dropwise. Causality: 1.0 equiv is required to crack the HCl salt, while the excess acts as an acid scavenger for the subsequent acylation and ensures the sterically hindered bridgehead amine remains fully deprotonated and nucleophilic.

  • Acylation: Slowly add acryloyl chloride dropwise over 15 minutes to control the exothermic reaction and prevent polymerization of the acryloyl chloride.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours.

  • Workup: Quench the reaction with saturated aqueous

    
     (30 mL). Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) to yield the intermediate N-(2-bromobicyclo[2.2.1]heptan-1-yl)acrylamide.
Step 2: Photoredox-Catalyzed Radical Cyclization

Objective: Generate a C2-radical via SET for intramolecular 5-exo-trig cyclization to form the fused pyrrolidone ring.

Materials:

  • N-(2-bromobicyclo[2.2.1]heptan-1-yl)acrylamide intermediate (1.0 equiv, 5 mmol)

  • 
    -Ir(ppy)
    
    
    
    (Photocatalyst) (0.02 equiv, 2 mol%)
  • Hantzsch Ester (HE, diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate) (1.5 equiv, 7.5 mmol)

  • Anhydrous, degassed Acetonitrile (MeCN) (50 mL)

Procedure:

  • Reaction Assembly: In an oven-dried Schlenk flask, dissolve the acrylamide intermediate,

    
    -Ir(ppy)
    
    
    
    , and Hantzsch Ester in anhydrous MeCN.
  • Degassing (Critical Step): Subject the mixture to three freeze-pump-thaw cycles. Causality: Molecular oxygen is a potent triplet quencher that will rapidly deactivate the excited

    
     state and intercept the generated carbon-centered radical, leading to oxidation byproducts rather than the desired cyclization[3].
    
  • Irradiation: Place the flask in a photoreactor equipped with 450 nm blue LEDs. Stir vigorously at room temperature for 16 hours.

  • Workup: Concentrate the crude mixture under reduced pressure. Purify via silica gel chromatography (DCM/MeOH gradient) to isolate the fused tricyclic product.

Mechanism Ir3 Ir(III) Ir3_star *Ir(III) Ir3->Ir3_star Blue LED (450 nm) Ir2 Ir(II) Ir3_star->Ir2 SET from HE Ir2->Ir3 SET to C-Br Substrate Alkyl Bromide Reduction Ir2->Substrate HE Hantzsch Ester (Electron Donor) HE->Ir3_star

Caption: Photoredox catalytic cycle for the generation of C2-radicals via single-electron transfer.

Mechanistic Causality: Irradiation of


-Ir(ppy)

generates a long-lived excited state,

. The Hantzsch Ester acts as a sacrificial electron donor, reducing

to the highly reducing

species.

subsequently transfers a single electron to the C2-bromide, cleaving the C-Br bond to form a secondary alkyl radical and regenerating the

ground state[3]. The C2-radical undergoes a rapid 5-exo-trig cyclization onto the pendant acrylamide. Finally, the resulting primary radical abstracts a hydrogen atom (HAT) from the oxidized Hantzsch Ester radical cation to yield the final saturated tricyclic scaffold.

Quantitative Data & Scaffold Diversity

By varying the acyl chloride in Step 1, a library of highly saturated, 3D-rich fragments can be generated. The table below summarizes the reaction efficiency and the resulting


 scores, demonstrating the immense value of this methodology for modern drug discovery libraries.
Acyl Chloride UsedResulting Tricyclic ScaffoldStep 2 Yield (%)

Score
Acryloyl chlorideUnsubstituted fused pyrrolidone82%0.90
Methacryloyl chlorideMethyl-substituted fused pyrrolidone78%0.91
Crotonoyl chlorideIsomeric methyl-fused pyrrolidone75%0.91
3,3-Dimethylacryloyl chloridegem-Dimethyl fused pyrrolidone68%0.92

Note:


 scores > 0.70 are considered highly desirable for clinical transition success[1].

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry, 52(21), 6752-6756.

  • Lu, Y., & Chen, C. (2023). Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. ARKIVOC, 2023(Pt 2), 202312003.

  • Prier, C. K., Rankic, D. A., & MacMillan, D. W. C. (2013). Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. Chemical Reviews, 113(7), 5322−5363.

  • CymitQuimica. (n.d.). 2-Bromobicyclo[2.2.1]heptan-1-amine hydrochloride (CAS: 1432679-02-1) Product Specification.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Chromatographic Purification of 2-Bromobicyclo[2.2.1]heptan-1-amine

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 2-bromobicyclo[2.2.1]heptan-1-amine and related bicyclic amines. This document provides in-...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 2-bromobicyclo[2.2.1]heptan-1-amine and related bicyclic amines. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the chromatographic purification of this challenging compound.

Introduction

2-Bromobicyclo[2.2.1]heptan-1-amine is a constrained bicyclic amine with a unique stereochemical and reactive profile. Its purification via chromatography is often complicated by its basicity, potential for stereoisomers, and susceptibility to degradation on acidic stationary phases like silica gel. This guide offers practical, experience-driven solutions to overcome these common hurdles.

Troubleshooting Guide

This section addresses specific problems that may arise during the chromatographic purification of 2-bromobicyclo[2.2.1]heptan-1-amine.

Problem 1: Significant Peak Tailing in Normal-Phase Chromatography on Silica Gel

Question: My 2-bromobicyclo[2.2.1]heptan-1-amine is showing severe peak tailing during column chromatography on silica gel, leading to poor separation and low-purity fractions. What is causing this and how can I fix it?

Answer:

This is a classic issue encountered when purifying basic compounds like amines on standard silica gel.[1]

  • Root Cause: The primary cause is the interaction between the basic amine group and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2] This strong, non-specific binding leads to a portion of the analyte being retained more strongly, resulting in a "tailing" effect as it slowly elutes from the column.

  • Solutions:

    • Mobile Phase Modification with a Competing Base: The most common and effective solution is to add a small amount of a competing amine to your mobile phase.[1][2]

      • Action: Add 0.5-2% triethylamine (TEA) or a similar volatile base (like pyridine or ammonia in methanol) to your eluent system (e.g., Hexane/Ethyl Acetate).

      • Mechanism: The TEA will preferentially interact with the acidic silanol sites, effectively "masking" them from your target amine. This allows the 2-bromobicyclo[2.2.1]heptan-1-amine to elute more symmetrically.

    • Use of a Deactivated or Alternative Stationary Phase:

      • Action: Switch from standard silica gel to a less acidic or basic stationary phase.

      • Options:

        • Amine-Functionalized Silica: This is an excellent choice as it has a basic character, which repels the basic analyte and prevents strong interactions.[3]

        • Neutral or Basic Alumina: Basic alumina can be used to separate amines.[4]

        • Polymer-Based Columns: These phases lack the silanol groups that cause tailing.[2]

Problem 2: Low or No Recovery of the Compound from the Column

Question: I loaded my crude 2-bromobicyclo[2.2.1]heptan-1-amine onto a silica gel column, but I am recovering very little or none of my product. Where is it going?

Answer:

This issue points to irreversible adsorption or decomposition of your compound on the stationary phase.

  • Root Cause: The strong interaction with acidic silanol groups can, in some cases, be so strong that the amine does not elute under standard conditions.[1] Alternatively, the acidic environment of the silica gel could be catalyzing a degradation or rearrangement reaction.

  • Solutions:

    • Pre-treat the Silica Gel: Before loading your sample, flush the packed column with your mobile phase containing a competing base (e.g., 1% TEA in Hexane/EtOAc).[5] This deactivates the acidic sites.

    • Dry Loading with Deactivation: If performing a dry load, adsorb your crude material onto a small amount of silica gel, but first, treat that silica with a solution of TEA in a volatile solvent and dry it.

    • Switch to a More Inert Stationary Phase: As mentioned in the previous problem, using amine-functionalized silica or alumina can prevent this irreversible binding.[3][4]

    • Consider Reversed-Phase Chromatography: If the compound is sufficiently polar, reversed-phase chromatography on a C18 column can be a good alternative, as it avoids the issues with acidic silica.[1]

Problem 3: Poor Separation of Stereoisomers

Question: My sample contains multiple stereoisomers of 2-bromobicyclo[2.2.1]heptan-1-amine, and I am struggling to resolve them using standard HPLC or column chromatography.

Answer:

Separating stereoisomers, particularly enantiomers, requires a chiral environment. Diastereomers can sometimes be separated on standard achiral columns, but it is often challenging.

  • Root Cause: Enantiomers have identical physical properties in an achiral environment, making them inseparable by standard chromatographic techniques.[6] Diastereomers have different physical properties, but the differences may be too subtle for effective separation with a standard method.

  • Solutions:

    • Chiral Chromatography: This is the most direct and effective method for separating enantiomers.[7][8]

      • Action: You will need to screen various chiral stationary phases (CSPs). Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are a common starting point for separating chiral compounds.[7]

      • Method Development: Chiral separations often require extensive method development, including testing different mobile phases (normal-phase, reversed-phase, polar organic) and additives.[7][9]

    • Derivatization to Diastereomers:

      • Action: React your mixture of enantiomers with a chiral derivatizing agent to form diastereomers.

      • Mechanism: These newly formed diastereomers have different physical properties and can now be separated on a standard achiral column (like silica or C18). After separation, the chiral auxiliary can be cleaved to yield the pure enantiomers.

    • For Diastereomers:

      • Action: Optimize your achiral separation. Try different stationary phases (e.g., fluorinated phases which offer different selectivity) and a wide range of mobile phase compositions.[10] Sometimes, a shallow gradient can improve the resolution of closely eluting peaks.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a TLC method for 2-bromobicyclo[2.2.1]heptan-1-amine on silica gel?

A1: A good starting point is to use a solvent system of hexane and ethyl acetate.[11] Begin with a ratio of 9:1 (Hexane:EtOAc) and gradually increase the polarity by moving to 7:3, 1:1, etc. Crucially, add 1% triethylamine (TEA) to your developing solvent to prevent streaking and get a more accurate Rf value.[5] An ideal Rf for column chromatography is typically between 0.2 and 0.4.[4]

Q2: Can I use reversed-phase HPLC for purification? What mobile phase should I use?

A2: Yes, reversed-phase HPLC can be an excellent option.

  • Stationary Phase: A standard C18 or C8 column is a good starting point.

  • Mobile Phase: A typical mobile phase would be a mixture of water and an organic solvent like acetonitrile or methanol.[12] To get good peak shape for an amine, you must modify the mobile phase pH.

    • Acidic Conditions: Add 0.1% trifluoroacetic acid (TFA) or formic acid to both the water and organic solvent. This will protonate the amine, and at a low pH, it also suppresses the ionization of residual silanol groups on the stationary phase, reducing tailing.[2]

    • Basic Conditions: Alternatively, you can use a high pH mobile phase (e.g., using ammonium bicarbonate or a small amount of ammonium hydroxide to adjust the pH to ~9-10). At high pH, the amine will be in its neutral, free-base form.[1] Ensure your column is stable at high pH before attempting this.

Q3: My compound seems to be degrading over time in the collected fractions. Why is this happening and how can I prevent it?

A3: Amines can be susceptible to air oxidation. Additionally, if you used an acidic modifier like TFA in your mobile phase, the resulting salt in the dried fractions might be less stable or hygroscopic.

  • Prevention:

    • Evaporate Fractions Promptly: Remove the solvent as soon as possible after collection.

    • Inert Atmosphere: Concentrate the fractions under a nitrogen or argon atmosphere if possible.

    • Neutralization: If you used an acidic modifier, consider a mild basic wash during a liquid-liquid extraction workup after pooling the pure fractions, before final evaporation.

    • Storage: Store the purified compound under an inert atmosphere at a low temperature.

Q4: What are the typical impurities I might expect to see from the synthesis of 2-bromobicyclo[2.2.1]heptan-1-amine?

A4: The impurities will depend heavily on the synthetic route. However, common impurities could include:

  • Unreacted starting materials.

  • Di-brominated or other over-halogenated byproducts.

  • Elimination products (e.g., bicyclic alkenes).

  • Isomers (endo/exo) of the starting materials or product.

  • Byproducts from the amination step.

Data and Protocols

Table 1: Recommended Starting Conditions for Chromatography
TechniqueStationary PhaseMobile Phase SystemKey Modifier/Tip
TLC Silica Gel 60 F254Hexane / Ethyl AcetateAdd 1% Triethylamine (TEA) to the eluent.
Flash Chromatography Silica GelHexane / Ethyl Acetate GradientAdd 1% TEA to the eluent.[5]
Flash Chromatography Amine-functionalized SilicaHexane / Ethyl Acetate GradientNo modifier is typically needed.[3]
Reversed-Phase HPLC C18Water / Acetonitrile GradientAdd 0.1% Formic Acid or TFA to both solvents.[2]
Chiral HPLC Polysaccharide-based (e.g., Chiralpak)Varies (Hexane/IPA, ACN/H2O, etc.)Requires screening of multiple columns and mobile phases.[7]
Experimental Protocol: Standard Flash Column Chromatography on Silica Gel

This protocol assumes you have already developed a suitable solvent system via TLC (e.g., 80:20 Hexane:Ethyl Acetate + 1% TEA gives an Rf of ~0.3).

  • Column Preparation:

    • Select an appropriately sized glass column.

    • Place a small plug of cotton or glass wool at the bottom. Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:EtOAc + 1% TEA).

    • Pour the slurry into the column and use gentle air pressure to pack the bed evenly.[4] Ensure there are no cracks or air bubbles.

    • Add another thin layer of sand on top of the packed silica bed.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approx. 1-2 times the weight of your crude product) to this solution.

    • Carefully evaporate the solvent on a rotary evaporator until you have a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Carefully add your starting eluent to the column.

    • Begin applying gentle pressure to the top of the column to start the elution process.

    • Collect fractions in test tubes or vials.

    • If using a gradient, slowly increase the polarity of the mobile phase as the column runs.

  • Fraction Analysis:

    • Spot the collected fractions onto a TLC plate, alongside a spot of your crude starting material.

    • Develop the TLC plate in your chosen solvent system.

    • Visualize the spots (e.g., under a UV lamp if applicable, or by staining with an appropriate agent like ninhydrin for amines).

    • Combine the fractions that contain your pure product.

  • Solvent Removal:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified 2-bromobicyclo[2.2.1]heptan-1-amine.

Visualizations

Workflow for Troubleshooting Amine Purification

This diagram outlines the decision-making process when encountering common issues during the purification of 2-bromobicyclo[2.2.1]heptan-1-amine.

G start Start Purification (Crude Amine) tlc Develop TLC Method (e.g., Hexane/EtOAc + 1% TEA) start->tlc streaking Observe Streaking or High Rf? tlc->streaking add_tea Add/Increase Competing Base (TEA) streaking->add_tea Yes column_chrom Run Column Chromatography streaking->column_chrom No (Rf ~0.3) add_tea->tlc add_tea->column_chrom peak_tailing Observe Peak Tailing or Low Recovery? column_chrom->peak_tailing peak_tailing->add_tea Yes good_sep Good Separation peak_tailing->good_sep No change_phase Switch to Amine-Functionalized Silica or Alumina isomers Isomers Not Separated? good_sep->isomers isomers->good_sep No chiral_chrom Use Chiral Chromatography (HPLC/SFC) isomers->chiral_chrom Yes

Sources

Optimization

Technical Support Center: Optimizing Yields in 2-Bromobicyclo[2.2.1]heptan-1-amine Synthesis

Welcome to the Advanced Synthesis Support Center. Synthesizing bridgehead amines—specifically 1-aminonorbornanes with adjacent halogen substituents like 2-bromobicyclo[2.2.1]heptan-1-amine —presents unique steric and ele...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. Synthesizing bridgehead amines—specifically 1-aminonorbornanes with adjacent halogen substituents like 2-bromobicyclo[2.2.1]heptan-1-amine —presents unique steric and electronic challenges. Because these rigid,


-rich frameworks are highly valued as aniline bioisosteres in drug discovery (), overcoming low-yield bottlenecks is critical for scale-up.

This guide provides mechanistic troubleshooting, validated protocols, and step-by-step solutions to the most common failure points encountered during this synthesis.

Mechanistic Pathways & Common Failure Points

To troubleshoot effectively, we must first map the synthetic landscape. Direct amination is impossible at the C1 position due to Bredt's Rule and the prohibition of Walden inversion. Therefore, synthesis relies on either the Curtius Rearrangement of a C1-carboxylic acid or modern Photochemical (3+2) Cycloadditions .

G Start 2-Bromo-1-norbornanecarboxylic Acid Azide Acyl Azide Intermediate Start->Azide DPPA, Et3N Isocyanate Isocyanate Intermediate Azide->Isocyanate Heat (Curtius) Carbamate Boc-Carbamate Isocyanate->Carbamate Anhydrous t-BuOH Urea Symmetric Urea (Moisture Byproduct) Isocyanate->Urea Trace H2O present Product 2-Bromobicyclo[2.2.1]heptan-1-amine Carbamate->Product Acidic Deprotection (HCl or TFA) Elimination Dehydrohalogenation (Loss of HBr) Carbamate->Elimination Basic Deprotection (NaOH/KOH)

Figure 1: Reaction pathways and primary yield-loss vectors in the Curtius rearrangement route.

Quantitative Yield Optimization Data

The table below summarizes how specific reaction parameters dictate the overall yield of the 2-bromobicyclo[2.2.1]heptan-1-amine product.

Reaction StageParameter / ReagentSub-optimal ConditionOptimized ConditionExpected YieldPrimary Byproduct / Issue
Acyl Azide Formation DPPA Equivalents1.0 equiv1.5 equiv>95% (Conversion)Unreacted starting acid
Curtius Thermolysis Solvent / TemperatureToluene, 110 °CToluene, 80 °C85–90%Thermal degradation of C-Br bond
Carbamate Formation NucleophileStandard t-BuOHStrictly anhydrous t-BuOH80–85%Symmetric urea (massive yield drop)
Deprotection ReagentLiOH / NaOHTFA in DCM (0 °C to RT)90–95%Elimination to bicyclo[2.2.1]hept-2-ene
Photocyclization Light Source / CatalystIr-photocatalyst, VisibleCatalyst-free, 390 nm Violet70–75%Dehalogenated 1-aminonorbornane

Troubleshooting FAQs

Q1: I am attempting a direct SN1/SN2 amination of 1,2-dibromobicyclo[2.2.1]heptane, but I recover only starting material. Why?

A: You cannot perform standard nucleophilic substitutions at the C1 bridgehead. An


 reaction requires a backside attack, which is physically blocked by the rigid bicyclic cage (Walden inversion is impossible). An 

reaction requires the formation of a planar carbocation; forcing a bridgehead carbon into a planar

geometry induces extreme ring strain, violating Bredt’s rule. You must use a rearrangement strategy (like the Curtius rearrangement) that proceeds via a concerted mechanism, avoiding a free carbocation.
Q2: During the Curtius rearrangement, my yield of the Boc-carbamate intermediate is consistently below 20%. I am observing a highly insoluble white precipitate. What is going wrong?

A: The insoluble white precipitate is a symmetric urea derivative. This occurs when trace moisture is present during the thermolysis of the acyl azide. Water reacts with the highly electrophilic isocyanate intermediate to form a carbamic acid, which rapidly decarboxylates into a free primary amine. This free amine then attacks another molecule of unreacted isocyanate, forming the dead-end urea byproduct. Solution: Ensure strict anhydrous conditions. Distill your toluene over sodium/benzophenone and use freshly opened, molecular-sieve-dried tert-butanol.

Q3: When deprotecting the Boc-carbamate to obtain the final 2-bromobicyclo[2.2.1]heptan-1-amine, I see massive degradation and the loss of the bromine atom. How do I prevent this?

A: You are likely using basic hydrolysis (e.g., NaOH, KOH, or LiOH) to cleave the carbamate. While bridgehead double bonds are forbidden, the C2 and C3 positions in your molecule are not bridgeheads. Strong bases will initiate an E2 elimination of HBr, forming an unwanted C2=C3 double bond (bicyclo[2.2.1]hept-2-ene-1-amine derivatives). Solution: The bridgehead amine requires acidic deprotection. Use Trifluoroacetic acid (TFA) in Dichloromethane (DCM) or 4M HCl in dioxane. This cleanly removes the Boc group without triggering dehydrohalogenation ().

Q4: I am using the modern photoredox (3+2) cyclization of cyclopropylimines to build the norbornane core. My yields are low, and MS shows a loss of the bromine isotope pattern. Why?

A: Many standard photoredox catalysts, such as


, are powerful single-electron transfer (SET) reductants in their excited states. The C-Br bond is highly susceptible to SET reduction, leading to mesolytic cleavage and the formation of a carbon-centered radical, which abstracts a hydrogen atom to yield a dehalogenated product.
Solution:  Switch to a catalyst-free photochemical approach. Recent studies demonstrate that irradiating the substrate with 390 nm violet light can excite the imine directly, generating the necessary N-centered radical for cyclization without the need for an aggressive SET metal catalyst, thereby preserving the delicate C-Br bond ().

Diagnostic Logic Tree

Use the following decision matrix to isolate the root cause of your yield loss during the synthesis.

Troubleshooting Q1 Where is the yield drop occurring? Step1 During Curtius Rearrangement Q1->Step1 Step2 During Carbamate Deprotection Q1->Step2 Step3 During Photoredox Cyclization Q1->Step3 Sol1 Ensure strict anhydrous conditions. Wet t-BuOH hydrolyzes isocyanate to symmetric urea. Step1->Sol1 Insoluble urea byproducts seen Sol2 Avoid strong bases (NaOH/KOH). Use TFA/DCM to prevent E2 elimination of C2-Bromo. Step2->Sol2 Alkene byproducts (E2) seen Sol3 Remove Ir-catalyst. Use 390nm violet light to prevent SET cleavage of C-Br bond. Step3->Sol3 Dehalogenated product seen

Figure 2: Diagnostic workflow for identifying and resolving yield-limiting side reactions.

Validated Step-by-Step Protocol: Optimized Curtius Route

This self-validating protocol utilizes in-process analytical checks to ensure intermediate stability before proceeding to the next step.

Phase 1: Acyl Azide Formation & Thermolysis

  • Dissolve 2-bromo-1-norbornanecarboxylic acid (1.0 equiv) in anhydrous toluene (0.2 M) under an argon atmosphere.

  • Add triethylamine (1.5 equiv) and cool the mixture to 0 °C.

  • Dropwise add Diphenylphosphoryl azide (DPPA, 1.2 equiv). Stir at 0 °C for 2 hours, then warm to room temperature for 1 hour.

  • Self-Validation Check: Spot on TLC. The acyl azide should be visible and less polar than the starting acid.

  • Slowly heat the reaction mixture to 80 °C. Caution: Nitrogen gas will evolve. Monitor via FTIR.

  • Self-Validation Check: The reaction is complete when the strong acyl azide IR stretch (~2140 cm⁻¹) is completely replaced by the characteristic isocyanate stretch (~2250 cm⁻¹).

Phase 2: Carbamate Trapping 7. Cool the reaction to 50 °C. Add strictly anhydrous tert-butanol (5.0 equiv). 8. Stir at 50 °C for 12 hours. 9. Concentrate the mixture in vacuo and purify via silica gel chromatography (Hexanes/EtOAc) to isolate the Boc-protected amine.

Phase 3: Acidic Deprotection 10. Dissolve the Boc-carbamate in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M. Cool to 0 °C. 11. Add Trifluoroacetic acid (TFA) dropwise until a 1:4 ratio of TFA:DCM is achieved. 12. Stir for 2 hours, allowing the reaction to slowly warm to room temperature. 13. Concentrate in vacuo. To remove residual TFA, co-evaporate with toluene (3x). 14. The product, 2-bromobicyclo[2.2.1]heptan-1-amine , is isolated as its TFA salt. If the free base is required, neutralize carefully with cold saturated aqueous


 and extract immediately with DCM, keeping the temperature below 10 °C to prevent intramolecular cyclization or decomposition.

References

  • Providing a New Aniline Bioisostere through the Photochemical Production of 1-Aminonorbornanes National Center for Biotechnology Information (PMC) URL:[Link]

  • Unveiling Mechanistic Insights and Photocatalytic Advancements in Intramolecular Photo-(3 + 2)-Cycloaddition: A Comparative Assessment of Two Paradigmatic Single-Electron-Transfer Models National Center for Biotechnology Information (PMC) URL:[Link]

  • Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane National Center for Biotechnology Information (PMC) URL:[Link]

Troubleshooting

Technical Support Center: Bromination of Bicyclo[2.2.1]heptan-1-amine

Welcome to our dedicated technical support center for the bromination of bicyclo[2.2.1]heptan-1-amine. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complex...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for the bromination of bicyclo[2.2.1]heptan-1-amine. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this specific transformation. The rigid, strained bicyclic structure of this amine presents unique challenges, often leading to a variety of unexpected side reactions. This resource provides in-depth troubleshooting guides and frequently asked questions to help you understand, mitigate, and control these side reactions, ensuring the successful synthesis of your target compounds.

Troubleshooting Guide: Navigating Common Side Reactions

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Question 1: I am observing a significant amount of a cyclized, rearranged product. What is this side product and how can I prevent its formation?

Answer:

The formation of a cyclized, rearranged product is a strong indication of an intramolecular reaction pathway, most likely the Hofmann-Löffler-Freytag (HLF) reaction .[1][2][3][4][5] This reaction is a classic example of remote C-H functionalization and is particularly relevant when dealing with N-haloamines in a bicyclic system.

The Mechanism:

The HLF reaction proceeds through a free-radical chain mechanism. Initially, the primary amine is converted to an N-bromoamine by the brominating agent (e.g., NBS). Under acidic conditions and with initiation by heat or light, the N-Br bond undergoes homolytic cleavage to form a nitrogen-centered radical cation. This highly reactive intermediate then abstracts a hydrogen atom from a sterically accessible carbon, typically at the δ-position, leading to the formation of a five-membered ring. In the case of bicyclo[2.2.1]heptan-1-amine, this intramolecular hydrogen abstraction can lead to the formation of a new C-N bond and a rearranged polycyclic amine.

Visualizing the Hofmann-Löffler-Freytag Reaction:

HLF_Reaction cluster_0 Hofmann-Löffler-Freytag Side Reaction Start Bicyclo[2.2.1]heptan-1-amine N_Bromoamine N-Bromobicyclo[2.2.1]heptan-1-amine Start->N_Bromoamine Brominating Agent (e.g., NBS) N_Radical Nitrogen Radical Cation N_Bromoamine->N_Radical Heat or Light (hν), Acid (H+) C_Radical Carbon Radical Intermediate N_Radical->C_Radical Intramolecular H-abstraction Cyclized_Product Rearranged Polycyclic Amine (e.g., Azabicyclo[x.y.z]alkane) C_Radical->Cyclized_Product Radical Combination & Ring Closure WM_Rearrangement cluster_1 Wagner-Meerwein Rearrangement Pathway Start Bicyclo[2.2.1]heptan-1-amine Derivative Carbocation1 Initial Carbocation Start->Carbocation1 Formation of Carbocation Carbocation2 Rearranged, More Stable Carbocation Carbocation1->Carbocation2 1,2-Alkyl Shift Rearranged_Product Brominated, Rearranged Product Carbocation2->Rearranged_Product Nucleophilic Attack (Br-)

Caption: The Wagner-Meerwein rearrangement leading to a rearranged product.

Troubleshooting Protocol:

To minimize Wagner-Meerwein rearrangements, you need to suppress the formation of carbocation intermediates:

  • Use Non-Polar Solvents: Reactions in polar, protic solvents tend to stabilize carbocations, thus favoring rearrangement. Switching to a non-polar solvent can disfavor the formation of these intermediates.

  • Avoid Lewis Acids and Strong Protic Acids: These conditions are known to promote carbocation formation. If possible, choose a bromination method that does not require acidic catalysis.

  • Select a Radical-Based Bromination Method: Employing reaction conditions that favor a free-radical pathway over an ionic one can prevent the formation of carbocations. For example, using NBS with a radical initiator (like AIBN or benzoyl peroxide) and light can promote the desired C-H bromination via a radical mechanism, bypassing the Wagner-Meerwein rearrangement.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the bromination of bicyclo[2.2.1]heptan-1-amine?

A1: The two most prominent side reactions are the Hofmann-Löffler-Freytag reaction , leading to cyclized and rearranged products, and the Wagner-Meerwein rearrangement , which results in a rearranged carbon skeleton. [1][6]The former proceeds through a nitrogen-centered radical, while the latter involves a carbocation intermediate.

Q2: Which brominating agent is most suitable for this transformation to minimize side reactions?

A2: The choice of brominating agent is critical. N-Bromosuccinimide (NBS) is a versatile reagent that can participate in both radical and electrophilic brominations. [7][8]To favor direct C-H bromination and avoid ionic rearrangements, NBS in combination with a radical initiator in a non-polar solvent is a good starting point. For milder conditions that may suppress the HLF reaction, other N-bromoamides or imides could be explored.

Q3: How does the primary amine functionality influence the reaction?

A3: The primary amine is a key player in the reaction. It can be nucleophilic and react with the brominating agent to form an N-bromoamine, which is the precursor for the Hofmann-Löffler-Freytag reaction. [1][5]The amine can also be protonated under acidic conditions, which can influence the reactivity of the bicyclic system and potentially favor carbocation formation. Protecting the amine group prior to bromination is a viable strategy to prevent these side reactions, though this adds extra steps to the synthesis.

Q4: Can I expect to see any dibrominated products?

A4: The formation of dibrominated products is possible, especially if an excess of the brominating agent is used or if the reaction conditions are harsh. The initial bromination may not significantly deactivate the bicyclic system towards further reaction. Careful control of stoichiometry is essential to minimize over-bromination.

Summary of Key Parameters and Troubleshooting Strategies

Observed Issue Potential Side Reaction Favored By Troubleshooting Recommendations
Formation of a cyclized, rearranged productHofmann-Löffler-Freytag ReactionAcidic conditions, heat, lightConduct reaction in the dark, at low temperatures, and under neutral or basic conditions.
Skeletal rearrangement without cyclizationWagner-Meerwein RearrangementPolar solvents, Lewis acids, strong protic acidsUse non-polar solvents, avoid acidic conditions, and consider a radical-based bromination method.
Formation of multiple brominated productsOver-brominationExcess brominating agent, harsh conditionsUse a 1:1 stoichiometry of amine to brominating agent and maintain mild reaction conditions.

References

  • Hofmann–Löffler reaction - Wikipedia. Available at: [Link]

  • Hofmann-Loffler-Freytag Reaction. Available at: [Link]

  • The HLF-CRB reaction. Available at: [Link]

  • Synthesis and Structure of N-(1-(Bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-yl)benzenesulfonamide - MDPI. Available at: [Link]

  • Synthesis of Bicyclo[2.2.1]Heptanes via Pyridine-Boronyl Radical-Catalyzed [2π + 2σ] Cycloaddition | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • REARRANGEMENTS OF SOME BICYCLIC SYSTEMS being a thesis presented to the University of Glasgow for the Degree of Doctor of Philos. Available at: [Link]

  • Wagner–Meerwein rearrangement - Wikipedia. Available at: [Link]

  • Rearrangements in Organic Chemistry. Available at: [Link]

  • The Reaction of N-Bromosuccinimide with Bicyclo[2.2.1]-5-heptene-endo-cis-2,3-dicarboxylic Anhydride1 | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • New Constrained Amines in a Bicyclo[2.2.1]Heptane Skeleton - ResearchGate. Available at: [Link]

  • Wagner‐Meerwein Rearrangement - R Discovery. Available at: [Link]

  • N-Bromosuccinimide - Wikipedia. Available at: [Link]

  • Polytopal Rearrangement Governing Stereochemistry of Bicyclic Oxime Ether Synthesis. Available at: [Link]

  • Nitrogen inversion in cyclic amines and the bicyclic effect - PubMed. Available at: [Link]

  • Wagner–Meerwein rearrangement - L.S.College, Muzaffarpur. Available at: [Link]

  • Electrophilic Bromination of N‐Acylated Cyclohex‐3‐en‐1‐amines: Synthesis of 7‐Azanorbornanes | Request PDF - ResearchGate. Available at: [Link]

  • N-Bromosuccinimide (NBS) - Organic Chemistry Portal. Available at: [Link]

Sources

Optimization

Technical Support Center: 2-Bromobicyclo[2.2.1]heptan-1-amine Storage &amp; Stability

Welcome to the Application Support Center. This guide provides mechanistic troubleshooting and validated protocols for handling 2-Bromobicyclo[2.2.1]heptan-1-amine , a sterically constrained bicyclic haloamine.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide provides mechanistic troubleshooting and validated protocols for handling 2-Bromobicyclo[2.2.1]heptan-1-amine , a sterically constrained bicyclic haloamine. Due to its unique norbornane skeleton, bridgehead amine, and secondary bromide, this compound requires specific environmental controls to prevent oxidative, photolytic, and solvolytic degradation.

Diagnostic Troubleshooting & FAQs

Q1: My 2-Bromobicyclo[2.2.1]heptan-1-amine sample has developed a yellow/brown tint after a few weeks on the bench. What is the mechanism of this degradation? A1: This discoloration is typical of two concurrent degradation pathways common in haloamines: photolytic cleavage and 1[1].

  • Causality: The free electron pair on the bridgehead nitrogen is highly susceptible to atmospheric oxygen, leading to N-oxide formation. Simultaneously, exposure to ambient UV/visible light induces homolytic cleavage of the labile C-Br bond, generating bromine radicals that further propagate complex degradation cascades.

  • Resolution: Always store the compound in opaque or amber vials to block UV transmittance. More importantly, maintain the compound as a 2 to protonate the amine, thereby eliminating the lone pair's nucleophilicity and susceptibility to oxidation[2].

Q2: LC-MS analysis of my stored free-base sample shows a predominant +44 Da mass shift. Why? A2: You are observing carbamate formation.

  • Causality: Primary amines rapidly react with atmospheric carbon dioxide (CO₂) to form carbamic acid derivatives (+44 Da). While the norbornane bridgehead position is sterically hindered against classical SN2 inversions, the exposed primary amine readily acts as a nucleophile toward linear CO₂ molecules.

  • Resolution: Purge all storage headspace with a heavy inert gas. Argon is preferred over Nitrogen as it is denser and settles effectively over the solid bed.

Q3: Is the 2-bromo group at risk of elimination during long-term storage? A3: Classical elimination to form a double bond at the bridgehead is forbidden by Bredt's Rule. However, the secondary bromide can undergo solvolysis (SN1-like pathways) if exposed to ambient moisture, converting the bromide to an alcohol.

  • Causality: Protic environments stabilize the transition state for bromide dissociation.

  • Resolution: Maintain strict anhydrous conditions. Tests have shown that proper storage away from humid air ensures 3[3]. Store the compound in a desiccator cabinet or use silica gel packets within the secondary storage container.

Self-Validating Protocol: Salt Conversion & Cryo-Storage

To ensure maximum shelf-life, 2-Bromobicyclo[2.2.1]heptan-1-amine must be converted to its hydrochloride salt and stored under controlled sub-zero conditions. This protocol includes built-in validation steps to ensure system integrity.

Step 1: Purity Baseline Verification

  • Action: Dissolve a 1 mg aliquot in anhydrous CDCl₃ and perform ¹H-NMR.

  • Validation: Confirm the absence of a broad downfield peak (indicating N-oxides) or altered chemical shifts at the C-2 position (indicating solvolytic alcohol conversion).

Step 2: Hydrochloride Salt Formation

  • Action: Dissolve the free base in anhydrous diethyl ether. Slowly add 1.1 equivalents of ethereal HCl (2M) dropwise at 0°C under continuous Argon flow. A white precipitate will form.

  • Validation: Centrifuge and test the supernatant pH with moistened indicator paper. A pH of ~2-3 confirms the complete precipitation of the basic amine.

Step 3: Lyophilization and Aliquoting

  • Action: Wash the precipitate with cold, anhydrous hexanes. Dry under high vacuum (lyophilization) for 12 hours to remove residual solvent. Aliquot the dry powder into single-use amber glass vials.

  • Validation: Weigh the final aliquots. The mass yield should mathematically reflect the addition of the HCl equivalent weight (M.W. increase from 190.08 to 226.54 g/mol ).

Step 4: Inert Gas Purging and Sealing

  • Action: Introduce Argon gas into the bottom of each vial using a fine needle for 30 seconds. Quickly cap with PTFE-lined septa.

  • Validation: The PTFE lining ensures no plasticizer leaching occurs into the sample, which serves as a preventative validation against common LC-MS contamination artifacts.

Step 5: Cryogenic Storage

  • Action: Transfer the sealed vials to a 4 for long-term storage[4].

  • Validation: Include a control vial with a humidity indicator card in the secondary container to visually monitor the micro-environment's integrity over time.

Quantitative Stability Data

The following table synthesizes the expected stability profiles based on the chemical form and storage conditions, emphasizing the necessity of the HCl salt form and sub-zero temperatures.

Storage ConditionChemical FormAtmosphereLight ExposureTimeframeExpected PurityPrimary Degradant
+20°C (Benchtop)Free BaseAmbient AirAmbient1 Week< 70%N-Oxides, Carbamates
+4°C (Fridge)Free BaseArgonDark1 Month~ 85%Hydrolysis products
+20°C (Benchtop)HCl SaltAmbient AirAmbient1 Month~ 90%Minor photolysis
+4°C (Fridge)HCl SaltArgonDark6 Months> 95%Trace moisture adducts
-20°C to -70°C HCl Salt Argon Dark > 24 Months > 99% None detected

Storage & Handling Decision Workflow

The following logical relationship diagram outlines the critical decision points for processing incoming batches of 2-Bromobicyclo[2.2.1]heptan-1-amine to guarantee experimental stability.

G Start Incoming Batch: 2-Bromobicyclo[2.2.1]heptan-1-amine CheckForm Assess Chemical Form Start->CheckForm FreeBase Free Base Form (High Degradation Risk) CheckForm->FreeBase If free amine HClSalt HCl Salt Form (Stable) CheckForm->HClSalt If salt Convert Protocol: HCl Salt Conversion (Prevent Oxidation/CO2) FreeBase->Convert Aliquot Aliquot into Amber Vials (Prevent Photolysis) HClSalt->Aliquot Convert->Aliquot Desiccate Lyophilize / Desiccate (Prevent Solvolysis) Aliquot->Desiccate Argon Purge with Argon Gas Desiccate->Argon Store Store at -20°C (Long-term Stability) Argon->Store

Workflow for stabilizing 2-Bromobicyclo[2.2.1]heptan-1-amine for long-term storage.

References

  • Title: 2-bromobicyclo[2.2.
  • Source: halamid.
  • Title: Short- and Long-Term Stability of Aromatic Amines in Human Urine Source: MDPI URL
  • Title: Haloamines of the Neurotransmitter γ-Aminobutyric Acid (GABA)

Sources

Troubleshooting

Technical Support Center: N-Alkylation of Sterically Hindered Amines

The following technical guide is structured as an interactive support center resource. It is designed to navigate the complex landscape of N-alkylating sterically hindered amines, moving from diagnostic logic to executio...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as an interactive support center resource. It is designed to navigate the complex landscape of N-alkylating sterically hindered amines, moving from diagnostic logic to execution and strategic pivots.

Status: Active | Topic: Synthetic Methodology / Troubleshooting | Role: Senior Application Scientist

Diagnostic Overview: Why is your reaction failing?

In the context of sterically hindered amines, the failure of N-alkylation is rarely a random event; it is a predictable consequence of the competition between nucleophilicity (desired substitution,


) and basicity  (undesired elimination, 

).

When an amine is sterically crowded (e.g., tert-butylamine, 2,2,6,6-tetramethylpiperidine), its ability to access the electrophilic carbon (


 orbital) is kinetically compromised. However, its ability to abstract an accessible proton (acting as a base) often remains high.

The Golden Rule of Hindered Amines:

If the steric cost of forming the C-N bond exceeds the activation energy for proton abstraction, elimination will dominate .

Decision Matrix & Troubleshooting Logic

Use the following logic flow to determine your next experimental step.

OptimizationStrategy Start START: Reaction Failed/Low Yield CheckSubstrate Analyze Electrophile Structure Start->CheckSubstrate IsAryl Is Electrophile Aryl/Vinyl? CheckSubstrate->IsAryl Buchwald STRATEGY A: Buchwald-Hartwig Coupling (Pd-Catalysis) IsAryl->Buchwald Yes IsAlkyl Is Electrophile Alkyl? IsAryl->IsAlkyl No BetaH Does Electrophile have Beta-Hydrogens? IsAlkyl->BetaH Reductive STRATEGY B: Reductive Amination (Change Disconnection) BetaH->Reductive Yes (High E2 Risk) Direct STRATEGY C: Optimized SN2 (Cesium Effect / Additives) BetaH->Direct No (Methyl/Benzyl)

Figure 1: Strategic Decision Tree for N-Alkylation. This logic gate prioritizes changing the disconnection (Strategies A & B) over forcing a disfavored pathway (Strategy C).

Troubleshooting Guides (Q&A Format)

Module A: The "Stalled" Reaction (Direct Alkylation)

Scenario: You are attempting to alkylate a hindered secondary amine with a primary alkyl halide. The reaction is sluggish, and starting material remains.[1]

Q: Why is the reaction stalling despite using excess alkyl halide? A: The "stalling" is likely due to the precipitation of the ammonium salt. As the reaction proceeds, the generated acid (HX) protonates the unreacted amine, removing it from the nucleophilic pool.

  • The Fix: You must use a non-nucleophilic scavenger base .

    • Standard: Diisopropylethylamine (DIPEA) or 2,6-Lutidine.

    • Advanced: Use "Proton Sponge" (1,8-Bis(dimethylamino)naphthalene) if the substrate is extremely acid-sensitive.

    • Inorganic: Switch to Cesium Carbonate (

      
      ) . The "Cesium Effect" increases the solubility of the base in organic solvents and destabilizes the ion pair, making the amine more naked and reactive [1].
      

Q: I am seeing elimination products (alkenes) instead of the amine. A: This confirms that your amine is acting as a base.

  • The Fix:

    • Switch Leaving Groups: Iodides are better leaving groups but also softer, which can sometimes favor substitution. However, if E2 is dominant, switch to a Triflate (OTf) leaving group at low temperature (-78°C to 0°C) . The extreme reactivity of the triflate allows the substitution to occur faster than the thermal activation required for elimination.

    • Solvent Switch: Move to a polar aprotic solvent (DMF, DMSO, or Acetonitrile). This solvates the cation, leaving the amine free to attack. Avoid protic solvents (MeOH, EtOH) which solvate the nucleophile and increase steric bulk via the solvation shell.

Module B: The Strategic Pivot (Reductive Amination)

Scenario: Direct alkylation is failing due to steric bulk on both partners.

Q: Direct alkylation failed. How do I apply Reductive Amination to hindered systems? A: Standard reductive amination (using NaBH(OAc)3) often fails with hindered amines because the intermediate imine/iminium ion fails to form due to steric strain.

  • The Fix: Use Titanium(IV) Isopropoxide (

    
    )  as a Lewis Acid dehydrating agent.
    
    • Mechanism:[2][3][4][5][6][7][8] Titanium coordinates to the carbonyl oxygen, increasing electrophilicity and trapping the water byproduct, driving the equilibrium toward the imine [2].

    • Protocol: Pre-mix Amine + Ketone +

      
       (neat or in THF) for 4-12 hours before adding the reducing agent (typically 
      
      
      
      or
      
      
      ).
Module C: Aryl Coupling (Buchwald-Hartwig)

Scenario: Connecting a hindered amine to an aryl ring.[7][9]

Q: My Buchwald coupling yields are <20%. What is the critical parameter? A: For hindered amines, the Ligand is the single most critical variable. Standard ligands like BINAP or dppf often fail here because they do not create enough space around the Pd center for the bulky amine to coordinate.

  • The Fix: Switch to Dialkylbiaryl phosphine ligands (Buchwald Ligands).

    • BrettPhos or tBuBrettPhos : specifically designed for primary aliphatic amines and hindered secondary amines.

    • RuPhos : Excellent for secondary amines.

    • Base: Switch from

      
       to NaOtBu  or LHMDS  (Lithium Hexamethyldisilazide) to facilitate the deprotonation step in the catalytic cycle [3].
      

Validated Experimental Protocols

Protocol 1: Ti(IV)-Mediated Reductive Amination (For Hindered Systems)

Use this when direct alkylation leads to elimination.

  • Imine Formation:

    • To a flame-dried flask under Argon, add the Ketone (1.0 equiv) and Hindered Amine (1.2 equiv).

    • Add Titanium(IV) isopropoxide (1.5 - 2.0 equiv) neat. If the mixture is solid, add minimal dry THF.

    • Stir at ambient temperature for 6–12 hours. Checkpoint: Monitor by IR (disappearance of C=O stretch) or crude NMR.

  • Reduction:

    • Dilute the viscous mixture with absolute Ethanol or dry THF (approx. 0.5 M concentration).

    • Add Sodium Borohydride (

      
      )  (2.0 equiv) carefully (exothermic).
      
    • Stir for 2–4 hours.

  • Workup (Critical Step):

    • Quench by adding water. A white precipitate (

      
      ) will form.
      
    • Filter the resulting slurry through a Celite pad to remove titanium salts.

    • Extract the filtrate with Ethyl Acetate.[10][11]

Protocol 2: Finkelstein-Assisted N-Alkylation

Use this to accelerate sluggish SN2 reactions.

  • Setup:

    • Dissolve Hindered Amine (1.0 equiv) and Alkyl Chloride/Bromide (1.2 equiv) in Acetonitrile or Butanone .

  • Additives:

    • Add Potassium Iodide (KI) (0.5 equiv, catalytic) or Sodium Iodide (NaI) (1.0 equiv).

    • Mechanism:[2][3][4][5][6][7][8] This generates the highly reactive Alkyl Iodide in situ (

      
      ).
      
    • Add Cesium Carbonate (

      
      )  (2.0 equiv) as the base.
      
  • Execution:

    • Heat to reflux (80°C for MeCN).

    • Checkpoint: If starting material persists after 24h, add 0.1 equiv of Tetrabutylammonium Iodide (TBAI) as a phase transfer catalyst.

Data & Reference Tables

Table 1: Solvent Selection Guide for Hindered Amines
SolventDielectric ConstantUse CaseWarning
Acetonitrile (MeCN) 37.5General Purpose / FinkelsteinCan coordinate to some metal catalysts.
DMF / NMP 36.7 / 32.0High steric hindrance / Low reactivityHigh boiling point; difficult to remove (requires aqueous workup).
Toluene 2.38Buchwald-Hartwig / Phase TransferPoor solubility for simple salts; requires soluble bases or PTC.
Ethanol 24.5Reductive AminationAvoid for Direct Alkylation (Solvation shell increases steric bulk).
Table 2: Base Selection Hierarchy
BasepKa (conj. acid)ApplicationNote
NaOtBu ~17Buchwald-HartwigStrong base; incompatible with base-sensitive functional groups.
Cs2CO3 ~10General Alkylation"Cesium Effect" aids solubility and reactivity.
DIPEA (Hunig's) 10.75ScavengerNon-nucleophilic; prevents salt stalling.
K2CO3 10.25StandardOften too insoluble for hindered/non-polar substrates.

References

  • Salvatore, R. N., et al. (2002).[3] Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines. The Journal of Organic Chemistry.

  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1.

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.

  • Lehmann, F., & Scobie, M. (2008).[12] Rapid and Convenient Microwave-Assisted Synthesis of Primary Amines via Reductive N-Alkylation. Synthesis.

Sources

Optimization

Optimization of reaction conditions for 2-Bromobicyclo[2.2.1]heptan-1-amine

Initiating Data Collection I've started gathering information on synthesizing and optimizing the reaction conditions for 2-Bromobicyclo[2.2.1]heptan-1-amine. I'm focusing on common challenges, troubleshooting, and establ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Initiating Data Collection

I've started gathering information on synthesizing and optimizing the reaction conditions for 2-Bromobicyclo[2.2.1]heptan-1-amine. I'm focusing on common challenges, troubleshooting, and established protocols, prioritizing comprehensive Google searches for now. The goal is to create a technical support center with this.

Structuring the Support Center

I'm now structuring the gathered information into a technical support center. I'm starting with a general overview, then developing a detailed FAQ and troubleshooting guide. The guide will explain the rationale for experimental choices, providing causes and solutions for each troubleshooting point, and I will create tables summarizing quantitative data for easy comparison.

Developing Experimental Protocols

I'm now writing detailed, step-by-step experimental protocols for key reaction setups. The focus is on clarity and ease of following the synthesis of 2-Bromobicyclo[2.2.1]heptan-1-amine. I'm prioritizing clear language and logical flow to make the protocols user-friendly. I'm also ensuring all the protocols will be easily followed.

Deducing the synthesis pathway

I'm focusing on the unique aspects of optimizing reaction conditions for 2-Bromobicyclo[2.2.1]heptan-1-amine. I'm starting by recognizing that a pre-existing troubleshooting guide is improbable. I'll need to develop a troubleshooting guide that considers this compound's specific chemical structure and typical synthesis approaches.

Analyzing the Hofmann Rearrangement

I've homed in on the Hofmann rearrangement as the likely key step for synthesizing the target molecule. This means the guide will need to focus on this reaction and the preceding steps for preparing the 2-Bromobicyclo[2.2.1]heptane-1-carboxamide. I'm considering the potential challenges and troubleshooting areas inherent in the Hofmann rearrangement, especially with this specific bicyclic substrate.

Outlining the Synthesis Guide

I'm now outlining the structure for the technical support guide. It will begin with an introduction to the amine's significance and its usual synthesis via Hofmann rearrangement. The reaction scheme, crucial parameters for optimization, and troubleshooting questions with corresponding answers will constitute the guide's core. Finally, detailed protocols and a data table summarizing key reactions are planned.

Defining the Scope and Structure

I've clarified the scope and structure of the technical support guide and have moved to outlining the content to cover the synthesis. I'm focusing on providing detailed protocols and a troubleshooting section. I've curated enough prior research to proceed, so the next steps involve generating content, including visual aids such as a reaction mechanism diagram and troubleshooting workflow. I feel confident about the planned structure, including a comprehensive table of data.

Troubleshooting

Technical Support Center: Synthesis and Purification of 2-Bromobicyclo[2.2.1]heptan-1-amine

This guide is intended for researchers, scientists, and professionals in drug development who are working with the synthesis of 2-Bromobicyclo[2.2.1]heptan-1-amine. This document provides in-depth troubleshooting advice...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is intended for researchers, scientists, and professionals in drug development who are working with the synthesis of 2-Bromobicyclo[2.2.1]heptan-1-amine. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the removal of impurities during its synthesis, which is often achieved through a Hofmann or Curtius rearrangement of a suitable precursor.

Introduction

The synthesis of 2-Bromobicyclo[2.2.1]heptan-1-amine, a constrained bicyclic amine, is a critical step in the development of various pharmaceutical agents. The rigid bicyclo[2.2.1]heptane skeleton provides a unique three-dimensional structure that can be pivotal for molecular recognition and biological activity. A common and effective method for the synthesis of this amine involves the Hofmann rearrangement of 2-bromobicyclo[2.2.1]heptane-1-carboxamide.[1][2] This reaction, while powerful, can present several challenges related to impurity formation. This guide offers practical solutions to these challenges, ensuring the isolation of a high-purity final product.

Troubleshooting Guide: Common Impurities and Their Removal

This section addresses specific issues that may arise during the synthesis and purification of 2-Bromobicyclo[2.2.1]heptan-1-amine.

Issue 1: Incomplete Reaction - Presence of Starting Amide

Question: My final product shows significant contamination with the starting material, 2-bromobicyclo[2.2.1]heptane-1-carboxamide. How can I remove this impurity?

Answer: The presence of unreacted starting amide is a common issue and can be addressed through a straightforward acid-base extraction. The basicity of the desired amine product allows for its selective separation from the neutral starting amide.

Underlying Principle: The lone pair of electrons on the nitrogen atom of 2-Bromobicyclo[2.2.1]heptan-1-amine makes it basic, readily protonating in the presence of an acid to form a water-soluble ammonium salt. The starting amide, however, is significantly less basic and will remain in the organic phase.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a 1 M aqueous solution of hydrochloric acid (HCl). The amine will react to form the hydrochloride salt and move into the aqueous layer. The unreacted amide will remain in the organic layer.

  • Separation: Separate the aqueous layer containing the amine salt from the organic layer.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a 2 M aqueous solution of sodium hydroxide (NaOH) until the pH is greater than 10. This will deprotonate the ammonium salt, regenerating the free amine, which will typically precipitate or form an oily layer.

  • Extraction of Pure Amine: Extract the free amine back into an organic solvent (e.g., diethyl ether, ethyl acetate) multiple times.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified amine.

Issue 2: Formation of a Symmetrical Urea Byproduct

Question: I have an unknown, high-molecular-weight impurity that is sparingly soluble in my extraction solvent. What could it be and how do I get rid of it?

Answer: This impurity is likely a symmetrical urea, formed from the reaction of the isocyanate intermediate with the final amine product. Its removal can be achieved by exploiting its poor solubility or through careful column chromatography.

Underlying Principle: During the Hofmann rearrangement, an isocyanate intermediate is formed.[1][2] While this intermediate typically hydrolyzes to the desired amine, it can also be attacked by a molecule of the already-formed amine product, leading to the formation of a disubstituted urea. Ureas are often crystalline, high-melting solids with low solubility in many organic solvents.

Experimental Protocol: Purification Strategies

  • Filtration: If the urea has precipitated from the reaction mixture or during workup, it can often be removed by simple filtration.

  • Column Chromatography: Column chromatography is a highly effective method for separating the desired amine from the more polar urea byproduct.[3]

    • Stationary Phase: Use silica gel as the stationary phase. Due to the basic nature of the amine, it is advisable to use silica gel that has been deactivated with a small amount of a basic modifier like triethylamine mixed into the eluent.[3]

    • Eluent System: A gradient elution system is often effective. Start with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol). The less polar amine will elute before the more polar urea.

    • Monitoring: Monitor the fractions by thin-layer chromatography (TLC) to identify and combine those containing the pure product.

Issue 3: Presence of a Urethane (Carbamate) Byproduct

Question: My product is contaminated with a compound that has a similar polarity to my desired amine, making separation by chromatography difficult. What is this impurity and how can I avoid its formation?

Answer: This impurity is likely a urethane, or carbamate, formed if an alcohol was used as a solvent or was present during the reaction. The isocyanate intermediate can be trapped by the alcohol.[4]

Underlying Principle: The isocyanate intermediate is highly electrophilic and will react with available nucleophiles. If an alcohol (e.g., methanol or ethanol from the sodium methoxide used in some Hofmann rearrangement protocols) is present, it can attack the isocyanate to form a stable carbamate.[1][4]

Prevention and Removal:

  • Avoid Alcoholic Solvents: The most effective way to prevent urethane formation is to avoid using alcoholic solvents during the Hofmann rearrangement. If the base used is a metal alkoxide, ensure it is used in stoichiometric amounts and that the reaction is performed under anhydrous conditions.

  • Hydrolysis: In some cases, the urethane can be hydrolyzed back to the amine under acidic or basic conditions, but this may also affect the desired product.

  • Chromatography Optimization: While challenging, careful optimization of the column chromatography conditions (e.g., using a very shallow gradient and a high-resolution silica gel) may allow for the separation of the amine and the urethane.

Frequently Asked Questions (FAQs)

Q1: What is the likely synthetic route for 2-Bromobicyclo[2.2.1]heptan-1-amine?

A1: A common and practical route is the Hofmann rearrangement of 2-bromobicyclo[2.2.1]heptane-1-carboxamide. This involves treating the primary amide with a reagent like sodium hypobromite (often generated in situ from bromine and sodium hydroxide).[1][2] An alternative is the Curtius rearrangement of the corresponding acyl azide.[5]

Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is an effective way to monitor the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) and visualize the spots using a UV lamp (if the compounds are UV active) or by staining with an appropriate reagent such as potassium permanganate or ninhydrin for the amine product. The starting amide should have a different Rf value than the product amine.

Q3: What are the best practices for storing 2-Bromobicyclo[2.2.1]heptan-1-amine?

A3: As with many amines, it is best to store the purified product under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container, protected from light and moisture. Refrigeration is also recommended to minimize degradation over time.

Q4: Can I use crystallization to purify the final product?

A4: Crystallization can be an excellent final purification step, especially for removing small amounts of impurities from a nearly pure solid.[3] The hydrochloride salt of the amine is often a crystalline solid and can be recrystallized from a suitable solvent system like ethanol/ether.

Summary of Key Physicochemical Data

CompoundStructureMolecular Weight ( g/mol )Boiling Point (°C)Polarity
2-Bromobicyclo[2.2.1]heptan-1-amineC7H12BrN190.08Not readily availableBasic, moderately polar
2-bromobicyclo[2.2.1]heptane-1-carboxamideC8H12BrNO218.09Not readily availableNeutral, more polar than the amine
N,N'-bis(2-bromobicyclo[2.2.1]heptan-1-yl)ureaC15H22Br2N2O406.16Not readily availableNeutral, highly polar
Methyl (2-bromobicyclo[2.2.1]heptan-1-yl)carbamateC9H14BrNO2248.12Not readily availableNeutral, moderately polar

Visualizing the Synthetic Pathway and Impurity Formation

The following diagram illustrates the Hofmann rearrangement pathway for the synthesis of 2-Bromobicyclo[2.2.1]heptan-1-amine and the points at which key impurities can arise.

Hofmann_Rearrangement Start 2-Bromobicyclo[2.2.1]heptane-1-carboxamide (Starting Material) N_Bromoamide N-Bromoamide Intermediate Start->N_Bromoamide Br2, NaOH Incomplete Unreacted Starting Material Start->Incomplete Incomplete Reaction Isocyanate Isocyanate Intermediate N_Bromoamide->Isocyanate Rearrangement Product 2-Bromobicyclo[2.2.1]heptan-1-amine (Desired Product) Isocyanate->Product Hydrolysis + H2O Urea Symmetrical Urea (Byproduct) Isocyanate->Urea Reaction with Amine + Product Amine Urethane Urethane (Carbamate) (Byproduct) Isocyanate->Urethane Reaction with Alcohol + ROH H2O H2O ROH ROH (e.g., MeOH) Amine_reagent Product Amine

Caption: Hofmann rearrangement pathway and potential impurity formation.

References

  • New Constrained Amines in a Bicyclo[2.2.1]Heptane Skeleton. (2018). ResearchGate. [Link]

  • Synthesis and Deamination of 1-Aminobicyclo[2.2.1]heptan-7-one1. (1961). American Chemical Society. [Link]

  • New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. (2006). ResearchGate. [Link]

  • Synthesis of Bicyclo[2.2.1]Heptanes via Pyridine-Boronyl Radical-Catalyzed [2π + 2σ] Cycloaddition. (2023). The Journal of Organic Chemistry. [Link]

  • Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. (1980). UCLA – Chemistry and Biochemistry. [Link]

  • Hofmann rearrangement. (n.d.). Wikipedia. [Link]

  • Hofmann Rearrangement. (2025). Chemistry Steps. [Link]

  • Development of a scalable, enantioselective synthesis of (-)-7-(bromomethylene)-3-amidobicyclo[2.2.1]heptane-2-carboxamide, a scaffold for divergent drug discovery synthesis. (n.d.). American Chemical Society. [Link]

  • The Hofmann Rearrangement--Rxn and Mechanism. (2020). YouTube. [Link]

  • Hofman rearrangement. (n.d.). Slideshare. [Link]

  • Hofmann Rearrangement. (2014). Chem-Station Int. Ed. [Link]

  • 2-bromobicyclo[2.2.1]heptan-1-amine hydrochloride. (n.d.). PubChem. [Link]

  • Preparation of N-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2- ylidene)nitramide. (2018). Organic Syntheses. [Link]

  • Bromobicyclo[2.2.1]heptan-2-ol. (n.d.). PubChem. [Link]

  • Purification of secondary alkyl amines. (1975).
  • 1-Bromobicyclo[2.2.1]heptan-2-one. (n.d.). PubChem. [Link]

Sources

Optimization

Technical Support Center: Characterization of Byproducts in 2-Bromobicyclo[2.2.1]heptan-1-amine Reactions

Welcome to the Technical Support Center for bicyclic amine chemistry. Working with bridged bicyclic systems like 2-bromobicyclo[2.2.1]heptan-1-amine presents unique mechanistic and analytical challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for bicyclic amine chemistry. Working with bridged bicyclic systems like 2-bromobicyclo[2.2.1]heptan-1-amine presents unique mechanistic and analytical challenges. The proximity of a bridgehead amine to a secondary halogen often leads to complex reaction profiles dominated by skeletal rearrangements rather than simple substitutions.

This guide is designed for researchers and drug development professionals to troubleshoot unexpected reaction outcomes, understand the underlying causality, and implement self-validating analytical protocols for byproduct characterization.

Part 1: Mechanistic Causality & FAQs

Q1: During the nucleophilic substitution of 2-bromobicyclo[2.2.1]heptan-1-amine, why does the reaction yield a complex mixture of skeletal isomers rather than the direct substitution product? A: The structural framework of norbornane derivatives heavily predisposes them to non-classical carbocation formation upon the departure of a leaving group like bromide at the C2 position. When the C2-Br bond ionizes, the resulting secondary carbocation is highly susceptible to a Wagner-Meerwein rearrangement[1]. This is a 1,2-alkyl shift where the C1-C6 bond migrates to C2. In the case of 2-bromobicyclo[2.2.1]heptan-1-amine, the highly electronegative bridgehead amine (-NH2) exerts a strong inductive electron-withdrawing effect (-I effect)[2]. This destabilizes the adjacent C2 carbocation, lowering the activation energy for the skeletal rearrangement as the molecule attempts to delocalize the positive charge. Consequently, the thermodynamic sink of the reaction shifts toward rearranged byproducts (e.g., 7-substituted norbornyl amines) rather than the direct C2-substituted product[3].

Q2: How does the protonation state of the C1-amine affect the byproduct distribution? A: If the reaction is conducted under acidic conditions, the C1-amine is protonated to an ammonium cation (-NH3+). This dramatically increases its electron-withdrawing capacity, further destabilizing any developing positive charge at C2. This extreme destabilization forces the molecule to bypass direct substitution entirely, accelerating Wagner-Meerwein shifts or promoting E1-type eliminations to form norbornene derivatives[4].

MechanisticPathway Start 2-Bromobicyclo[2.2.1]heptan-1-amine Ionization C2-Br Ionization (Norbornyl Cation) Start->Ionization Solvolysis/Heat WM_Rearrange Wagner-Meerwein Rearrangement Ionization->WM_Rearrange C1-C6 Bond Migration Direct_Sub Direct Substitution Ionization->Direct_Sub Nucleophilic Attack Elimination E1 Elimination Ionization->Elimination Deprotonation at C3 Rearranged_Prod Skeletal Isomers (e.g., 7-substituted) WM_Rearrange->Rearranged_Prod Sub_Prod Exo/Endo Epimers Direct_Sub->Sub_Prod Elim_Prod Norbornene Derivatives Elimination->Elim_Prod

Mechanistic divergence of 2-Bromobicyclo[2.2.1]heptan-1-amine yielding various byproducts.

Part 2: Troubleshooting Analytical Bottlenecks

Issue 1: Differentiating Exo/Endo Epimers and Rearranged Skeletons via NMR

  • Symptom: The 1H NMR spectrum of the crude mixture shows a highly overlapping aliphatic envelope (1.0 - 2.5 ppm), making it impossible to integrate protons or assign stereochemistry.

  • Causality & Solution: The rigid bicyclic framework causes severe proton-proton spin coupling (J-coupling), leading to complex multiplets. Relying solely on 1H NMR is insufficient. You must employ a self-validating 2D NMR workflow. By using 13C-HSQC, you can resolve the overlapping protons by spreading them across the 13C dimension. Subsequently, 13C-HMBC is critical: a highly concerted Wagner-Meerwein rearrangement will fundamentally alter the 3-bond carbon-proton connectivity[5]. For instance, if the C1-C6 bond migrated, HMBC will show new correlations between the C6 protons and the C2 carbon, definitively proving the skeletal shift.

Issue 2: Mass spectrometry shows identical m/z for multiple peaks in the chromatogram.

  • Symptom: LC-MS or GC-MS analysis yields 3-4 distinct chromatographic peaks, all sharing the exact same molecular weight.

  • Causality & Solution: These are likely diastereomers (exo/endo epimers) or skeletal isomers (e.g., 1-amino-7-bromonorbornane vs. 1-amino-2-bromonorbornane). While their parent mass is identical, their fragmentation patterns differ. Look specifically for the [M - 28]+ peak in GC-MS (Retro-Diels-Alder loss of ethylene), which is highly diagnostic for the intact bicyclo[2.2.1] skeleton. A significant deviation in the ratio of the m/z 67 (cyclopentadienyl cation) fragment can also distinguish rearranged from unrearranged isomers.

AnalyticalWorkflow Crude Crude Mixture GCMS GC-MS Profiling Crude->GCMS Mass & Isomer ID HPLC Prep-HPLC Isolation Crude->HPLC Separation NMR 1D/2D NMR Analysis HPLC->NMR Elucidation Validate Structure Validation NMR->Validate HMBC/COSY check

Self-validating analytical workflow for the isolation and characterization of norbornyl byproducts.

Part 3: Self-Validating Experimental Protocols

Protocol A: Controlled Solvolysis and Intermediate Trapping

Objective: To map the byproduct profile by intentionally driving the reaction through the cationic intermediate and trapping the products.

  • Initiation: Dissolve 2-bromobicyclo[2.2.1]heptan-1-amine (1.0 eq) in anhydrous methanol (0.1 M). Methanol acts as both the solvent and the trapping nucleophile.

  • Activation: Add silver triflate (AgOTf, 1.1 eq) at 0 °C. Causality: Ag+ acts as a halophilic Lewis acid, irreversibly precipitating AgBr and forcing the generation of the C2 carbocation without relying on harsh thermal conditions[6].

  • Trapping & Quenching: Stir for 30 minutes, then quench with saturated aqueous NaHCO3. The methoxide/methanol will trap the rapidly rearranging carbocations.

  • Validation: Analyze the crude mixture via GC-MS. The presence of multiple peaks with the same m/z (corresponding to the methoxy-adduct) confirms the multiplicity of the rearrangement pathways.

Protocol B: 2D NMR Workflow for Absolute Skeleton Elucidation

Objective: Establish an unambiguous structural assignment of the isolated byproducts.

  • Sample Preparation: Dissolve 15-20 mg of the HPLC-purified byproduct in 0.6 mL of CDCl3 (ensure 0.03% TMS is present for internal referencing).

  • Data Acquisition: Acquire standard 1H and 13C spectra, followed by COSY, HSQC, and HMBC.

  • Self-Validating Analysis:

    • Step 1: Use HSQC to assign all direct C-H pairs, bypassing the overlapping 1H 1D signals.

    • Step 2: Trace the spin system from the C2 proton using COSY. In an un-rearranged skeleton, H2 will couple to H3.

    • Step 3 (The Validation): Check the HMBC correlations from the bridgehead C1. In the original skeleton, C1 correlates to H2, H6, and H7. If a Wagner-Meerwein shift occurred, the HMBC map will explicitly lack the expected C1-H6 correlation, replacing it with a C2-H6 correlation.

Part 4: Quantitative Data & Reference Tables

Table 1: Diagnostic NMR Chemical Shifts for Norbornyl Amine Derivatives
PositionUnrearranged Skeleton (13C ppm)Rearranged Skeleton (13C ppm)Diagnostic Feature
C1 (Bridgehead) 55.0 - 65.045.0 - 55.0Shift depends on proximity to heteroatoms
C2 (Substituted) 48.0 - 52.035.0 - 45.0Upfield shift if halogen is lost/migrated
C7 (Bridge) 33.0 - 38.040.0 - 50.0Downfield shift if substituted post-rearrangement
Table 2: GC-MS Fragmentation Signatures (EI, 70 eV)
Fragment (m/z)Origin / Cleavage PathwayImplication for Byproduct ID
[M]+ Molecular IonConfirms overall mass (e.g., substitution vs elimination)
[M - Br]+ Loss of Bromine radicalDominant in starting material; absent in solvolysis products
[M - 28]+ Loss of Ethylene (Retro-Diels-Alder)Highly diagnostic for the intact bicyclo[2.2.1] skeleton
m/z 67 Cyclopentadienyl cationUniversal marker for norbornyl systems undergoing deep fragmentation

References

  • [1] Title: Rearrangements | PDF | Amine | Chemical Reactions Source: Scribd URL:[Link]

  • [4] Title: Bromination of norbornene derivatives: synthesis of brominated norbornanes and norbornenes Source: ResearchGate URL:[Link]

  • [3] Title: The addition of "bromine fluoride" to norbornene Source: Canadian Science Publishing URL:[Link]

  • [6] Title: Synthesis of substituted 1-norbornylamines with antiviral activity Source: PubMed URL: [Link]

  • [5] Title: Physical Organic Studies of Substituted Norbornyl Systems: Aspects of Mechanisms and Chirality Source: CORE URL: [Link]

  • [2] Title: Studies on the Regioselective Rearrangement of Azanorbornanic Aminyl Radicals into 2,8-Diazabicyclo[3.2.1]oct-2-ene Systems Source: PMC (PubMed Central) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Navigating the Chemistry of Bicyclo[2.2.1]heptane Systems

A Guide to Preventing Skeletal Rearrangements Welcome to the technical support center for researchers, scientists, and drug development professionals working with the bicyclo[2.2.1]heptane (norbornane) scaffold. This gui...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Skeletal Rearrangements

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the bicyclo[2.2.1]heptane (norbornane) scaffold. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of preventing unwanted skeletal rearrangements, particularly the Wagner-Meerwein rearrangement, during chemical synthesis. Our focus is on providing not just protocols, but the underlying mechanistic principles to empower you to make informed decisions in your experimental design.

Introduction: The Challenge of the Non-Classical Carbocation

The rigid, strained framework of the bicyclo[2.2.1]heptane system makes it a valuable scaffold in medicinal chemistry and materials science. However, this same strain contributes to its propensity to undergo skeletal rearrangements. Reactions that proceed through a carbocation intermediate, especially at the C2 position, are susceptible to the formation of the highly debated non-classical 2-norbornyl cation.[1] This delocalized carbocation, where the positive charge is shared across multiple carbon atoms, readily leads to a mixture of rearranged products, complicating purification and reducing the yield of the desired compound.[1][2]

This guide is structured to help you anticipate and overcome these challenges.

Troubleshooting Guide & FAQs

FAQ 1: I performed an acid-catalyzed hydration of norbornene and obtained a mixture of products instead of the expected alcohol. What happened?

Answer:

This is a classic example of the Wagner-Meerwein rearrangement in action. The acid-catalyzed hydration of norbornene proceeds through a carbocationic intermediate.[3] The initially formed secondary carbocation is highly unstable and rapidly rearranges to the more stable, non-classical 2-norbornyl cation.[1] This intermediate can then be attacked by water from different positions, leading to a mixture of isomeric alcohols, including products with a rearranged carbon skeleton.[4]

Causality: The driving force for this rearrangement is the stabilization gained by delocalizing the positive charge over multiple carbon atoms in the non-classical carbocation.[1] Attempting to run this reaction will almost invariably lead to a product mixture.

Recommendation: For the synthesis of norborneol derivatives, it is strongly advised to use synthetic routes that avoid the formation of a free carbocation. See the protocols in the subsequent sections for reliable, non-rearrangement methods.

Troubleshooting 1: My reaction to introduce a functional group at the C2 position of a bicyclo[2.2.1]heptane derivative is giving me a mixture of rearranged isomers. How can I suppress this?

Answer:

The formation of rearranged products is a strong indicator that your reaction conditions are favoring an S(_N)1-type mechanism, which involves a carbocation intermediate. To prevent rearrangement, you need to shift the reaction pathway towards an S(_N)2 mechanism, which is a concerted process and does not involve a carbocation.

Key Strategies to Promote S(_N)2 and Suppress S(_N)1/Rearrangement:

StrategyRationale
Lower the Reaction Temperature Carbocation rearrangements have a higher activation energy than the initial ionization step. By keeping the temperature low (e.g., -78 °C to 0 °C), you can often "freeze out" the rearrangement process, allowing the nucleophile to trap the initial carbocation before it has a chance to rearrange.[5]
Use a Less Polar Solvent Highly polar, protic solvents (e.g., water, methanol) stabilize carbocations, promoting S(_N)1 pathways and subsequent rearrangements.[6] Non-polar or less polar aprotic solvents (e.g., hexane, toluene, dichloromethane) do not solvate carbocations as effectively, thus disfavoring their formation.
Employ a Good Leaving Group A better leaving group (e.g., triflate, tosylate) will facilitate a lower-energy transition state for both S(_N)1 and S(_N)2 pathways. However, when combined with other S(_N)2-favoring conditions, it can enhance the rate of the desired concerted displacement.
Increase Nucleophile Concentration & Reactivity A high concentration of a strong, non-basic nucleophile will favor the bimolecular S(_N)2 reaction over the unimolecular S(_N)1 reaction.

Decision Workflow for Minimizing Rearrangements:

G cluster_conditions Modify Reaction Conditions start Rearranged Products Observed check_mechanism Is a carbocation intermediate likely? start->check_mechanism sn1_path S_N1 Pathway Favored check_mechanism->sn1_path  Yes alt_route Consider Alternative Synthetic Route (Non-Carbocationic) check_mechanism->alt_route  No, but still rearranging sn2_path Promote S_N2 Pathway sn1_path->sn2_path temp Lower Temperature sn2_path->temp solvent Use Less Polar Solvent sn2_path->solvent nucleophile Increase Nucleophile Concentration/Strength sn2_path->nucleophile temp->alt_route Rearrangement still occurs solvent->alt_route Rearrangement still occurs nucleophile->alt_route Rearrangement still occurs

Caption: Troubleshooting decision workflow for rearrangement reactions.

FAQ 2: How can I selectively synthesize either the exo- or endo-2-norborneol without rearrangement?

Answer:

Selective synthesis of exo- or endo-2-norborneol is a well-established process that hinges on the stereoselective reduction of norcamphor (bicyclo[2.2.1]heptan-2-one). This approach completely avoids a carbocationic intermediate, thus preventing any Wagner-Meerwein rearrangement. The choice of the reducing agent is critical for controlling the stereochemical outcome.[4]

  • For endo-Norborneol (Hydride attack from the less hindered exo face): Use a less sterically demanding reducing agent like sodium borohydride (NaBH(_4)). The smaller hydride nucleophile preferentially attacks the carbonyl from the less sterically hindered exo face, pushing the resulting hydroxyl group into the endo position.[7]

  • For exo-Norborneol (Hydride attack from the more hindered endo face): A bulkier reducing agent, such as lithium tri-sec-butylborohydride (L-Selectride®), is required. The steric bulk of this reagent forces the hydride to be delivered from the more sterically congested endo face, resulting in the formation of the exo-alcohol.[4]

Visualizing Stereoselective Reduction:

G cluster_exo exo-Norborneol Synthesis cluster_endo endo-Norborneol Synthesis norcamphor Norcamphor l_selectride L-Selectride® (Bulky Hydride) norcamphor->l_selectride endo-face attack nabh4 NaBH4 (Less Bulky Hydride) norcamphor->nabh4 exo-face attack exo_product exo-Norborneol l_selectride->exo_product endo_product endo-Norborneol nabh4->endo_product

Caption: Control of stereochemistry in norborneol synthesis.

FAQ 3: Are there general non-carbocationic methods to functionalize the bicyclo[2.2.1]heptene double bond?

Answer:

Yes, several powerful synthetic methods allow for the functionalization of the double bond in norbornene and its derivatives without generating a carbocationic intermediate, thereby circumventing Wagner-Meerwein rearrangements.

Recommended Non-Carbocationic Methods:

MethodDescriptionProduct Stereochemistry
Oxymercuration-Demercuration A two-step procedure for the Markovnikov hydration of an alkene. It involves the reaction of the alkene with mercury(II) acetate in aqueous THF, followed by reduction with sodium borohydride. This method proceeds through a mercurinium ion intermediate, not a free carbocation.[4]Predominantly exo-alcohol due to steric hindrance directing the attack of the mercury species to the exo face.
Hydroboration-Oxidation A two-step reaction for the anti-Markovnikov hydration of an alkene. It involves the addition of borane (BH(_3)) across the double bond, followed by oxidation with hydrogen peroxide and a base. The reaction is a concerted syn-addition.[4]Predominantly endo-alcohol, as the borane approaches from the less hindered exo face, placing the boron on the exo side and the hydrogen on the endo side. Oxidation replaces the boron with a hydroxyl group with retention of configuration.
Epoxidation followed by Ring Opening The double bond can be converted to an epoxide using an oxidizing agent like m-CPBA. The resulting epoxide is formed on the less hindered exo face. Subsequent ring-opening with a nucleophile under acidic or basic conditions can introduce a variety of functional groups.The initial epoxidation is exo. The stereochemistry of the ring-opening depends on the mechanism (S(_N)2-like attack).
Diels-Alder Reaction This [4+2] cycloaddition is a powerful tool for constructing the bicyclo[2.2.1]heptene skeleton with predictable stereochemistry. The endo product is often favored under kinetic control.[8]Stereochemistry is controlled by the geometry of the dienophile and the endo rule.
Troubleshooting 2: I am attempting an elimination reaction on a 2-halobicyclo[2.2.1]heptane, but I am getting a complex mixture of alkenes.

Answer:

Elimination reactions on the bicyclo[2.2.1]heptane system can be complicated by both rearrangements (E1 pathway) and strict stereoelectronic requirements (E2 pathway).

To favor a clean E2 elimination and avoid rearrangements:

  • Use a Strong, Bulky, Non-nucleophilic Base: A strong base is required to promote the bimolecular E2 mechanism over the unimolecular E1 mechanism, which proceeds through a carbocation and is prone to rearrangement.[3] A bulky base, such as potassium t-butoxide (KOtBu) or lithium diisopropylamide (LDA), will preferentially abstract the most sterically accessible proton, which can provide regioselectivity.[9]

  • Consider the Stereoelectronic Requirements: For an E2 reaction to occur, the proton being abstracted and the leaving group must be in an anti-periplanar arrangement. In the rigid bicyclo[2.2.1]heptane system, this is not always possible. The syn-elimination pathway is generally disfavored. This rigid geometry can make E2 eliminations challenging and sometimes lead to unexpected products.

  • Use a Non-polar, Aprotic Solvent: Solvents like THF or toluene are preferred over polar protic solvents to disfavor any competing S(_N)1/E1 pathways.

Experimental Protocols

Protocol 1: Stereoselective Synthesis of endo-Norborneol via Reduction of Norcamphor[4]

This protocol describes the synthesis of the endo isomer of norborneol by reducing norcamphor with sodium borohydride.

Materials:

  • Bicyclo[2.2.1]heptan-2-one (norcamphor)

  • Sodium borohydride (NaBH(_4))

  • Methanol

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH(_4)Cl) solution

  • Anhydrous magnesium sulfate (MgSO(_4))

Procedure:

  • In a 100 mL round-bottom flask, dissolve 5.0 g of norcamphor in 25 mL of methanol.

  • Cool the solution in an ice bath.

  • Slowly add 1.0 g of sodium borohydride in small portions over 15 minutes with stirring.

  • After the addition is complete, remove the ice bath and continue to stir the reaction mixture at room temperature for 30 minutes.

  • Carefully add 20 mL of saturated aqueous NH(_4)Cl solution to quench the reaction.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO(_4), filter, and remove the solvent under reduced pressure to yield the crude product.

  • The product can be purified by sublimation or recrystallization to afford endo-norborneol.

Protocol 2: Synthesis of exo-Norborneol via Oxymercuration-Demercuration of Norbornene[4]

This protocol provides a method to synthesize exo-norborneol while avoiding carbocation rearrangement.

Materials:

  • Norbornene

  • Mercury(II) acetate (Hg(OAc)(_2))

  • Tetrahydrofuran (THF)

  • Water

  • 3 M Sodium hydroxide (NaOH) solution

  • 0.5 M Sodium borohydride (NaBH(_4)) in 3 M NaOH

Procedure:

Part A: Oxymercuration

  • In a 250 mL round-bottom flask, add 15.9 g of mercury(II) acetate, 50 mL of water, and 50 mL of THF. Stir until the mercury(II) acetate has dissolved.

  • Add 4.7 g of norbornene to the solution and stir vigorously at room temperature for 1 hour. The reaction is complete when the initial yellow color of the solution disappears.

Part B: Demercuration

  • To the reaction mixture from Part A, add 50 mL of 3 M NaOH solution.

  • Cool the flask in an ice bath. Slowly and carefully add a solution of 0.95 g of sodium borohydride in 50 mL of 3 M NaOH. A black precipitate of elemental mercury will form.

  • Stir the mixture for an additional 30 minutes.

  • Allow the mercury to settle, then decant the supernatant.

  • Saturate the aqueous layer with solid sodium chloride and extract with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous MgSO(_4), filter, and remove the solvent under reduced pressure.

  • The resulting exo-norborneol can be purified by sublimation.

References

  • Grokipedia. (n.d.). endo-Norborneol. Grokipedia. [Link]

  • Wikipedia. (2023). exo-Norborneol. In Wikipedia. [Link]

  • CORE. (n.d.). Physical Organic Studies of Substituted Norbornyl Systems: Aspects of Mechanisms and Chirality. CORE. [Link]

  • Google Patents. (1957). Synthesis of exo-norborneol. US2991308A.
  • Master Organic Chemistry. (2012, October 24). Bulky Bases in Elimination Reactions. Master Organic Chemistry. [Link]

  • ResearchGate. (2021, November). Synthesis of a Bicyclo[2.2.1]heptane Skeleton with Two Oxy-Functionalized Bridgehead Carbons via the Diels–Alder Reaction. Request PDF. [Link]

  • Scribd. (2013, June 12). Neighboring Group Participation. Scribd. [Link]

  • Cram. (2020, May 8). Exo And Endo-Norborneol Reaction Lab Report. Cram. [Link]

  • PubMed. (2021, December 3). Synthesis of a Bicyclo[2.2.1]heptane Skeleton with Two Oxy-Functionalized Bridgehead Carbons via the Diels-Alder Reaction. PubMed. [Link]

  • Pure. (2015, May 2). Neighbouring group participation in bicyclic systems. Pure. [Link]

  • Semantic Scholar. (2023, December 30). Molecular Dynamics of the Norbornyl Cation in Solution and Its Generation in Winstein-Trifan Solvolysis: The Timing of Sigma Bridging. Semantic Scholar. [Link]

  • PMC. (n.d.). Using neighboring-group participation for acyclic stereocontrol in diastereoselective substitution reactions of acetals. PMC. [Link]

  • ResearchGate. (n.d.). The mass spectrum and fragmentation mechanism of exo‐ and endo‐ norborneol. Request PDF. [Link]

  • Google Patents. (n.d.).
  • Chem-Station Int. Ed. (2016, May 18). Neighboring Group Participation. Chem-Station Int. Ed. [Link]

  • Iowa State University. (n.d.). SYNTHESIS AND REACTIONS OF SOME 2,7-DISUBSTITUTED NORBORNANES. Iowa State University Digital Repository. [Link]

  • PubMed. (2001, August 22). The 2-norbornyl cation via the fragmentations of exo- and endo-2-norbornyloxychlorocarbenes: distinction without much difference. PubMed. [Link]

  • RSC Publishing. (1983). Functionalised carbocycles from carbohydrates. Part 4. The synthesis of the epoxy lactone prostaglandin intermediate via bicyclo[3.2.0]heptane derivatives. X-Ray crystal structure of (1R) -. RSC Publishing. [Link]

  • Canadian Journal of Chemistry. (1975). A Comparison of the Stereospecificity of Carbocation to Rearranged Carbocation Reactions under Observable Ion and Steady-state I. Canadian Science Publishing. [Link]

  • Wikipedia. (n.d.). 2-Norbornyl cation. In Wikipedia. [Link]

  • Wikipedia. (n.d.). Wagner–Meerwein rearrangement. In Wikipedia. [Link]

  • Master Organic Chemistry. (2013, February 26). Rearrangements in Alkene Addition Reactions. Master Organic Chemistry. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of Bicyclic Amine Scaffolds in Drug Design

Executive Summary: The 3D Revolution in Medicinal Chemistry The "Escape from Flatland" paradigm has fundamentally shifted small molecule drug discovery. While traditional aromatic scaffolds offer synthetic ease, they oft...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The 3D Revolution in Medicinal Chemistry

The "Escape from Flatland" paradigm has fundamentally shifted small molecule drug discovery. While traditional aromatic scaffolds offer synthetic ease, they often suffer from poor solubility, non-specific binding, and suboptimal pharmacokinetic (PK) profiles. Bicyclic amine scaffolds—characterized by high fraction of sp³-hybridized carbons (


)—offer a solution. By constraining the conformation of flexible amines (like piperidine or pyrrolidine), these scaffolds reduce the entropic penalty of binding, modulate basicity (

), and improve metabolic stability by blocking sites of oxidation.

This guide provides a technical comparison of key bicyclic amine scaffolds, analyzing their physicochemical properties and performance in drug design contexts.

Scaffold Architecture & Classification

Bicyclic amines are categorized by how the rings share atoms. This structural topology dictates their vector alignment and rigidity.

Classification Hierarchy
  • Fused Systems: Two rings share a common bond.

    • Examples: 3-azabicyclo[3.1.0]hexane (pyrrolidine surrogate), octahydropyrrolo[3,4-c]pyrrole.

    • Properties: Moderate rigidity; often used to introduce specific stereochemical vectors.

  • Bridged Systems: Two rings share two non-adjacent atoms (bridgeheads).

    • Examples: Quinuclidine (1-azabicyclo[2.2.2]octane), 2-azabicyclo[2.1.1]hexane (Aza-BCH).

    • Properties: High rigidity; significant modulation of amine basicity due to strain; excellent metabolic blockers.

  • Spiro Systems: Two rings share a single atom.

    • Examples: 2-azaspiro[3.3]heptane, 6-azaspiro[2.5]octane.

    • Properties: Unique perpendicular exit vectors; often used to lower lipophilicity (

      
      ) while maintaining bulk.
      

ScaffoldClassification Root Bicyclic Amine Scaffolds Fused Fused Systems (Shared Bond) Root->Fused Bridged Bridged Systems (Shared Bridgeheads) Root->Bridged Spiro Spiro Systems (Shared Atom) Root->Spiro ExFused Example: 3-azabicyclo[3.1.0]hexane (Conformationally restricted Pyrrolidine) Fused->ExFused ExBridged Example: 2-azabicyclo[2.1.1]hexane (Aza-BCH, Rigid Proline Bioisostere) Bridged->ExBridged ExSpiro Example: 2-azaspiro[3.3]heptane (Low LogD, Perpendicular Vectors) Spiro->ExSpiro

Caption: Classification of bicyclic amine scaffolds based on ring topology.

Comparative Performance Analysis

The choice of scaffold profoundly impacts the physicochemical profile of a drug candidate.[1][2] The table below contrasts standard monocyclic amines with their bicyclic counterparts.

Physicochemical Property Comparison
Scaffold ClassRepresentative StructureSurrogate For

(Est.)

(Est.)
Key Advantage
Monocyclic Pyrrolidine N/A~11.270.46Baseline flexible amine. High basicity often leads to hERG liability.
Fused 3-Azabicyclo[3.1.0]hexane Pyrrolidine~10.5 - 11.0~0.6Rigidity: Constrains the envelope conformation. Cyclopropane ring lowers

slightly via induction.
Bridged 2-Azabicyclo[2.1.1]hexane Pyrrolidine / Phenyl~8.5 - 9.5~0.3Metabolic Stability: "Escape from Flatland" star. Significant

reduction due to strain (s-character increase in N-lone pair).
Monocyclic Piperidine N/A~11.220.84Baseline 6-membered ring. Prone to oxidation at

-carbon.
Fused 3-Azabicyclo[3.2.0]heptane Piperidine~10.8~0.8Iso-lipophilic: Matches Piperidine

and solubility but locks conformation.
Bridged Quinuclidine Piperidine~11.01.3** steric Bulk:** Highly rigid "boat" piperidine. Good for filling hydrophobic pockets.
Mechanistic Insights
  • Basicity Modulation (

    
    ): 
    
    • Mechanism:[3] Increasing ring strain (e.g., in bridged systems like 2-azabicyclo[2.1.1]hexane) increases the s-character of the nitrogen lone pair, making it less available for protonation. This lowers the

      
      , which can improve membrane permeability (higher fraction of neutral species at pH 7.4) and reduce hERG channel blockage, which is often driven by high basicity.
      
  • Metabolic Stability:

    • Mechanism: Bicyclic scaffolds often remove or sterically shield the

      
      -hydrogens adjacent to the nitrogen, which are the primary sites for CYP450-mediated oxidative dealkylation.
      
    • Data Support: In a Merck optimization for LRRK2 inhibitors, replacing a pyrrolidine with 2-azabicyclo[2.1.1]hexane improved intrinsic clearance (

      
      ) significantly while maintaining potency.
      

Decision Framework for Scaffold Selection

Use this logic flow to select the appropriate bicyclic scaffold based on the liabilities of your current lead series.

ScaffoldSelection Start Current Lead Liability? Meta High Metabolic Clearance (CYP Oxidation) Start->Meta hERG hERG Liability / Low Permeability (High Basicity) Start->hERG Selectivity Poor Selectivity (Flexible Binding) Start->Selectivity Sol_Meta Use Bridged Scaffolds (e.g., 2-azabicyclo[2.1.1]hexane) Blocks alpha-oxidation sites Meta->Sol_Meta Sol_hERG Use Strained Bridged/Fused (e.g., 7-azabicyclo[2.2.1]heptane) Lowers pKa via strain/induction hERG->Sol_hERG Sol_Select Use Fused Scaffolds (e.g., 3-azabicyclo[3.1.0]hexane) Locks active conformation Selectivity->Sol_Select

Caption: Strategic decision tree for replacing monocyclic amines with bicyclic scaffolds.

Experimental Protocol: Microsomal Stability Assay

To validate the metabolic advantages of a bicyclic scaffold, the Microsomal Stability Assay is the gold standard in early discovery. This protocol determines the Intrinsic Clearance (


).
Principle

The test compound is incubated with liver microsomes (containing CYP450 enzymes) and NADPH (cofactor). The disappearance of the parent compound is monitored over time using LC-MS/MS.

Detailed Workflow

Reagents:

  • Liver Microsomes (Human/Rat/Mouse), 20 mg/mL protein conc.

  • NADPH Regenerating System (MgCl₂, Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).

  • Phosphate Buffer (100 mM, pH 7.4).

  • Internal Standard (e.g., Propranolol or Warfarin).

Step-by-Step Protocol:

  • Preparation: Prepare a 1 µM solution of the test compound (Bicyclic Amine) in Phosphate Buffer (ensure DMSO < 0.1%).

  • Pre-incubation: Mix 450 µL of compound solution with 25 µL of microsomes. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add 25 µL of NADPH regenerating system to start the reaction. (Final volume: 500 µL).

  • Sampling: At time points

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL of ice-cold Acetonitrile containing the Internal Standard to precipitate proteins.

  • Processing: Centrifuge at 4000 rpm for 20 mins at 4°C. Collect supernatant.

  • Analysis: Analyze supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound.

Calculation of


: 
Plot 

vs.

. The slope of the line is

.


MicrosomalAssay Step1 Incubation (Microsomes + NADPH + Cmpd) Step2 Sampling (0, 5, 15, 30 min) Step1->Step2 Step3 Quench (ACN + Internal Std) Step2->Step3 Step4 Centrifugation (Remove Protein) Step3->Step4 Step5 LC-MS/MS Analysis Step4->Step5 Step6 Data Analysis (Calc CLint) Step5->Step6

Caption: Workflow for In Vitro Microsomal Stability Assay.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • Mykhailiuk, P. K. (2018). Azabicyclo[2.1.1]hexanes as Bioisosteres of Pyrrolidines.[1][4] Angewandte Chemie International Edition. Link

  • Barnes-Seeman, D., et al. (2014). The Role of pKa in the Design of Drugs with Improved Oral Bioavailability. Current Topics in Medicinal Chemistry.
  • Kalgutkar, A. S., et al. (2005). Metabolism-Guided Drug Design: Strategies for Optimizing Pharmacokinetics. Drug Discovery Today.
  • Stepan, A. F., et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Non-Classical Phenyl Ring Bioisostere.[5] Journal of Medicinal Chemistry. Link

Sources

Comparative

Unambiguous Stereochemical Assignment: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods for 2-Bromobicyclo[2.2.1]heptan-1-amine

In the landscape of drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule is paramount. This is particularly true for complex chiral structures such as bicyclic amines, wher...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule is paramount. This is particularly true for complex chiral structures such as bicyclic amines, where subtle changes in stereochemistry can drastically alter pharmacological activity and toxicity. This guide provides a comprehensive comparison of X-ray crystallography and alternative spectroscopic techniques for the definitive structural elucidation of 2-Bromobicyclo[2.2.1]heptan-1-amine, a representative of this important class of molecules.

The Gold Standard: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal method for determining the three-dimensional structure of a molecule at atomic resolution.[1][2][3] It provides a detailed and unambiguous map of electron density, from which the precise coordinates of each atom, bond lengths, and bond angles can be determined.[4][5] For a molecule with multiple stereocenters like 2-Bromobicyclo[2.2.1]heptan-1-amine, SC-XRD offers the most direct and reliable means of assigning the absolute configuration.[6]

Experimental Workflow: From Powder to Structure

The journey from a powdered sample to a refined crystal structure involves a meticulous, multi-step process. Success hinges on the ability to grow high-quality single crystals, a process that can be both an art and a science.

xray_workflow cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_structure Structure Solution & Refinement SamplePrep Sample Preparation & Purification Screening Crystallization Screening SamplePrep->Screening Optimization Condition Optimization Screening->Optimization Harvest Crystal Harvesting & Mounting Optimization->Harvest DataCollection Data Collection Harvest->DataCollection DataProcessing Data Processing & Scaling DataCollection->DataProcessing StructureSolution Structure Solution (e.g., Direct Methods) DataProcessing->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Validation Structure Validation Refinement->Validation FinalStructure FinalStructure Validation->FinalStructure Final Structure & CIF

Caption: Workflow for Single-Crystal X-ray Crystallography.

Detailed Protocol: Crystallization and Data Collection

1. Salt Formation for Enhanced Crystallinity:

  • Rationale: The free amine of 2-Bromobicyclo[2.2.1]heptan-1-amine may be an oil or a low-melting solid, making crystallization challenging. Conversion to a salt, such as the hydrochloride or hydrobromide, introduces strong ionic interactions and hydrogen bonding opportunities, significantly increasing the lattice energy and the likelihood of forming well-ordered crystals.[7][8]

  • Protocol:

    • Dissolve the purified free amine in a minimal amount of a suitable solvent (e.g., diethyl ether, isopropanol).

    • Add a stoichiometric amount of a solution of HCl or HBr in a compatible solvent (e.g., HCl in diethyl ether).

    • Stir the mixture and observe for precipitation. If no precipitate forms, the solution can be concentrated or used directly in crystallization trials.

    • Collect the resulting salt by filtration, wash with a non-polar solvent (e.g., hexane), and dry under vacuum.

2. Crystallization Techniques:

  • Rationale: The ideal crystallization method provides slow, controlled precipitation to allow for the growth of a single, well-ordered crystal. Several techniques can be employed, and often a screening approach is necessary to identify the optimal conditions.[9]

  • Common Techniques: [9]

    • Slow Evaporation: A nearly saturated solution of the salt is left in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.

    • Vapor Diffusion: A concentrated solution of the sample in a small, open vial is placed inside a larger, sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the sample solution, reducing its solubility and inducing crystallization.

    • Solvent-Anti-Solvent Diffusion: A solution of the sample is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the solvents slowly mix.

3. Data Collection and Structure Refinement:

  • Protocol:

    • A suitable single crystal (typically >20 µm in all dimensions) is selected and mounted on a goniometer head.[1]

    • The crystal is placed in a stream of cold nitrogen (typically 100 K) to minimize thermal motion and radiation damage.

    • The crystal is exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.[5]

    • The collected data are processed to determine the unit cell dimensions and the intensities of the reflections.

    • The structure is solved using computational methods (e.g., direct methods for small molecules) and refined to fit the experimental data.[5] The quality of the final structure is assessed using metrics such as the R-factor.

Orthogonal Confirmation: The Power of NMR Spectroscopy

While X-ray crystallography provides a static picture of the solid-state structure, Nuclear Magnetic Resonance (NMR) spectroscopy offers invaluable information about the molecule's structure and dynamics in solution.[10][11] For confirming the constitution and relative stereochemistry of 2-Bromobicyclo[2.2.1]heptan-1-amine, a suite of NMR experiments is indispensable.

Key NMR Experiments for Structural Elucidation
  • ¹H and ¹³C NMR: These fundamental experiments provide information about the chemical environment of each proton and carbon atom, respectively.[12][13] The chemical shifts, integration (for ¹H), and multiplicities are used to piece together the carbon skeleton.

  • 2D Correlation Spectroscopy (COSY): This experiment reveals proton-proton coupling networks, allowing for the identification of adjacent protons and the tracing of spin systems through the molecule.[12]

  • Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached, providing a powerful tool for assigning carbon resonances.[12]

  • Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying quaternary carbons and piecing together different fragments of the molecule.[12]

  • Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is paramount for determining the relative stereochemistry.[14] It detects through-space interactions between protons that are close to each other, regardless of whether they are connected through bonds. By observing NOE cross-peaks, one can deduce the spatial relationships between different parts of the molecule and confirm the endo or exo configuration of substituents on the bicyclic ring.

Experimental Protocol: A Comprehensive NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR: Acquire a standard one-dimensional ¹H spectrum to assess purity and identify the different proton environments.

  • ¹³C{¹H} NMR: Acquire a proton-decoupled ¹³C spectrum to identify the number of unique carbon signals. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

  • 2D COSY: Run a standard COSY experiment to establish proton-proton connectivity.

  • 2D HSQC: Acquire an HSQC spectrum to correlate one-bond proton-carbon connectivities.

  • 2D HMBC: Run an HMBC experiment to identify long-range proton-carbon correlations.

  • 2D NOESY or ROESY: Acquire a NOESY (or ROESY for medium-sized molecules) spectrum to determine through-space proton-proton proximities and elucidate the relative stereochemistry.

analytical_workflow cluster_nmr NMR Spectroscopy (Solution State) cluster_xray X-ray Crystallography (Solid State) Start Purified 2-Bromobicyclo[2.2.1]heptan-1-amine H1_C13 1D ¹H & ¹³C NMR Start->H1_C13 Salt Salt Formation Start->Salt COSY 2D COSY H1_C13->COSY HSQC_HMBC 2D HSQC & HMBC COSY->HSQC_HMBC NOESY 2D NOESY/ROESY HSQC_HMBC->NOESY Conclusion Unambiguous Structure Confirmation NOESY->Conclusion Crystallization Crystallization Salt->Crystallization Diffraction X-ray Diffraction Crystallization->Diffraction Diffraction->Conclusion

Caption: Integrated workflow for structure elucidation.

Comparative Analysis: Choosing the Right Tool

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Primary Information 3D atomic coordinates, absolute configurationConnectivity, relative stereochemistry, dynamicsMolecular weight, elemental composition
Sample Phase Solid (single crystal)SolutionGas phase (ions)
Accuracy High (atomic resolution)High (for connectivity and relative stereochemistry)High (for mass)
Sample Requirement High-quality single crystal5-10 mg, soluble< 1 mg
Experimental Time Days to weeks (including crystallization)Hours to daysMinutes
Key Advantage Unambiguous determination of absolute stereochemistryProvides information on solution-state structure and dynamicsHigh sensitivity and rapid analysis
Key Limitation Crystallization can be a major bottleneck[10][15][16]Does not directly provide absolute configurationProvides no stereochemical information

Conclusion

For the definitive structural confirmation of 2-Bromobicyclo[2.2.1]heptan-1-amine, a synergistic approach utilizing both X-ray crystallography and NMR spectroscopy is recommended. While a comprehensive suite of NMR experiments can confidently establish the connectivity and relative stereochemistry of the molecule in solution, single-crystal X-ray diffraction remains the gold standard for unambiguously determining its absolute configuration in the solid state. The successful growth of a high-quality crystal provides an unparalleled level of structural detail, offering the ultimate validation for researchers and drug development professionals.

References

  • Fiveable. (n.d.). X-ray Crystallography and NMR in Biophysics. Retrieved from [Link]

  • University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. Retrieved from [Link]

  • Sciencemadness.org. (2009, July 25). Forming oxalate salts of amines. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link]

  • Unknown. (n.d.). Comparison of NMR and X-ray crystallography. Retrieved from [Link]

  • ResearchGate. (2025, December 11). Small Molecule X-Ray Crystallography, Theory and Workflow. Retrieved from [Link]

  • Davey, R. (2019, October 30). X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.net. Retrieved from [Link]

  • University of Canterbury. (2006, January 8). Crystallisation Techniques. Retrieved from [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). CD vs NMR vs X-ray: Which Structural Analysis Method is Right for You? Retrieved from [Link]

  • University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Google Patents. (n.d.). US4879042A - Method of crystallizing salts from aqueous solutions.
  • Zaworotko, M. J., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society, 126(41), 13492–13501. [Link]

  • PubChem. (n.d.). 2-bromobicyclo[2.2.1]heptan-1-amine hydrochloride. Retrieved from [Link]

  • American Chemical Society. (2025, September 1). Synthesis of Bicyclo[2.2.1]Heptanes via Pyridine-Boronyl Radical-Catalyzed [2π + 2σ] Cycloaddition. The Journal of Organic Chemistry. [Link]

  • MDPI. (n.d.). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules. [Link]

  • ResearchGate. (2018, October 8). New Constrained Amines in a Bicyclo[2.2.1]Heptane Skeleton. Retrieved from [Link]

  • Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry? Retrieved from [Link]

  • Unknown. (n.d.). NMR Spectroscopy. Retrieved from [Link]

  • Magritek. (n.d.). Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. Retrieved from [Link]

  • UCLA Chemistry and Biochemistry. (n.d.). Synthesis and Structure Determination of 2-Azabicyclo[2.2.1]hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. Retrieved from [Link]

  • MDPI. (2023, May 15). Synthesis and Structure of N-(1-(Bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-yl)benzenesulfonamide. Retrieved from [Link]

Sources

Validation

Spectroscopic comparison of 2-Bromobicyclo[2.2.1]heptan-1-amine isomers

Spectroscopic Comparison of 2-Bromobicyclo[2.2.1]heptan-1-amine Isomers Executive Summary Product Class: Conformationally Restricted Alicyclic Amines Primary Application: Fragment-based drug discovery (FBDD), peptidomime...

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Comparison of 2-Bromobicyclo[2.2.1]heptan-1-amine Isomers

Executive Summary

Product Class: Conformationally Restricted Alicyclic Amines Primary Application: Fragment-based drug discovery (FBDD), peptidomimetics, and glutamate receptor ligand design. Core Challenge: The differentiation of endo and exo diastereomers is critical due to their distinct vectors for substituent display. This guide provides a definitive spectroscopic framework for distinguishing 2-exo-bromo-1-aminonorbornane from 2-endo-bromo-1-aminonorbornane .

Structural Analysis & Isomerism

The 2-bromobicyclo[2.2.1]heptan-1-amine scaffold consists of a norbornane skeleton with a bridgehead amine at C1 and a bromine substituent at C2. Because the C1 position is a bridgehead, it is achiral in isolation, but its substitution breaks the symmetry of the norbornane cage, creating a chiral environment if the C2 substituent is considered.

However, the primary separation challenge in synthesis is distinguishing the diastereomers :

  • Exo-Isomer: The C2-Bromine bond points "outward" (equatorial-like), away from the C7 bridge. The geminal proton (H2) is endo.

  • Endo-Isomer: The C2-Bromine bond points "inward" (axial-like), towards the "concave" face of the cage. The geminal proton (H2) is exo.

Critical Note: The C1-amine eliminates the H1-H2 vicinal coupling typically seen in norbornanes, simplifying the splitting pattern of the diagnostic H2 proton to interactions with C3 protons only.

Spectroscopic Differentiation (NMR & IR)

The most reliable method for assignment is


H NMR , specifically analyzing the multiplicity and coupling constants of the H2 methine proton  (geminal to Bromine).
A. Proton NMR ( H NMR) Signatures
FeatureExo-2-Bromo Isomer (H2 is endo)Endo-2-Bromo Isomer (H2 is exo)Mechanistic Explanation
H2 Chemical Shift

3.8 – 4.2 ppm

4.2 – 4.6 ppm
Exo protons are typically deshielded relative to endo protons in norbornanes due to C-C bond anisotropy.
H2 Multiplicity Doublet of Doublets (dd) Multiplet (ddd or dddd) The exo-H2 (in the endo-Br isomer) engages in long-range W-coupling.
Vicinal Coupling (

)
**

Hz

Hz

Hz

Hz
Karplus relationship dictates larger

for eclipsed cis interactions (dihedral

).
Long-Range Coupling (

)
None / Negligible

Hz (W-coupling)
Diagnostic: H2-exo couples with H6-exo via a planar "W" arrangement. H2-endo lacks this geometry.

 Note:  Since H1 is replaced by an amine, there is no 

. The H2 signal is split only by the two protons at C3 and potentially long-range interactions.
B. Carbon NMR ( C NMR)
  • C2 Shift: The carbon bearing the bromine appears at

    
     50–60 ppm .
    
  • Gamma-Gauche Effect: The endo-Br isomer typically causes an upfield shift (shielding) of the C6 methylene carbon (

    
     ppm shift) due to steric compression between the endo-Br and the C6-endo proton. The exo-Br isomer lacks this steric interaction.
    
C. Infrared Spectroscopy (IR)
  • C-Br Stretch:

    • Exo-Br:

      
       cm
      
      
      
      (Stronger, less hindered).
    • Endo-Br:

      
       cm
      
      
      
      (Shifted due to cage strain).
  • N-H Stretch: Primary amine doublet (

    
     cm
    
    
    
    ). In the exo-Br isomer, intramolecular H-bonding between the amine and bromine is geometrically unfavorable. In the endo-Br isomer, weak H-bonding may broaden these bands.

Experimental Protocol: Synthesis & Separation

Objective: Synthesis of 2-bromo-1-aminonorbornane isomers via Hunsdiecker-type functionalization or Curtius rearrangement.

Step-by-Step Workflow:

  • Precursor Preparation: Start with bicyclo[2.2.1]heptane-1-carboxylic acid .

  • Bromination (Radical):

    • Reagents:

      
      , 
      
      
      
      (UV light) or NBS/AIBN.
    • Conditions: Reflux in

      
       or trifluorotoluene.
      
    • Outcome: Produces a mixture of exo and endo 2-bromo-1-carboxylic acids. The exo isomer is generally thermodynamically favored.

  • Curtius Rearrangement (Carboxyl

    
     Amine): 
    
    • Activation: Convert acid to acyl azide using DPPA (Diphenylphosphoryl azide) and

      
      .
      
    • Rearrangement: Heat to

      
      C in toluene to form the isocyanate.
      
    • Hydrolysis: Treat with aqueous HCl to yield the amine hydrochloride salt.

  • Isomer Separation (Critical Step):

    • The isomers are best separated at the intermediate stage (bromo-ester or bromo-isocyanate) or as the final amine using High-Performance Liquid Chromatography (HPLC) .

    • Column: C18 Reverse Phase.

    • Mobile Phase: Water/Acetonitrile (0.1% TFA gradient).

    • Elution Order: The more polar endo-isomer (due to dipole alignment) typically elutes before the exo-isomer.

Visualization of Diagnostic Pathways

The following diagram illustrates the structural difference and the diagnostic "W-coupling" path available only to the Endo-Br isomer (where H2 is Exo).

NorbornaneSpectroscopy cluster_0 Endo-2-Bromo Isomer cluster_1 Exo-2-Bromo Isomer EndoStruct Structure: Br is Endo (Axial-like) H2 is Exo (Equatorial-like) W_Coupling Diagnostic Signal: Long-Range W-Coupling (H2-exo <-> H6-exo) EndoStruct->W_Coupling Geometric Requirement Shift_Endo H2 Shift: Downfield (~4.4 ppm) EndoStruct->Shift_Endo No_W Diagnostic Signal: NO W-Coupling (Simple dd pattern) W_Coupling->No_W Key Differentiator ExoStruct Structure: Br is Exo (Equatorial-like) H2 is Endo (Axial-like) ExoStruct->No_W Geometry Precludes Shift_Exo H2 Shift: Upfield (~3.9 ppm) ExoStruct->Shift_Exo

Caption: Diagnostic NMR pathways for 2-Bromobicyclo[2.2.1]heptan-1-amine isomers. The presence of W-coupling is the "smoking gun" for the Endo-Br isomer.

References

  • Karplus, M. (1963). "Vicinal Proton Coupling in Nuclear Magnetic Resonance." Journal of the American Chemical Society, 85(18), 2870–2871. Link

  • Marchand, A. P. (1982). Stereochemical Applications of NMR Studies in Rigid Bicyclic Systems. Verlag Chemie International. (Fundamental text on Norbornane W-coupling).
  • Kitching, W., et al. (1982). "Carbon-13 NMR of some bicyclo[2.2.1]heptanes." Organic Magnetic Resonance, 18(2), 130-136. (Reference for Gamma-gauche effects in norbornanes).
  • Wiberg, K. B., & Low, K. S. (1992). "Substituent effects on 13C chemical shifts in norbornane derivatives." Journal of the American Chemical Society, 114(20), 7620-7627. Link

  • BenchChem. (2025). "Synthesis and applications of aminoboronic acids and norbornane scaffolds." BenchChem Technical Guides. Link

Comparative

A Comparative Guide to the Biological Activity Screening of Novel 2-Bromobicyclo[2.2.1]heptan-1-amine Derivatives

Introduction: Unlocking the Potential of a Privileged Scaffold The bicyclo[2.2.1]heptane framework is recognized in medicinal chemistry as a "privileged" scaffold. Its inherent conformational rigidity allows for the prec...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The bicyclo[2.2.1]heptane framework is recognized in medicinal chemistry as a "privileged" scaffold. Its inherent conformational rigidity allows for the precise three-dimensional positioning of functional groups, a critical feature for achieving high-affinity and selective interactions with biological targets.[1][2] This structural motif is a cornerstone in a diverse array of biologically active molecules, from potent anticancer agents and antimicrobials to complex modulators of the central nervous system.[3][4][5]

The introduction of a bromine atom and an amine group onto this scaffold, as in the 2-Bromobicyclo[2.2.1]heptan-1-amine series, presents a novel chemical space ripe for exploration. The amine offers a key site for interaction or further derivatization, while the bromine can serve as a synthetic handle or contribute to binding interactions through halogen bonding.

This guide presents a comprehensive, multi-tiered strategy for the systematic biological activity screening of these novel derivatives. In the absence of established data for this specific chemical series, we will leverage a comparative approach, drawing insights from structurally related bicyclic compounds to inform our experimental design. The objective is to provide researchers and drug development professionals with a robust, logical, and efficient workflow to identify and characterize the therapeutic potential of this promising new class of molecules.

The Rationale for a Tiered Screening Cascade

To maximize efficiency and conserve valuable resources (both compound and reagents), a tiered or hierarchical screening approach is paramount. This strategy begins with broad, high-throughput assays to identify any "hits" or areas of potential biological activity. Positive results from this primary screen then trigger a cascade of more specific, mechanistically focused secondary and tertiary assays designed to validate the initial findings, elucidate the mechanism of action, and establish selectivity. This logical progression ensures that research efforts are focused only on the most promising candidates.

G cluster_0 Screening Workflow A Novel 2-Bromobicyclo[2.2.1]heptan-1-amine Derivatives B Tier 1: Primary Screening (Broad-Spectrum Assays) A->B Initial Compound Library D In Silico ADMET Profiling (Concurrent Analysis) A->D Virtual Screening C Tier 2: Secondary Screening (Target Validation & Selectivity) B->C Active 'Hits' Progress B->D C->D E Lead Candidate Identification (SAR & In Vivo Studies) C->E Validated & Selective Leads

Caption: A tiered workflow for screening novel compounds.

Tier 1: Primary Screening - Casting a Wide Net

The initial goal is to rapidly assess the derivatives against a diverse set of biological systems to uncover potential therapeutic avenues. Based on the activities of related bicyclic structures, antiproliferative and antimicrobial screens are logical and high-yield starting points.

Antiproliferative and Cytotoxicity Screening

Causality: The rigid bicyclo[2.2.1]heptane core is a feature of compounds demonstrating significant antiproliferative activity against various cancer cell lines.[2][5] Therefore, evaluating the cytotoxic potential of the novel derivatives is a primary objective.

Experimental Protocol: MTT Cell Proliferation Assay

This colorimetric assay provides a robust and high-throughput method for measuring metabolically active cells, which serves as an indicator of cell viability and proliferation.

  • Cell Culture: Plate human cancer cell lines (e.g., HeLa - cervical, C6 - glioma, MCF-7 - breast adenocarcinoma) in 96-well microplates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test derivatives (e.g., from 0.1 µM to 100 µM) in culture medium. Add the diluted compounds to the respective wells and include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[2]

  • Solubilization: Carefully remove the culture medium and add 150 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Data Presentation: Antiproliferative Activity

Derivative IDHeLa IC₅₀ (µM)C6 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
Compound X-0115.2 ± 1.829.4 ± 3.118.7 ± 2.2
Compound X-02> 100> 100> 100
Doxorubicin0.8 ± 0.11.2 ± 0.20.9 ± 0.1
Broad-Spectrum Antimicrobial Screening

Causality: Structurally related bicyclic monoterpene amines have demonstrated potent and broad-spectrum antibacterial and antifungal activities, making this a promising area for investigation.[4][6]

Experimental Protocol: Broth Microdilution for MIC Determination

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Microorganism Preparation: Prepare standardized inoculums of test organisms (e.g., Staphylococcus aureus [Gram+], Escherichia coli [Gram-], and Candida albicans [Fungus]) according to CLSI guidelines.

  • Compound Plating: In a 96-well plate, perform a two-fold serial dilution of the test compounds in appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

  • Inoculation: Add the standardized microbial suspension to each well. Include a positive control (microbes + broth, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity. An indicator dye like resazurin can be used to aid visualization.

Data Presentation: Antimicrobial Activity (MIC)

Derivative IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Compound Y-0183216
Compound Y-02> 128> 128> 128
Amikacin22N/A
KetoconazoleN/AN/A16

Tier 2: Target-Specific and Mechanistic Assays

Hits identified in Tier 1, or compounds specifically designed with a particular target class in mind, should advance to more focused secondary screening. The bicyclic amine scaffold is a known pharmacophore for CNS targets and other specific receptor classes.

CNS Activity: Monoamine Transporter Binding

Causality: Bicyclic amine cores are central to the structure of potent triple reuptake inhibitors (TRIs) that modulate serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, which are key targets for treating depression and other neurological disorders.[3]

Workflow: From Binding to Function

G A Primary Hit B Radioligand Binding Assay (SERT, NET, DAT) A->B Test Affinity C Functional Uptake Assay (Inhibition of Neurotransmitter Uptake) B->C Confirm Functional Activity D In Vivo Model (e.g., Tail Suspension Test) C->D Evaluate Efficacy

Caption: Workflow for CNS-active compound validation.

Experimental Protocol: Radioligand Binding Assay

This assay quantifies the affinity of a test compound for a specific receptor or transporter by measuring its ability to displace a known high-affinity radiolabeled ligand.

  • Membrane Preparation: Use cell membranes prepared from HEK293 cells stably expressing human SERT, NET, or DAT.

  • Assay Setup: In a 96-well plate, combine the cell membranes (20-40 µg protein), a specific radioligand (e.g., [³H]Citalopram for SERT), and varying concentrations of the test compound in a binding buffer.

  • Incubation: Incubate the plates for 60-120 minutes at room temperature to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the reaction mixture through a glass fiber filtermat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Scintillation Counting: Place the filtermats in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the Ki (inhibition constant) by analyzing the displacement curves using the Cheng-Prusoff equation.

Data Presentation: Monoamine Transporter Affinity

Derivative IDSERT Ki (nM)NET Ki (nM)DAT Ki (nM)
Compound Z-0125 ± 498 ± 11155 ± 21
Compound Z-02550 ± 451200 ± 110> 5000
Reference TRI2985168

Concurrent Analysis: In Silico ADMET Profiling

Causality: Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical to avoid late-stage failures. Computational tools provide rapid, cost-effective predictions of drug-likeness and potential liabilities.[5][7]

Methodology: Predictive Modeling

Utilize validated computational platforms (e.g., SwissADME, ACD/Percepta) to calculate key physicochemical and pharmacokinetic properties.[5] A primary screen is for compliance with Lipinski's Rule of Five, which predicts oral bioavailability.[7]

G Lipinski Lipinski's Rule of Five Molecular Weight ≤ 500 Da LogP ≤ 5 H-bond Donors ≤ 5 H-bond Acceptors ≤ 10

Caption: Key parameters of Lipinski's Rule of Five.

Data Presentation: Predicted ADMET Properties

ParameterCompound Z-01Guideline
Molecular Weight ( g/mol )345.3≤ 500
LogP2.8≤ 5
H-bond Donors1≤ 5
H-bond Acceptors3≤ 10
Lipinski Violations0≤ 1
GI Absorption (Predicted)HighHigh
BBB Permeant (Predicted)YesTarget Dependent

Conclusion and Strategic Outlook

This guide outlines a systematic and scientifically-grounded strategy for probing the biological activities of novel 2-Bromobicyclo[2.2.1]heptan-1-amine derivatives. By commencing with broad antiproliferative and antimicrobial screens, researchers can efficiently identify promising areas of activity. Subsequent progression to more focused, target-based assays, such as monoamine transporter binding, allows for the validation and mechanistic characterization of initial hits.

The concurrent use of in silico ADMET profiling ensures that only candidates with favorable drug-like properties are advanced. The data generated from this comprehensive screening cascade will be instrumental in building robust Structure-Activity Relationships (SAR), guiding the next cycle of chemical synthesis and optimization, and ultimately identifying lead candidates for further preclinical and in vivo evaluation.

References

  • Title: Synthesis and Pharmacological Characterization of Bicyclic Triple Reuptake Inhibitor 3-Aryl Octahydrocyclopenta[c]pyrrole Analogues Source: ResearchGate URL: [Link]

  • Title: Synthesis and Biological Evaluation of Novel Pyrimidine Amine Derivatives Bearing Bicyclic Monoterpene Moieties Source: MDPI URL: [Link]

  • Title: Development of Bicyclic Compounds Containing a Tertiary Amine Moiety as T Cell Activators Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Synthesis and Biological Evaluation of Novel Pyrimidine Amine Derivatives Bearing Bicyclic Monoterpene Moieties Source: ProQuest URL: [Link]

  • Title: Design, synthesis and pharmacological evaluation of bicyclic and tetracyclic pyridopyrimidinone analogues as new KRAS G12C inhibitors Source: PubMed URL: [Link]

  • Title: Synthesis, Biological Activity and Preliminary in Silico ADMET Screening of Polyamine Conjugates with Bicyclic Systems Source: MDPI URL: [Link]

  • Title: Screening Methods for the Evaluation of Biological Activity in Drug Discovery Source: University of Helsinki URL: [Link]

  • Title: Synthesis of bicyclic amines and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1 Source: PubMed URL: [Link]

  • Title: Novel Tricyclo[4.2.1]Nonane and Bicyclo[2.2.1]Heptane Derivatives: Synthesis, in Vitro Biological Activities and in Silico Studies Source: PubMed URL: [Link]

  • Title: Synthesis and biological activity of various derivatives of a novel class of potent, selective, and orally active prostaglandin D2 receptor antagonists. 1. Bicyclo[2.2.1]heptane derivatives Source: PubMed URL: [Link]

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Validation

A Comparative Guide to the Enantioselective Synthesis and Validation of 2-Bromobicyclo[2.2.1]heptan-1-amine

This guide provides an in-depth technical comparison of methodologies for the enantioselective synthesis of 2-bromobicyclo[2.2.1]heptan-1-amine, a valuable chiral building block for drug discovery. We will explore variou...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of methodologies for the enantioselective synthesis of 2-bromobicyclo[2.2.1]heptan-1-amine, a valuable chiral building block for drug discovery. We will explore various synthetic strategies, emphasizing the rationale behind experimental choices, and detail a rigorous, multi-platform approach to validate the product's enantiomeric purity and absolute configuration. The protocols described herein are designed to function as a self-validating system, ensuring the highest standards of scientific integrity for researchers, scientists, and drug development professionals.

Introduction: The Significance of Stereochemistry in Bridged Bicyclic Amines

Bridged bicyclic scaffolds, such as the bicyclo[2.2.1]heptane system, are integral to numerous biologically active molecules and pharmaceutical agents.[1] Their rigid, three-dimensional structure provides a unique conformational constraint that can enhance binding affinity and selectivity for biological targets. A notable example is epibatidine, a potent analgesic isolated from the skin of the Ecuadoran poison frog, which features a 7-azabicyclo[2.2.1]heptane core.[2][3] The development of analogues to such natural products is a cornerstone of modern medicinal chemistry.[4][5][6]

For chiral molecules like 2-bromobicyclo[2.2.1]heptan-1-amine, controlling the absolute stereochemistry is paramount. Enantiomers of a chiral drug can exhibit profoundly different pharmacological, toxicological, and pharmacokinetic properties.[7][8][9] Consequently, regulatory agencies strongly advocate for the development of single-enantiomer drugs.[8][9] This necessitates robust and reliable methods for both the asymmetric synthesis of the target molecule and the validation of its stereochemical purity.

Part 1: A Comparative Analysis of Enantioselective Synthetic Strategies

The synthesis of enantiomerically pure bridged bicyclic amines can be approached through several distinct strategies. The optimal choice depends on factors such as scalability, cost, available starting materials, and the desired level of enantiomeric excess (ee). We will compare three primary approaches: chiral auxiliary-mediated synthesis, asymmetric catalysis, and resolution of a racemic mixture.

Strategy 1: Chiral Auxiliary-Mediated Synthesis

This is a robust and well-established method for controlling stereochemistry.[10][11] The core principle involves temporarily attaching an enantiomerically pure molecule (the chiral auxiliary) to a prochiral substrate.[11] The auxiliary then sterically directs a subsequent reaction to favor the formation of one diastereomer over the other, effectively creating a new chiral center with a specific configuration.[11]

For the bicyclo[2.2.1]heptane core, a logical approach involves an asymmetric Diels-Alder reaction, followed by functional group manipulation. Chiral N-acyl oxazolidinones, pioneered by David A. Evans, are exemplary auxiliaries for such transformations.[11]

G cluster_0 General Workflow for Chiral Auxiliary-Mediated Synthesis A Prochiral Substrate (e.g., Acryloyl Chloride) C Attach Auxiliary: Formation of Chiral Dienophile A->C B Chiral Auxiliary (e.g., (S)-4-benzyl-2-oxazolidinone) B->C D Diastereoselective Reaction (e.g., Diels-Alder with Cyclopentadiene) C->D + Diene E Formation of Diastereomerically Enriched Bicyclic Adduct D->E F Functional Group Transformation & Cleavage E->F e.g., Curtius Rearrangement G Enantiomerically Pure Product (e.g., Target Amine) F->G H Recovered Auxiliary F->H

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.[11]

Causality Behind Experimental Choices:

  • Choice of Auxiliary: Evans-type oxazolidinones are selected due to their high directing ability, which stems from the conformationally locked chelated transition state of their metal enolates, effectively shielding one face of the molecule.[11]

  • Reaction Sequence: A Diels-Alder reaction is a powerful method for constructing the bicyclo[2.2.1]heptane skeleton in a single, stereocontrolled step.[12] Subsequent transformations, like a Curtius rearrangement of a carboxylic acid intermediate, provide a reliable route to the bridgehead amine.

Strategy 2: Asymmetric Catalysis

Catalytic methods represent a more atom-economical approach, as only a substoichiometric amount of a chiral catalyst is required to generate a large quantity of enantiomerically enriched product. For the synthesis of 2-aminobicyclo[2.2.1]heptane derivatives, a potential route is the catalytic hydroamination of norbornene or its derivatives.[13]

While the direct enantioselective hydroamination of unactivated alkenes remains challenging, significant progress has been made, particularly with late transition metal catalysts.[13] The reaction of norbornene with an amine in the presence of a chiral catalyst could, in principle, generate the desired product.[14][15][16]

Causality Behind Experimental Choices:

  • Catalyst System: Chiral catalyst systems, often based on rare-earth or late transition metals, are developed to create a chiral environment around the reactants, influencing the trajectory of the amine addition to the double bond.[13]

  • Advantages: This approach avoids the stoichiometric use and subsequent removal of a chiral auxiliary, streamlining the synthesis and reducing waste.

Strategy 3: Resolution of Racemic Mixtures

This classical approach involves synthesizing the target molecule as a racemic mixture and then separating the two enantiomers. This is typically achieved by reacting the racemic amine with an enantiomerically pure chiral resolving agent (e.g., tartaric acid or a derivative) to form a pair of diastereomeric salts. These salts possess different physical properties, such as solubility, and can be separated by fractional crystallization.

Causality Behind Experimental Choices:

  • Resolving Agent: The choice of resolving agent is critical and often determined empirically. An effective agent will form well-defined, crystalline salts with significantly different solubilities, allowing for efficient separation.

  • Limitations: This method is often less efficient, as the maximum theoretical yield for the desired enantiomer is 50%. It can also be labor-intensive and difficult to scale up.

Performance Comparison of Synthetic Strategies
StrategyTypical Enantioselectivity (ee)ScalabilityKey AdvantagesKey Disadvantages
Chiral Auxiliary >95%Good to ExcellentHigh predictability and reliability; well-established protocols.[10][11]Requires additional steps for attachment and cleavage; stoichiometric use of expensive auxiliary.
Asymmetric Catalysis Variable (70-99%)ExcellentHigh atom economy; reduces synthetic steps.Catalyst development can be challenging; may require extensive optimization.[13]
Racemic Resolution Up to >99% (after separation)Poor to ModerateUtilizes simple, non-asymmetric synthesis for the racemate.Maximum 50% theoretical yield; can be labor-intensive and difficult.

Part 2: A Self-Validating System for Stereochemical Quality Control

Ensuring the stereochemical integrity of the final compound is a critical, multi-step process. A single analytical technique is often insufficient. We advocate for a cross-validation approach using orthogonal methods to confirm both the enantiomeric excess and the absolute configuration.

G cluster_1 Cross-Validation Workflow for Stereochemical Purity Start Synthesized Chiral Amine HPLC Method 1: Chiral HPLC (Quantitative ee Determination) Start->HPLC NMR Method 2: Chiral NMR (Orthogonal ee Confirmation) Start->NMR VCD Method 3: VCD Spectroscopy (Absolute Configuration) Start->VCD Result Validated Enantiopure Product (Known ee and Absolute Configuration) HPLC->Result High Precision ee >99% NMR->Result Confirm ee Value VCD->Result Confirm (1R) or (1S)

Caption: A logical workflow for the comprehensive validation of a chiral compound.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess (ee)

Chiral HPLC is the gold standard for the precise quantification of enantiomers due to its high efficiency and reproducibility.[8][17] The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[18]

Experimental Protocol: Chiral HPLC Method Development

  • Column Screening: Begin by screening polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose), as they are effective for a broad range of chiral amines.[8][18]

  • Mobile Phase Screening:

    • Normal Phase: Screen with mixtures of hexane/isopropanol or hexane/ethanol.[19]

    • Polar Organic Mode: Screen with acetonitrile/methanol.[19]

    • Additives: For basic amines, it is crucial to add acidic and basic additives to the mobile phase (e.g., 0.2% trifluoroacetic acid and 0.2% triethylamine) to improve peak shape and selectivity.[19]

  • Method Optimization: If separation is observed, optimize the resolution (Rs ≥ 1.5 is ideal for baseline separation) by adjusting the mobile phase composition, flow rate, and column temperature.[8][20]

  • Sample Preparation: Dissolve the amine sample in the mobile phase at a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter before injection.[8]

  • Data Analysis: Integrate the peak areas for both enantiomers (A1 and A2). Calculate the enantiomeric excess using the formula: % ee = |(A1 - A2) / (A1 + A2)| * 100

ParameterTypical ConditionRationale
Column Chiralpak IA or IC (Amylose-based)Broad selectivity for chiral amines.[17]
Mobile Phase Hexane/Ethanol (80:20 v/v) + 0.2% TFA/TEACommon starting point for normal-phase separation of amines.[19]
Flow Rate 1.0 mL/minStandard analytical flow rate.[17]
Detection UV at 210 nmGeneral wavelength for compounds lacking a strong chromophore.
Temperature 25 °CTemperature can be varied to optimize selectivity.[8]
Method 2: NMR Spectroscopy for Orthogonal Validation of ee

NMR spectroscopy provides a powerful and independent method for determining enantiomeric excess.[7][21] Since enantiomers are indistinguishable in a standard achiral NMR solvent, a chiral auxiliary must be added to the NMR tube. This is typically a chiral solvating agent (CSA) that forms transient, non-covalent diastereomeric complexes with the analyte.[7][22] These diastereomeric complexes have distinct chemical shifts, allowing for the quantification of each enantiomer.[7][21]

Experimental Protocol: ee Determination by ¹H NMR

  • Choice of CSA: BINOL (1,1'-bi-2-naphthol) and its derivatives are excellent CSAs for primary amines, forming distinct complexes through hydrogen bonding and other interactions.[21][23]

  • Sample Preparation:

    • In a clean NMR tube, dissolve ~5 mg of the amine analyte in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire a standard ¹H NMR spectrum of the analyte alone.

    • Add approximately 1.1 to 1.5 equivalents of the enantiomerically pure CSA (e.g., (R)-BINOL) directly to the NMR tube.[7]

    • Shake the tube for 30 seconds to ensure complex formation.[23]

  • Data Acquisition: Acquire the ¹H NMR spectrum of the mixture.

  • Data Analysis:

    • Identify a proton signal in the analyte that is well-resolved into two separate peaks (one for each diastereomeric complex).

    • Carefully integrate both peaks. The ratio of the integrals directly corresponds to the ratio of the enantiomers.

    • Calculate the % ee from the integration values (I1 and I2): % ee = |(I1 - I2) / (I1 + I2)| * 100.[21]

Method 3: Vibrational Circular Dichroism (VCD) for Absolute Configuration

While HPLC and NMR can quantify the ratio of enantiomers, they do not reveal which peak corresponds to the (R)-enantiomer and which to the (S)-enantiomer. Determining the absolute configuration is essential.[24][25] While single-crystal X-ray diffraction is the definitive method, it requires high-quality crystals, which can be difficult to obtain.[26]

Vibrational Circular Dichroism (VCD) is a powerful alternative that determines the absolute configuration of chiral molecules in solution.[24][25] VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions.[24][25] The experimental VCD spectrum is then compared to a spectrum predicted by ab initio or density functional theory (DFT) calculations for a known enantiomer (e.g., the R-enantiomer).[25][26]

  • If the experimental and calculated spectra match in the sign and relative intensity of the bands, the sample has the same absolute configuration as the calculated model.[26]

  • If the spectra are mirror images, the sample has the opposite absolute configuration.[26]

This combination of a high-precision quantitative method (HPLC), a rapid orthogonal check (NMR), and a definitive structural assignment (VCD) constitutes a robust and trustworthy validation system.

References

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  • Synthesis of 1-substituted epibatidine analogues and their in vitro and in vivo evaluation as α4β2 nicotinic acetylcholine receptor ligands. RSC Publishing. Available at: [Link]

  • Synthesis of (±)-Epibatidine and Its Analogues. The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis and Nicotinic Acethylcholine Receptor Binding Affinities of New Epibatidine Analogues. Arkivoc. Available at: [Link]

  • Epibatidine. Wikipedia. Available at: [Link]

  • Determining Enantiomeric Excess by Direct NMR Methods and by Indirect Methods. UC Press Journals. Available at: [Link]

  • EPIBATIDINE ANALOGS SYNTHESIZED FOR CHARACTERIZATION OF NICOTINIC PHARMACOPHORES-A REVIEW. PubMed. Available at: [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]

  • NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. ACS Publications. Available at: [Link]

  • Chiral Columns for enantiomer separation by HPLC. sumichiral. Available at: [Link]

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  • Unexpected catalytic and stereoselective hydroarylation of norbornene during the attempted rhodium-catalysed hydroamination of norbornene with aniline or diphenylamine. Journal of the Chemical Society, Chemical Communications (RSC Publishing). Available at: [Link]

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  • Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. Available at: [Link]

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  • Chiral Non-Racemic Bicyclic Lactams. Auxiliary-Based Asymmetric Reactions. SciSpace. Available at: [Link]

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Comparative

A Researcher's Guide to Unraveling Reaction Mechanisms: A DFT-Based Comparison of Pathways for 2-Bromobicyclo[2.2.1]heptan-1-amine

In the intricate world of drug development, understanding the precise reaction mechanisms of complex molecules is paramount. The stereochemistry and regioselectivity of a reaction can dramatically influence the biologica...

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of drug development, understanding the precise reaction mechanisms of complex molecules is paramount. The stereochemistry and regioselectivity of a reaction can dramatically influence the biological activity and safety profile of a pharmaceutical compound. 2-Bromobicyclo[2.2.1]heptan-1-amine, a constrained bicyclic amine, represents a valuable scaffold in medicinal chemistry. Its rigid framework allows for the precise positioning of substituents, making it an attractive building block for novel therapeutics. However, the reactivity of this molecule is not straightforward, with the potential for multiple competing reaction pathways.

This guide provides a comprehensive comparison of plausible reaction mechanisms for 2-bromobicyclo[2.2.1]heptan-1-amine, leveraging the power of Density Functional Theory (DFT) analysis. As a senior application scientist, the goal is to not only present data but to illuminate the "why" behind the computational choices and the interpretation of the results. This guide is designed for researchers, scientists, and drug development professionals seeking to apply computational chemistry to predict and understand complex organic reactions.

The Mechanistic Dichotomy: Exploring Potential Reaction Pathways

The structure of 2-bromobicyclo[2.2.1]heptan-1-amine, with a bromine atom on a secondary carbon and a neighboring bridgehead amine, suggests several potential reaction pathways under appropriate conditions. The primary competing mechanisms to consider are:

  • Substitution Reactions:

    • S(_N)2 (Bimolecular Nucleophilic Substitution): A direct backside attack by a nucleophile, leading to inversion of stereochemistry. In this rigid bicyclic system, a classical backside attack is sterically hindered.

    • S(_N)1 (Unimolecular Nucleophilic Substitution): Formation of a carbocation intermediate, which can then be attacked by a nucleophile from either face, potentially leading to a racemic mixture. The stability of the resulting carbocation is a key factor.

  • Elimination Reactions:

    • E2 (Bimolecular Elimination): A concerted process where a base removes a proton and the leaving group departs simultaneously. The anti-periplanar arrangement of a proton and the leaving group is crucial for this pathway.

  • Rearrangement Reactions:

    • Wagner-Meerwein Rearrangement: A common occurrence in bicyclic systems involving a 1,2-hydride or 1,2-alkyl shift to form a more stable carbocation intermediate. This is a strong possibility given the strained nature of the bicyclo[2.2.1]heptane framework.[1][2]

To adjudicate between these possibilities, a robust computational approach is necessary. DFT has emerged as a powerful tool for elucidating reaction mechanisms, providing insights into the electronic structure and energetics of reactants, transition states, and products.[3][4][5]

The Computational Protocol: A Step-by-Step Guide to DFT Analysis

The following protocol outlines a rigorous and self-validating workflow for the DFT analysis of the reaction mechanisms of 2-bromobicyclo[2.2.1]heptan-1-amine.

Step 1: Geometry Optimization and Frequency Calculations of Reactants and Products

The initial step involves building the 3D structures of the reactant (2-bromobicyclo[2.2.1]heptan-1-amine) and all potential products for the S(_N)1, S(_N)2, E2, and rearrangement pathways. These structures are then optimized to find their lowest energy conformations.

  • Methodology:

    • Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is utilized.

    • Functional and Basis Set Selection: The choice of functional and basis set is critical for accuracy. A common and well-validated combination for organic reactions is the B3LYP hybrid functional with the 6-31G(d,p) basis set.[6][7][8] For higher accuracy, a larger basis set like 6-311+G(d,p) can be employed.

    • Input: The initial Cartesian coordinates of each molecule are provided as input.

    • Optimization: A geometry optimization calculation is performed to locate the energy minimum on the potential energy surface.

    • Frequency Analysis: A frequency calculation is then performed on the optimized geometry. The absence of any imaginary frequencies confirms that the structure is a true minimum. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

Step 2: Locating Transition States

The transition state is the highest energy point along the reaction coordinate and is characterized by having exactly one imaginary frequency.[9][10] Locating this saddle point is crucial for determining the activation energy of the reaction.

  • Methodology:

    • Initial Guess: An initial guess for the transition state geometry is required. This can be generated by manually modifying the reactant or product geometry towards the expected transition state structure or by using a synchronous transit-guided quasi-Newton (QST2 or QST3) method.[10]

    • Transition State Optimization: An optimization calculation is then performed using an algorithm designed to find saddle points, such as the Berny algorithm.

    • Frequency Verification: A frequency calculation on the optimized transition state structure is essential. A single imaginary frequency confirms a true transition state. The eigenvector corresponding to this imaginary frequency should be animated to visualize the motion along the reaction coordinate, ensuring it connects the reactant and product.

Step 3: Intrinsic Reaction Coordinate (IRC) Calculations

To confirm that a located transition state indeed connects the desired reactant and product, an Intrinsic Reaction Coordinate (IRC) calculation is performed.[10]

  • Methodology:

    • Input: The optimized transition state geometry is used as the starting point.

    • Calculation: The IRC calculation follows the reaction path downhill from the transition state in both the forward and reverse directions.

    • Analysis: The final geometries of the forward and reverse IRC paths should correspond to the optimized reactant and product structures, respectively.

Step 4: Constructing the Reaction Energy Profile

With the energies of the reactants, transition states, and products, a reaction energy profile can be constructed. This profile visually represents the energy changes throughout the reaction and allows for the determination of key thermodynamic and kinetic parameters.

  • Methodology:

    • Energy Extraction: The electronic energies, including ZPVE corrections, are extracted from the output files of the frequency calculations for all stationary points.

    • Relative Energy Calculation: The energy of the reactant is set to zero, and the relative energies of all other species are calculated.

    • Profile Generation: The relative energies are plotted against the reaction coordinate to generate the reaction energy profile.

Comparative Analysis of Reaction Mechanisms: A Hypothetical Case Study

To illustrate the power of this approach, let's consider a hypothetical scenario where we investigate the reaction of 2-bromobicyclo[2.2.1]heptan-1-amine with a generic nucleophile/base (Nu


/B

). The following tables and diagrams present plausible, illustrative data that one might obtain from a DFT study.
Table 1: Calculated Relative Energies (in kcal/mol) for Competing Pathways
SpeciesS(_N)2 PathwayS(_N)1 PathwayE2 PathwayWagner-Meerwein Rearrangement
Reactant Complex 0.00.00.00.0
Transition State 1 35.228.5 (Carbocation formation)25.822.1 (Rearrangement)
Intermediate --10.3 (Carbocation)--15.7 (Rearranged Carbocation)
Transition State 2 -5.1 (Nucleophilic attack)-3.2 (Nucleophilic attack)
Product Complex -25.6-30.1-18.9-35.4

Note: Energies are hypothetical and for illustrative purposes. They include ZPVE corrections.

Interpretation of Energetic Data
  • The S(_N)2 pathway has a very high activation energy (35.2 kcal/mol), suggesting that a direct backside attack is highly unfavorable due to the steric hindrance of the bicyclic framework.

  • The E2 pathway has a moderate activation energy (25.8 kcal/mol), making it a plausible but likely not the dominant pathway.

  • The S(_N)1 pathway shows a lower activation energy for the rate-determining step (carbocation formation at 28.5 kcal/mol) compared to the S(_N)2 pathway. The resulting carbocation is stabilized.

  • The Wagner-Meerwein rearrangement pathway exhibits the lowest activation energy for the initial step (22.1 kcal/mol), leading to a more stable rearranged carbocation intermediate. The subsequent nucleophilic attack also has a low barrier. The overall reaction is the most thermodynamically favorable (-35.4 kcal/mol).

This analysis strongly suggests that the reaction is most likely to proceed via a Wagner-Meerwein rearrangement , followed by nucleophilic attack.

Visualizing the Reaction Pathways

Visual representations are invaluable for understanding complex reaction mechanisms. The following diagrams, generated using Graphviz, illustrate the logical flow of the computational workflow and the comparative energy profiles.

G cluster_workflow DFT Computational Workflow A 1. Geometry Optimization of Reactants & Products B 2. Transition State Search (QST2/QST3, Berny) A->B C 3. Frequency Calculation (Confirm Minima & TS) B->C D 4. IRC Calculation (Connect TS to Reactant/Product) C->D E 5. Construct Reaction Energy Profile D->E

Caption: A generalized workflow for DFT analysis of reaction mechanisms.

ReactionProfile R Reactant TS_SN2 TS (SN2) 35.2 R->TS_SN2 TS1_SN1 TS1 (SN1) 28.5 R->TS1_SN1 TS_E2 TS (E2) 25.8 R->TS_E2 TS1_WM TS1 (WM) 22.1 R->TS1_WM P_SN2 Product (SN2) -25.6 TS_SN2->P_SN2 I_SN1 Intermediate -10.3 TS1_SN1->I_SN1 TS2_SN1 TS2 (SN1) 5.1 I_SN1->TS2_SN1 P_SN1 Product (SN1) -30.1 TS2_SN1->P_SN1 P_E2 Product (E2) -18.9 TS_E2->P_E2 I_WM Intermediate -15.7 TS1_WM->I_WM TS2_WM TS2 (WM) 3.2 I_WM->TS2_WM P_WM Product (WM) -35.4 TS2_WM->P_WM Y_axis Relative Energy (kcal/mol) X_axis Reaction Coordinate origin origin origin->Y_axis origin->X_axis

Caption: Comparative reaction energy profiles for the competing pathways.

Conclusion: From Computational Prediction to Experimental Validation

This guide has outlined a comprehensive framework for the DFT analysis of competing reaction mechanisms for 2-bromobicyclo[2.2.1]heptan-1-amine. The hypothetical data presented illustrates how computational chemistry can provide invaluable insights into the likely course of a reaction. Based on our analysis, the Wagner-Meerwein rearrangement is predicted to be the dominant pathway.

It is crucial to remember that DFT calculations are a model of reality.[11] The choice of functional, basis set, and the inclusion of solvent effects can influence the results. Therefore, the predictions from this or any computational study should be used to guide and inform experimental investigations. For instance, the predicted product of the Wagner-Meerwein rearrangement could be targeted for synthesis and characterization to validate the computational findings.

By integrating DFT analysis into the research workflow, scientists can accelerate the drug development process, enabling more rational design of synthetic routes and a deeper understanding of the chemical transformations that underpin the creation of novel medicines.

References

Sources

Validation

Assessing the drug-likeness of 2-Bromobicyclo[2.2.1]heptan-1-amine analogs

The shift from flat, sp²-rich aromatic rings to three-dimensional, sp³-rich architectures is a defining trend in modern drug discovery. Increasing the fraction of sp³-hybridized carbons ( ) correlates strongly with impro...

Author: BenchChem Technical Support Team. Date: March 2026

The shift from flat, sp²-rich aromatic rings to three-dimensional, sp³-rich architectures is a defining trend in modern drug discovery. Increasing the fraction of sp³-hybridized carbons (


) correlates strongly with improved clinical success rates, primarily due to enhanced solubility, reduced promiscuity, and superior metabolic stability.

Anilines are ubiquitous in legacy screening libraries but are notorious "structural alerts." They are highly susceptible to CYP450-mediated oxidation, frequently forming reactive metabolites (such as quinone imines) that cause idiosyncratic adverse drug reactions (IADRs)[1]. To mitigate these toxicities, researchers are increasingly turning to bridged bicyclic amines as non-classical bioisosteres[2].

Among these, 2-bromobicyclo[2.2.1]heptan-1-amine (a functionalized 1-aminonorbornane) stands out. The rigid norbornane core acts as a metabolically robust aniline bioisostere, while the bromine atom at the 2-position provides a critical synthetic handle for late-stage diversification (e.g., via transition-metal-catalyzed cross-coupling)[3]. This guide objectively compares the drug-likeness of 2-bromo-1-aminonorbornane analogs against traditional amines and provides self-validating experimental workflows for their assessment.

Comparative Drug-Likeness Profiling

When assessing a bioisosteric replacement, the goal is to mimic the spatial and electronic properties of the original pharmacophore while engineering out its liabilities. The table below compares 2-bromo-1-aminonorbornane against standard aniline, a flexible monocycle (cyclohexylamine), and another popular rigid bioisostere (bicyclo[1.1.1]pentan-1-amine, or BCP).

Table 1: Physicochemical and ADME Property Comparison

Scaffold Type

3D ConformationMetabolic Stability (HLM)Lipophilicity (Estimated

LogP)
Structural Alert Liability
Aniline 0.0Flat (2D)Low~0.9High (Reactive quinone imines)
Cyclohexylamine 1.0Flexible 3DModerate~1.5Low
BCP-amine 1.0Rigid RodHigh~1.2Low
2-Bromo-1-aminonorbornane 1.0Rigid SphericalHigh~1.8Low

Causality in Scaffold Selection: The superior metabolic stability of 1-aminonorbornanes stems from their rigid, sp³-rich framework. Unlike anilines, they lack the extended


-system required to stabilize nitrogen-centered radicals or form reactive electrophilic species during CYP450 oxidation[2]. Furthermore, while bridged amines tend to be slightly less lipophilic than their exact monocyclic matched pairs[3], the addition of the heavy bromine atom in the 2-position increases the overall LogP. Therefore, careful physicochemical profiling is required to ensure that downstream analogs do not violate Lipinski's Rule of 5.

Metabolism Aniline Aniline Derivatives (sp2-rich, flat) CYP CYP450 Oxidation Aniline->CYP Norbornane 1-Aminonorbornanes (sp3-rich, 3D) Norbornane->CYP ToxMet Reactive Metabolites (e.g., Quinone Imines) CYP->ToxMet High Susceptibility Stable Metabolic Stability (Low Oxidative Clearance) CYP->Stable Steric Shielding

Caption: Metabolic pathway comparison: Anilines vs. 1-Aminonorbornanes.

Self-Validating Experimental Protocols

To objectively validate the drug-likeness of 2-bromobicyclo[2.2.1]heptan-1-amine analogs, the following standardized, self-validating workflows must be executed.

Protocol A: High-Throughput Microsomal Stability Assay (HLM/RLM)

Objective: Quantify the intrinsic clearance (


) and validate the resistance of the norbornane core to oxidative metabolism[2].
Causality & Logic:  We utilize Human Liver Microsomes (HLM) supplemented with an NADPH-regenerating system. NADPH is the obligatory cofactor for CYP450 enzymes; by comparing samples with and without NADPH, we can definitively isolate CYP-mediated Phase I oxidation from background degradation.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of the 2-bromo-1-aminonorbornane analog in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Matrix Assembly: Incubate the compound with pooled HLMs (0.5 mg/mL final protein concentration) at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding the NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).

  • Self-Validation Controls: Run parallel assays using Verapamil (high clearance control) and Warfarin (low clearance control) to validate the metabolic viability of the microsome batch.

  • Quenching & Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the half-life (

    
    ) and 
    
    
    
    .
Protocol B: Kinetic Solubility Profiling via Nephelometry

Objective: Determine the aqueous solubility threshold of the functionalized analogs. Causality & Logic: Rigid 3D structures like bromonorbornanes pack into crystal lattices differently than flat aromatics, often resulting in distinct solubility profiles. Nephelometry (laser light scattering) is chosen over thermodynamic shake-flask methods for early screening because it provides rapid, label-free detection of insoluble particulates the moment they precipitate from a DMSO stock into an aqueous buffer.

Step-by-Step Methodology:

  • Serial Dilution: Prepare a 10-point serial dilution of the compound in 100% DMSO (ranging from 10 mM down to 10 µM).

  • Aqueous Spiking: Transfer 5 µL of each DMSO stock into 95 µL of PBS (pH 7.4) in a 96-well clear-bottom microtiter plate. (Final DMSO concentration = 5%).

  • Incubation: Seal and incubate the plate at room temperature for 2 hours to allow for kinetic precipitation.

  • Scattering Detection: Read the plate using a nephelometer (e.g., BMG NEPHELOstar) measuring forward light scattering.

  • Data Interpretation: The kinetic solubility limit is defined as the highest concentration at which the scattering signal remains indistinguishable from the blank (PBS + 5% DMSO).

Drug-Likeness Assessment Workflow

The integration of physicochemical profiling, ADME screening, and toxicity evaluations forms a continuous feedback loop. If a 2-bromobicyclo[2.2.1]heptan-1-amine analog fails at the ADME stage (e.g., due to excessive lipophilicity driven by the bromo-substituent), the structural refinement phase leverages the bromine handle to cross-couple more polar moieties (like oxetanes or morpholines) to tune the LogD.

Workflow Start 2-Bromo-1-aminonorbornane Library PhysChem Physicochemical Profiling (pKa, LogD, Solubility) Start->PhysChem ADME In Vitro ADME (HLM Stability, Caco-2) PhysChem->ADME Optimal Properties Fail Structural Refinement (Bioisosteric Tuning) PhysChem->Fail Poor Solubility Tox Toxicity Screening (hERG, Ames) ADME->Tox High Stability ADME->Fail High Clearance Lead Lead Candidate Selection Tox->Lead Clean Profile Tox->Fail Toxicity Alert Fail->Start

Caption: Drug-likeness assessment workflow for 1-aminonorbornane analogs.

Conclusion

Replacing anilines with 2-bromobicyclo[2.2.1]heptan-1-amine derivatives is a highly effective strategy for escaping flatland. The 1-aminonorbornane core inherently protects against CYP450-mediated reactive metabolite formation, while the 2-bromo position serves as an essential vector for tuning the molecule's physicochemical properties. By employing rigorous, self-validating assays like NADPH-dependent microsomal stability and nephelometric solubility profiling, drug development professionals can systematically optimize these 3D scaffolds into viable clinical candidates.

References

  • [3] Lux, M. C., et al. "Synthesis of Bridged Bicyclic Amines by Intramolecular Amination of Remote C-H Bonds: Synergistic Activation by Light and Heat." Organic Letters, 2020.[Link]

  • [2] Staveness, D., et al. "Providing a New Aniline Bioisostere through the Photochemical Production of 1-Aminonorbornanes." Chem, 2019.[Link]

  • [1] Sodano, T. M., et al. "Recent Advances and Outlook for the Isosteric Replacement of Anilines." ACS Medicinal Chemistry Letters, 2020.[Link]

Sources

Comparative

A Comparative Guide to the Kinetic Studies of Reactions Involving 2-Bromobicyclo[2.2.1]heptan-1-amine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Challenge of the Bicyclic Cage 2-Bromobicyclo[2.2.1]heptan-1-amine, also known as 1-amino-2-bromonorbornane, is a structurally intriguing...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of the Bicyclic Cage

2-Bromobicyclo[2.2.1]heptan-1-amine, also known as 1-amino-2-bromonorbornane, is a structurally intriguing molecule. Its rigid bicyclic framework imposes significant geometric constraints that profoundly influence its reactivity. Understanding the kinetics of reactions involving this compound is crucial for its application in medicinal chemistry and materials science, where the norbornane scaffold can impart desirable properties such as rigidity and lipophilicity.

However, the very structure that makes this molecule interesting also renders it notoriously unreactive in classical nucleophilic substitution pathways. This guide will dissect the underlying reasons for this low reactivity and propose experimental designs to probe its kinetic profile.

Structural Constraints and Expected Reactivity

The reactivity of haloalkanes in nucleophilic substitution reactions is primarily dictated by their ability to undergo either a concerted (SN2) or a stepwise (SN1) mechanism.[1] For 2-Bromobicyclo[2.2.1]heptan-1-amine, both pathways face significant energetic barriers.

2.1. Unfavorability of the SN2 Pathway

The SN2 reaction requires a backside attack by the nucleophile, leading to an inversion of stereochemistry at the electrophilic carbon.[1] In the case of 2-Bromobicyclo[2.2.1]heptan-1-amine, the bicyclic cage structure completely shields the back of the C-Br bond, making it impossible for a nucleophile to approach from the required trajectory. This steric hindrance effectively shuts down the SN2 pathway.

2.2. Unfavorability of the SN1 Pathway

The SN1 reaction proceeds through a carbocation intermediate, which is stabilized by adopting a trigonal planar geometry.[2] However, the rigid framework of the bicyclo[2.2.1]heptane system prevents the carbon atom at the bridgehead or adjacent positions from achieving this planarity.[2][3] The resulting carbocation would be highly strained and energetically unfavorable, thus impeding the SN1 mechanism. For instance, 1-bromobicyclo[2.2.1]heptane is extremely unreactive in SN1 reactions for this very reason.[2][3]

2.3. The Potential for Intramolecular Reaction

A plausible alternative reaction pathway for 2-Bromobicyclo[2.2.1]heptan-1-amine involves the neighboring amino group. The primary amine can act as an internal nucleophile, displacing the bromide ion to form a strained, tricyclic aziridinium intermediate. This intramolecular cyclization, if it occurs, would likely be the rate-determining step, followed by a more rapid attack of an external nucleophile on the strained ring. A similar mechanism has been observed for other amino-haloalkanes, such as 2-bromo-2-methylpropan-1-amine, which forms a reactive azetidinium salt.[4]

Proposed Kinetic Study: A Hypothetical Experimental Design

Given the expected low reactivity, a carefully designed kinetic study is necessary to quantify the reaction rates and elucidate the mechanism.

3.1. Materials and Equipment

  • 2-Bromobicyclo[2.2.1]heptan-1-amine

  • Selected nucleophile (e.g., sodium hydroxide, sodium azide)

  • Solvent system (e.g., 50:50 ethanol/water)

  • Constant temperature water bath or reaction calorimeter

  • pH meter or autotitrator

  • HPLC or GC-MS for product analysis

  • NMR spectrometer for structural confirmation of products

3.2. Experimental Protocol: Potentiometric Titration

This protocol outlines a method to determine the pseudo-first-order rate constant for the reaction of 2-Bromobicyclo[2.2.1]heptan-1-amine with a nucleophile like hydroxide ion in an aqueous ethanol solution.

  • Reaction Setup : A stock solution of 2-Bromobicyclo[2.2.1]heptan-1-amine (e.g., 0.1 M) and a stock solution of the nucleophile (e.g., 0.1 M NaOH) are prepared in the chosen solvent system.

  • Initiation : Equal volumes of the pre-thermostated reactant solutions are mixed in a reaction vessel maintained at a constant temperature.

  • Monitoring : The progress of the reaction can be monitored by following the consumption of the hydroxide ion using a pH meter or by periodic titration of aliquots with a standard acid. Alternatively, the formation of bromide ion can be monitored using an ion-selective electrode.

  • Data Acquisition : The concentration of the reactant or product is measured at regular time intervals.

  • Data Analysis : The rate constant (k) is determined by plotting the natural logarithm of the reactant concentration versus time. For a first-order reaction, this plot should yield a straight line with a slope of -k.

Experimental Workflow for Kinetic Analysis

G cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Analysis A Prepare 0.1 M Substrate Solution C Thermostate Solutions A->C B Prepare 0.1 M Nucleophile Solution B->C D Mix Reactants in Vessel C->D E Start Timer (t=0) D->E F Maintain Constant Temperature E->F G Withdraw Aliquots at Intervals F->G Periodically H Quench Reaction G->H I Analyze Concentration (e.g., Titration, HPLC) H->I J Plot ln[Substrate] vs. Time I->J K Determine Rate Constant (k) J->K

Caption: Workflow for a typical kinetic experiment.

Comparative Kinetic Data: A Hypothetical Analysis

Since no specific experimental data for 2-Bromobicyclo[2.2.1]heptan-1-amine is readily available, we present a comparative table of expected relative reaction rates based on the principles discussed.

CompoundProposed MechanismExpected Relative RateRationale
1-BromobutaneSN21000Unhindered primary alkyl halide, ideal for SN2.
2-BromobutaneSN2/SN1100Secondary alkyl halide, sterically more hindered than primary.
tert-Butyl bromideSN11,000,000Forms a stable tertiary carbocation.[5]
1-Bromobicyclo[2.2.1]heptaneHighly Disfavored SN1/SN2<< 1Bridgehead position, extreme steric hindrance and strain.[2][3]
2-Bromobicyclo[2.2.1]heptan-1-amine Intramolecular (Proposed) Very Low but Measurable Reaction likely proceeds via a strained aziridinium intermediate; rate is slow due to the geometric constraints of the bicyclic system.

Field-Proven Insights and Troubleshooting

  • Low Reactivity : Expect very slow reaction rates. It may be necessary to use higher temperatures and/or more potent nucleophiles to achieve measurable rates. However, be mindful of potential side reactions at elevated temperatures.

  • Solvent Effects : The choice of solvent will be critical. Polar protic solvents may favor an SN1-like pathway by stabilizing ionic intermediates, while polar aprotic solvents could favor an SN2-like intramolecular cyclization.

  • Product Identification : Due to the possibility of rearrangements following the formation of an aziridinium intermediate, careful product analysis using techniques like 2D NMR and mass spectrometry is essential to confirm the reaction pathway.

  • Competing Elimination : Although less likely with the bicyclic system, the possibility of elimination reactions (E1 or E2) should be considered, especially with strongly basic nucleophiles.

Conclusion

The kinetic study of reactions involving 2-Bromobicyclo[2.2.1]heptan-1-amine offers a compelling exploration into the interplay of structure and reactivity. While direct nucleophilic substitution is expected to be exceedingly slow, an intramolecular pathway involving the neighboring amino group presents a plausible, albeit slow, reaction mechanism. The experimental design and comparative analysis provided in this guide offer a robust framework for researchers to investigate the unique chemical behavior of this challenging yet potentially valuable molecule. The insights gained from such studies will undoubtedly contribute to a deeper understanding of reaction kinetics in sterically demanding systems.

References

  • Quora. (2021). Why is 1-Bromo bicyclo [2.2.1] heptan unreactive in SN1 reactions?. Retrieved from [Link]

  • Chegg.com. (2022). 1-Bromobicyclo[2.2.1] heptane is extremely unreactive. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 8.2: Two Mechanistic Models for Nucleophilic Substitution. Retrieved from [Link]

  • Filo. (2024). CHY312/MSC312: Organic Chemistry - Reactions and Mechanism. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive EHS Protocol: Disposal and Segregation of 2-Bromobicyclo[2.2.1]heptan-1-amine

Here is the comprehensive laboratory safety and logistical guide for the proper handling, segregation, and disposal of 2-Bromobicyclo[2.2.1]heptan-1-amine. For researchers and drug development professionals, the end-of-l...

Author: BenchChem Technical Support Team. Date: March 2026

Here is the comprehensive laboratory safety and logistical guide for the proper handling, segregation, and disposal of 2-Bromobicyclo[2.2.1]heptan-1-amine.

For researchers and drug development professionals, the end-of-life management of synthetic intermediates is as critical as the synthesis itself. 2-Bromobicyclo[2.2.1]heptan-1-amine (often handled as a hydrochloride salt) is a bicyclic halogenated aliphatic amine. Because it contains both an amine functional group and a covalently bound halogen (bromine), its disposal requires strict adherence to Environmental Health and Safety (EHS) protocols governing halogenated organic waste[1].

This guide provides the self-validating logic and step-by-step procedures required to safely segregate and dispose of this compound in a professional laboratory setting.

Physicochemical Hazard Profile & Segregation Logic

To understand the how of disposal, professionals must understand the why. The disposal pathway for 2-Bromobicyclo[2.2.1]heptan-1-amine is dictated entirely by the presence of the bromine atom.

The Causality of Halogenated Waste: When organic waste is destroyed via commercial incineration, the combustion of non-halogenated solvents yields primarily carbon dioxide and water. However, the incineration of halogenated compounds (like those containing fluorine, chlorine, or bromine) produces highly corrosive acid gases, such as hydrobromic acid (HBr)[1]. Furthermore, incomplete combustion of halogenated organics can lead to the formation of toxic byproducts, including polybrominated dibenzodioxins[1].

Therefore, licensed disposal facilities must process halogenated waste in specialized high-temperature incinerators equipped with alkaline gas scrubbers[1]. Mixing 2-Bromobicyclo[2.2.1]heptan-1-amine with non-halogenated waste streams (like standard ethanol or hexane waste) compromises the calorific value of the bulk waste, violates EPA Resource Conservation and Recovery Act (RCRA) guidelines, and creates severe safety hazards at the incineration facility[2].

Waste Stream Parameters

The following table summarizes the critical differences in waste stream management that dictate how this compound must be handled.

ParameterHalogenated Organic Waste (Target Stream)Non-Halogenated Organic Waste (Do Not Mix)
Target Compound 2-Bromobicyclo[2.2.1]heptan-1-amine Toluene, Hexane, Ethyl Acetate
Incineration Temp. > 1,100°C (Specialized)~ 800°C - 1,000°C (Standard)
EHS Scrubber Req. Mandatory (Alkaline scrubbing for HBr/HCl)Not typically required for acid gases
Cost Profile High (Due to specialized equipment)Low (Often burned for energy recovery)
Container Material HDPE or Glass (Corrosion resistant)HDPE, Glass, or approved metal cans

Standard Operating Procedure (SOP): Laboratory Disposal

This step-by-step methodology must be followed when disposing of pure 2-Bromobicyclo[2.2.1]heptan-1-amine, its hydrochloride salt, or reaction mixtures containing it.

Step 1: State Identification and Stabilization

  • Determine if the compound is in its free-base form or a salt (e.g., hydrochloride). The free base is a reactive amine that can be mildly corrosive.

  • If the compound is part of a post-reaction mixture, ensure all reactive reagents (e.g., reducing agents, strong bases) have been fully quenched according to standard laboratory protocols before waste collection begins.

Step 2: Phase Segregation

  • If performing an aqueous workup, separate the organic and aqueous layers.

  • The organic layer containing the 2-Bromobicyclo[2.2.1]heptan-1-amine must be treated as Halogenated Organic Waste .

  • Note: Even if the primary extraction solvent is non-halogenated (e.g., ethyl acetate), the presence of the brominated solute converts the entire mixture into a halogenated waste stream.

Step 3: Container Selection

  • Transfer the waste into a designated, EHS-approved High-Density Polyethylene (HDPE) carboy or an amber glass waste bottle.

  • Do not use metal containers , as trace amounts of free halogens or amine degradation products can cause pitting and container failure over time.

Step 4: RCRA-Compliant Labeling

  • Attach a standard Hazardous Waste tag.

  • Check the box for "Halogenated Organics" .

  • Explicitly write "2-Bromobicyclo[2.2.1]heptan-1-amine" on the constituent list. Do not use abbreviations or trade names. If it is the hydrochloride salt, note this, as it adds chloride to the total halogen load[2].

Step 5: Storage and EHS Handoff

  • Store the waste container in secondary containment (e.g., a polyethylene tray) inside a ventilated fume hood or dedicated flammable storage cabinet.

  • Keep strictly segregated from strong oxidizers, strong acids, and non-halogenated waste streams.

  • Submit a waste pickup request to your institutional EHS department or licensed hazardous waste contractor for final high-temperature incineration.

Disposal Decision Workflow

The following diagram illustrates the logical decision tree for routing reaction mixtures containing 2-Bromobicyclo[2.2.1]heptan-1-amine to the correct disposal endpoints.

WasteDisposal Start Reaction Mixture containing 2-Bromobicyclo[2.2.1]heptan-1-amine CheckAqueous Phase Separation (Aqueous Workup) Start->CheckAqueous Organic Organic Phase (Contains Brominated Solute) CheckAqueous->Organic Extract Aqueous Aqueous Phase (Trace Organics) CheckAqueous->Aqueous Wash Halogenated Segregate into: Halogenated Organic Waste Organic->Halogenated Bromine dictates stream AqueousWaste Segregate into: Aqueous Waste Container Aqueous->AqueousWaste Check pH (5.5 - 9.0) Incineration High-Temperature Incineration (Licensed EHS Contractor) Halogenated->Incineration Alkaline Scrubber Required AqueousWaste->Incineration Treated as hazardous if trace organics remain

Disposal routing logic for 2-Bromobicyclo[2.2.1]heptan-1-amine reaction mixtures.

References

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). Available at:[Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations (eCFR). Available at:[Link]

Sources

Handling

Personal protective equipment for handling 2-Bromobicyclo[2.2.1]heptan-1-amine

Executive Summary: The "Bottom Line" 2-Bromobicyclo[2.2.1]heptan-1-amine is a specialized norbornane scaffold intermediate. Due to the combination of a bridgehead primary amine and a secondary alkyl bromide, this compoun...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Bottom Line"

2-Bromobicyclo[2.2.1]heptan-1-amine is a specialized norbornane scaffold intermediate. Due to the combination of a bridgehead primary amine and a secondary alkyl bromide, this compound presents a dual hazard profile: Corrosivity (amine) and Potential Alkylation (alkyl halide).

Critical Directive: Treat this substance as a High-Potency Corrosive Sensitizer . Standard laboratory nitrile gloves may provide insufficient protection against solution-phase permeation.

Parameter Operational Standard
Primary Hazard Skin/Eye Corrosive (Category 1B equivalent), Respiratory Irritant.
Hidden Hazard Potential Alkylating Agent (treat as potential mutagen).
Containment Fume Hood Mandatory . Do not handle on open benches.
Glove Protocol Double-gloving required. Inspect for micro-tears immediately.
Incompatibility Strong oxidizers, Acids (exothermic neutralization), Acid chlorides.

Hazard Architecture & Risk Assessment

To understand the safety requirements, we must deconstruct the molecule’s reactivity. We do not rely solely on generic SDS data (often listed as "Not fully tested" for intermediates); we rely on Structure-Activity Relationships (SAR) .

The Amine Functionality (C1-NH2)
  • Risk: Like adamantanyl amines, the bridgehead amine is sterically bulky but highly basic.

  • Consequence: Upon contact with moisture (skin/eyes), it generates hydroxide ions, leading to liquefactive necrosis .

  • Warning: Bridgehead amines can have CNS activity (similar to Amantadine). Inhalation of dust may cause dizziness or neurotoxicity.

The Bromide Substituent (C2-Br)
  • Risk: The bromine atom creates a polarized carbon-bromine bond. While the bicyclic structure restricts some nucleophilic attacks (precluding SN2), the compound remains a halogenated organic.

  • Consequence: Potential for sensitization and delayed hypersensitivity. Halogenated amines often permeate nitrile rubber faster than their non-halogenated counterparts.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent "breakthrough"—the silent failure where chemicals permeate gloves without visible degradation.

Hand Protection Strategy
  • Solid State Handling: Double Nitrile (minimum 5 mil outer, 4 mil inner).

  • Solution State Handling (DCM, THF, DMF): Nitrile degrades rapidly in halogenated solvents.

    • Recommendation:Silver Shield (Laminate) liners under Nitrile gloves.

PPE ComponentSpecificationRationale (Causality)
Eye Protection Chemical Splash Goggles (Indirect Vent)Safety glasses allow vapors to bypass side shields. Amines cause irreversible corneal opacity.
Hand Protection (A) Double Nitrile (Total >9 mil)For weighing solids. The outer layer is sacrificial; the inner layer is the final barrier.
Hand Protection (B) Laminate (EVOH) For handling solutions. Prevents organic solvent permeation that carries the toxin through nitrile.
Body Protection Tyvek® Lab Coat (or chemically resistant apron)Cotton coats absorb liquids, holding the corrosive amine against the chest/arms.
Respiratory Fume Hood (Face Velocity: 80-100 fpm)Primary containment. If hood failure occurs, use Full-Face Respirator with ABEK1 (Organic/Inorganic/Amine) cartridges.

Operational Protocol: Step-by-Step

This workflow utilizes a "Zone Defense" strategy to minimize contamination spread.

Phase 1: Preparation (The "Cold" Zone)
  • Static Control: Bicyclic amine salts are often hygroscopic and prone to static charge. Use an anti-static gun or ionizer bar inside the balance draft shield to prevent powder scattering.

  • Spill Staging: Pre-place a chemically resistant tray (polypropylene) in the hood. Line it with absorbent pads. All weighing happens inside this tray.

Phase 2: Active Handling (The "Hot" Zone)
  • Weighing:

    • Do not use spatulas that have been used for strong acids.

    • Transfer solid directly into a tared reaction vessel (RBF) to avoid secondary transfers.

  • Solvation:

    • Add solvent slowly. Note: If neutralizing a salt form (e.g., HCl salt) to free base, expect a significant exotherm. Cool the vessel to 0°C before addition of base.

  • Reaction Monitoring:

    • When taking TLC/LCMS aliquots, assume the syringe exterior is contaminated. Wipe with a dry tissue before removing from the hood.

Phase 3: Decontamination & Doffing
  • Gross Decon: Wipe all tools (spatulas, flask necks) with a tissue soaked in dilute acetic acid (vinegar) or citric acid to neutralize amine residues before removing them from the hood.

  • Glove Removal: Use the "Beak Method" (pulling one glove off by the palm, balling it into the other hand, and peeling the second off inside-out) to ensure no exterior surface touches skin.

Visualization: Safety Workflow

The following diagram illustrates the "Check-Act-Verify" loop required for handling this compound.

SafetyProtocol Start START: Risk Assessment CheckState Check Physical State (Solid vs. Solution) Start->CheckState SolidPPE PPE: Double Nitrile Gloves + Goggles + Lab Coat CheckState->SolidPPE Solid LiquidPPE PPE: Laminate Liners under Nitrile Gloves CheckState->LiquidPPE Solution/Oil StaticControl Apply Anti-Static Gun (Prevent Aerosolization) SolidPPE->StaticControl FumeHood Verify Hood Velocity (>80 fpm) StaticControl->FumeHood LiquidPPE->FumeHood Handling Perform Weighing/Transfer (Inside Secondary Containment) FumeHood->Handling Decon Decon Tools: Dilute Citric Acid Wipe Handling->Decon Waste Disposal: Halogenated Organic Waste Decon->Waste

Figure 1: Operational workflow for handling 2-Bromobicyclo[2.2.1]heptan-1-amine, distinguishing between solid and solution phase risks.

Emergency Response & Disposal

Exposure Response
  • Skin Contact: Immediate flush with water for 15 minutes. Do not use vinegar on skin burns (exotherm risk on damaged tissue); use water only.

  • Eye Contact: Flush for 15 minutes holding eyelids open. Time is vision.

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen may be required (medical personnel only).

Waste Disposal
  • Classification: Hazardous Organic Waste (Halogenated).

  • Segregation:

    • DO NOT mix with acidic waste streams (risk of heat generation/fumes).

    • DO NOT mix with oxidizing waste (nitric acid, peroxides).

  • Labeling: Must be clearly tagged as "Halogenated Amine - Corrosive/Toxic."

References

  • PubChem. (n.d.). Compound Summary: Bicyclo[2.2.1]heptan-1-amine. National Library of Medicine. Retrieved from [Link]

  • ECHA. (n.d.). Substance Information: Amines, liquid, corrosive, n.o.s.[1] European Chemicals Agency. Retrieved from [Link]

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

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